molecular formula C4H2Br2S B118489 2,3-Dibromothiophene CAS No. 3140-93-0

2,3-Dibromothiophene

Cat. No.: B118489
CAS No.: 3140-93-0
M. Wt: 241.93 g/mol
InChI Key: ATRJNSFQBYKFSM-UHFFFAOYSA-N
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Description

2,3-Dibromothiophene serves as a foundational building block in advanced organic synthesis, prized for its structural versatility and reactivity . The thiophene ring system, bearing bromine atoms at the 2 and 3 positions, provides distinct opportunities for selective functionalization, primarily through metal-catalyzed cross-coupling reactions . This compound is extensively employed in the pharmaceutical industry as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and various drug candidates, where its heterocyclic nature allows for the facile introduction of diverse pharmacophores . Beyond pharmaceuticals, its reactivity profile makes it invaluable for constructing complex carbon skeletons found in agrochemicals, functional materials, and novel polymers . The bromine atoms act as excellent leaving groups, enabling chemists to perform Suzuki-Miyaura, Stille, and Sonogashira couplings for C-C bond formation . Furthermore, the potential for regioselective functionalization via directed metallation allows for the precise introduction of substituents, enabling the synthesis of highly tailored molecular architectures for specialized applications .

Properties

IUPAC Name

2,3-dibromothiophene
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InChI

InChI=1S/C4H2Br2S/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ATRJNSFQBYKFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80185324
Record name 2,3-Dibromothiophene
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Molecular Weight

241.93 g/mol
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CAS No.

3140-93-0
Record name 2,3-Dibromothiophene
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Record name 2,3-Dibromothiophene
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Record name 2,3-Dibromothiophene
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Foundational & Exploratory

2,3-Dibromothiophene CAS number 3140-93-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dibromothiophene (CAS: 3140-93-0)

Introduction

This compound, with the CAS registry number 3140-93-0, is a halogenated aromatic heterocyclic organic compound.[1] It presents as a colorless to pale yellow liquid with a characteristic sulfurous odor.[1] The core of its structure is a five-membered thiophene ring, substituted with bromine atoms at the 2 and 3 positions. This specific substitution pattern significantly influences its electronic properties and reactivity, making it a valuable and versatile intermediate in organic synthesis.[1] Due to its chemical characteristics, this compound is sparingly soluble in water.[1] It serves as a crucial building block in the development of more complex molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C4H2Br2S[2][3][4][5][6]
Molecular Weight 241.93 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[1]
Melting Point -17.5 °C[3]
Boiling Point 218-219 °C (lit.)[3][7]
Density 2.137 g/mL at 25 °C (lit.)[7]
Refractive Index (n20/D) 1.632 (lit.)[7]
Water Solubility Sparingly soluble[1] (log10WS: -3.55)[2]
Octanol/Water Partition Coefficient (logPoct/wat) 3.273[2]

Spectral Data

Spectral data is critical for the identification and characterization of this compound.

Spectral Data TypeKey FeaturesSource
¹H NMR (400.13 MHz, CDCl₃) δ 7.24 (d, 1H), 6.90 (d, 1H)[1]
Mass Spectrum (Electron Ionization) Available through NIST and other databases[1][4][6][8]
IR Spectra Available through PubChem and other databases[4]
Raman Spectra Available through PubChem[4]

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound is through the bromination of 3-bromothiophene.

Experimental Protocol: Synthesis of this compound from 3-Bromothiophene

This protocol describes the synthesis of this compound via the bromination of 3-bromothiophene using N-bromosuccinimide (NBS) as the brominating agent and perchloric acid as a catalyst.[5]

Materials:

  • 3-bromothiophene (16.3 g, 100 mmol)

  • N-bromosuccinimide (NBS) (17.8 g, 100 mmol)

  • Hexane (50 mL)

  • Perchloric acid (70% aqueous solution, 0.7 mL, 5 mol%)

  • Potassium carbonate (200 mg)

Procedure:

  • To a suspension of N-bromosuccinimide (17.8 g) in hexane (50 mL), add 3-bromothiophene (16.3 g).[5]

  • Carefully add perchloric acid (0.7 mL) to the reaction mixture.[5]

  • Stir the reaction mixture at room temperature for 24 hours.[5]

  • After 24 hours, add potassium carbonate (200 mg) to neutralize the mixture.[5]

  • Filter the reaction mixture and wash the collected solid with hexane.[5]

  • Combine the organic phases and concentrate them under reduced pressure.

  • Purify the resulting residue by vacuum distillation to yield this compound.[5] The reported yield for this method is 89%.[1][5]

Synthesis_of_2_3_Dibromothiophene Synthesis Workflow of this compound Reagents Starting Materials: - 3-Bromothiophene - N-Bromosuccinimide (NBS) - Hexane - Perchloric Acid (Catalyst) Reaction Reaction Step: Stir at room temperature for 24 hours. Reagents->Reaction Combine Neutralization Neutralization: Add Potassium Carbonate (K2CO3). Reaction->Neutralization After 24h Workup Workup: 1. Filtration 2. Wash solid with Hexane 3. Concentrate organic phases. Neutralization->Workup Proceed to Purification Purification: Vacuum Distillation. Workup->Purification Crude product Product Final Product: This compound (Yield: 89%) Purification->Product Purified

Caption: Synthesis workflow for this compound.

Applications

This compound is a versatile building block in several areas of chemical research and development:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of more complex molecules with potential biological activity.

  • Agrochemicals: It is used in the development of new pesticides, where it can function as a fumigant and insecticide by disrupting the physiological processes of pests.[1]

  • Organic Electronics: This compound is a precursor in the synthesis of conjugated polymers. The electron-withdrawing nature of the bromine atoms enhances the semiconducting properties of these materials, making them suitable for applications in organic electronics.[1]

  • Cross-Coupling Reactions: It is frequently utilized in cross-coupling reactions such as Suzuki and Stille couplings to form new carbon-carbon bonds, enabling the construction of elaborate molecular architectures.[1]

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory setting.[9] The key safety information is summarized below.

Hazard ClassGHS ClassificationPrecautionary Statements
Flammability Flammable liquid and vapour (Category 3)[4][9][10][11]H226: Flammable liquid and vapour.[4][10][11] P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9][10]
Acute Toxicity Toxic if swallowed (Category 3, Oral)[4][9][10][11]H301: Toxic if swallowed.[4][10][11] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[10][11]
Eye Irritation Causes serious eye irritation (Category 2)[4][9][10][11]H319: Causes serious eye irritation.[4][10][11] P337+P313: If eye irritation persists: Get medical advice/attention.[10]
Skin Irritation Causes skin irritation (Category 2)[4][9]H315: Causes skin irritation.[4]
Respiratory Irritation May cause respiratory irritation[1][9]

Handling Recommendations:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1][10]

  • Keep the container tightly closed.[9]

  • In case of fire, use sand, carbon dioxide, or a powder extinguisher.[10]

  • Dispose of contents and container in accordance with local, regional, and national regulations.[9][10]

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dibromothiophene (CAS No: 3140-93-0), a key heterocyclic building block in organic synthesis and materials science. The data presented is intended to support laboratory research, chemical process development, and safety assessments.

Core Physical and Chemical Properties

This compound is a halogenated derivative of thiophene, presenting as a liquid at room temperature. Its chemical structure and key identifiers are fundamental to its reactivity and physical characteristics.

PropertyValue
Molecular Formula C₄H₂Br₂S
Molecular Weight 241.93 g/mol [1][2][3]
CAS Number 3140-93-0[1][2][4][5]
Appearance Clear colorless to pale yellow liquid[6]
Density 2.137 g/mL at 25 °C[1][7][8][9]
Melting Point -17 °C to -17.5 °C[4][10][11]
Boiling Point 218-219 °C (at 760 mmHg)[1][4][7][8]
Refractive Index (n20/D) 1.632[1][7][8]
Flash Point 51 °C (123.8 °F) - closed cup[1][12][13]
Solubility Insoluble in water[11]
Vapor Density 8.34[11][14]
LogP (Octanol/Water) 3.273[15]

Synthesis Workflow

The synthesis of this compound can be achieved through the bromination of 3-bromothiophene. A general workflow for this synthesis and subsequent purification is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification Reactants 3-Bromothiophene + N-Bromosuccinimide (NBS) Solvent Hexane + Perchloric Acid (catalyst) Reactants->Solvent suspend in Reaction Stir at Room Temperature (24 hours) Solvent->Reaction Neutralization Add Potassium Carbonate Reaction->Neutralization Filtration Filter Reaction Mixture Neutralization->Filtration process Washing Wash Solid with Hexane Filtration->Washing Concentration Combine and Concentrate Organic Phases Washing->Concentration Distillation Vacuum Distillation Concentration->Distillation Product This compound Distillation->Product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

The determination of the physical properties of this compound relies on established laboratory methodologies. Below are detailed protocols for key experimental procedures.

Determination of Density (Liquid)

The density of a liquid is determined by measuring its mass and volume.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • Thermometer

Procedure:

  • Measure the mass of a clean, dry graduated cylinder or pycnometer and record it.

  • Add a known volume of this compound to the graduated cylinder or fill the pycnometer.

  • Record the exact volume, reading the bottom of the meniscus for a graduated cylinder.

  • Measure the combined mass of the container and the liquid.

  • Subtract the mass of the empty container to find the mass of the liquid.

  • Calculate the density using the formula: Density = Mass / Volume.[1][10]

  • Measure and record the temperature of the liquid as density is temperature-dependent.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Burner

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Place a small amount of this compound into the small test tube.

  • Place the capillary tube, open end down, into the test tube.

  • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer assembly into the Thiele tube, making sure the rubber band is above the oil level.

  • Gently heat the side arm of the Thiele tube with a small flame.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Stop heating when a rapid and continuous stream of bubbles is observed.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[16]

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through the substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Ensure the prism surfaces are clean and dry.

  • Use a dropper to apply a few drops of this compound to the lower prism.

  • Close the prisms and allow the liquid to spread into a thin film.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20°C).

  • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

  • Read the refractive index from the instrument's scale. This procedure is in line with standard methods like ASTM D1218 for hydrocarbon liquids.[4][5]

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Apparatus:

  • Pensky-Martens closed-cup tester or similar apparatus

  • Heat source

  • Ignition source (e.g., a small flame or spark)

  • Thermometer

Procedure:

  • Place the sample of this compound into the test cup of the apparatus.

  • Close the lid, which is fitted with a stirrer and an ignition source port.

  • Begin heating the sample at a slow, constant rate.

  • Stir the sample to ensure uniform temperature distribution.

  • At regular temperature intervals, apply the ignition source to the vapor space above the liquid.

  • The flash point is the lowest temperature at which the vapors ignite with a brief flash.[2][11][14][17] This is often performed according to standards such as ASTM D93.[2]

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dibromothiophene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of heterocyclic compounds. This document details the spectral parameters, a standard experimental protocol for data acquisition, and an interpretation of the spin-spin coupling observed in the spectrum.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by two signals corresponding to the two aromatic protons on the thiophene ring. These protons, located at positions 4 and 5, exhibit distinct chemical shifts and are coupled to each other. The spectral parameters are summarized in the table below.

SolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CDCl₃H-57.248Doublet (d)5.83
CDCl₃H-46.907Doublet (d)5.83
CyclohexaneH-57.06Doublet (d)5.75
CyclohexaneH-46.77Doublet (d)5.75

Table 1: Summary of 1H NMR spectral data for this compound in deuterated chloroform (CDCl₃) and cyclohexane. Data is referenced from a 300 MHz spectrometer.[1]

Interpretation of the Spectrum: The AX Spin System

The two remaining protons on the this compound ring, H-4 and H-5, constitute a simple first-order spin system, often referred to as an AX system. In this system, the chemical shift difference (Δν) between the two protons is significantly larger than their coupling constant (J).

The proton at the 5-position (H-5) is adjacent to the sulfur atom and a carbon atom bonded to a proton. The proton at the 4-position (H-4) is situated between a bromine-substituted carbon and a carbon-bearing proton. This difference in the electronic environment leads to their distinct chemical shifts. The observed coupling constant of approximately 5.8 Hz is typical for vicinal coupling between protons on a thiophene ring.[1]

Each proton's signal is split into a doublet by its neighbor. Consequently, the spectrum displays two distinct doublets, one for H-4 and one for H-5.

Spin-Spin Coupling Pathway

The following diagram illustrates the structure of this compound and the coupling interaction between the H-4 and H-5 protons.

Caption: Spin-spin coupling in this compound.

Experimental Protocol

The following provides a generalized methodology for the acquisition of a high-quality 1H NMR spectrum of this compound.

4.1 Sample Preparation

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Transfer the resulting solution to a clean, dry 5 mm NMR tube.[2]

4.2 NMR Spectrometer Setup

  • Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.[2]

4.3 Data Acquisition

  • Pulse Sequence: A standard single-pulse sequence is typically employed.[2]

  • Spectral Width: Set a spectral width of approximately 10-12 ppm.[2]

  • Number of Scans: Acquire 16 to 32 scans to achieve a satisfactory signal-to-noise ratio.[2]

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.[2]

4.4 Data Processing

  • Apply a Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the resulting spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

The logical workflow for this experimental process is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup (Tune, Shim, Lock) transfer->setup acquire Acquire FID (16-32 Scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Signals calibrate->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: Workflow for NMR data acquisition and analysis.

References

Spectroscopic Profile of 2,3-Dibromothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dibromothiophene (CAS No. 3140-93-0), a key intermediate in organic synthesis. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzSolventSpectrometer Frequency (MHz)
7.24DoubletNot ReportedCDCl₃400.13
6.90DoubletNot ReportedCDCl₃400.13
7.248Doublet5.83CDCl₃300
6.907Doublet5.83CDCl₃300
7.06Doublet5.75Cyclohexane300
6.77Doublet5.75Cyclohexane300

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmSolvent
128.2CDCl₃
127.5CDCl₃
114.8CDCl₃
111.0CDCl₃

Table 3: Infrared (IR) Spectroscopy Peak List (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
3100WeakC-H stretch (aromatic)
1510MediumC=C stretch (aromatic ring)
1415MediumC=C stretch (aromatic ring)
1180StrongC-H in-plane bend
825StrongC-H out-of-plane bend
680StrongC-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
24050[M]⁺ (with ²⁷⁹Br, ¹⁸¹Br)
242100[M]⁺ (with ¹⁷⁹Br, ¹⁸¹Br or ²⁸¹Br, ¹⁷⁹Br)
24450[M]⁺ (with ²⁸¹Br, ¹⁸¹Br)
161/163Moderate[M-Br]⁺
82Moderate[C₄H₂S]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., 300 MHz or 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and number of scans.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

  • Pipettes

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent and a soft tissue after the measurement.

Procedure (using Salt Plates for Liquid Film):

  • Sample Application: Place a small drop of this compound onto one salt plate.

  • Film Formation: Carefully place the second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum.

  • Cleaning: After the measurement, disassemble the plates and clean them thoroughly with a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane or hexane)

  • GC-MS instrument equipped with an appropriate capillary column (e.g., non-polar).

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program, injector temperature, and carrier gas flow rate.

    • Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and scan speed.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: The sample is vaporized, separated by the GC column, and then ionized and detected by the mass spectrometer.

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Elucidation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution Neat_Liquid Neat Liquid Sample Sample->Neat_Liquid NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dilution->MS IR IR Spectroscopy (FTIR) Neat_Liquid->IR Process_NMR Process NMR Data (FFT, Phasing, Baseline Correction) NMR->Process_NMR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Process_IR Analyze IR Spectrum (Functional Group Identification) IR->Process_IR Structure Structural Elucidation Process_NMR->Structure Process_MS->Structure Process_IR->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides essential spectroscopic data and standardized protocols to aid researchers in the identification and characterization of this compound. The presented information is crucial for quality control, reaction monitoring, and the development of novel synthetic methodologies.

An In-depth Technical Guide to 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dibromothiophene (CAS No. 3140-93-0), a pivotal halogenated heterocyclic compound. It details the chemical structure, physical and spectroscopic properties, synthesis protocols, and key applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. This document is intended to serve as a technical resource, consolidating essential data and methodologies for professionals engaged in research and development.

Introduction

This compound is an aromatic heterocyclic compound featuring a five-membered thiophene ring substituted with bromine atoms at the 2 and 3 positions.[1] Its chemical formula is C4H2Br2S.[1][2][3][4] This molecule is a versatile synthetic intermediate, primarily utilized as a building block in the construction of more complex molecules through various cross-coupling reactions.[1][5] The strategic placement of the bromine atoms significantly influences its electronic properties and reactivity, making it a valuable precursor for pharmaceuticals, agrochemicals, and conjugated polymers for organic electronics.[1][6]

Chemical Structure and Physicochemical Properties

The core of this compound is a planar, five-membered aromatic ring containing one sulfur atom. The bromine atoms at the C2 and C3 positions act as excellent leaving groups, facilitating a wide range of chemical transformations.[5] At room temperature, it exists as a colorless to pale yellow liquid.[1]

cluster_thiophene This compound C1 C C2 C C1->C2 Br1 Br C1->Br1 C3 C C2->C3 Br2 Br C2->Br2 C4 C C3->C4 H1 H C3->H1 S S C4->S H2 H C4->H2 S->C1

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3140-93-0[1][3][7]
Molecular Formula C4H2Br2S[1][2][3][4]
Molecular Weight 241.93 g/mol [2][3][4][7]
Appearance Colorless to light yellow liquid[1]
Boiling Point 218-219 °C (lit.)[3]
Density 2.137 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.632 (lit.)[3]
Flash Point 51 °C (123.8 °F) - closed cup[3]
InChI Key ATRJNSFQBYKFSM-UHFFFAOYSA-N[3][7][8]
Canonical SMILES C1=CSC(=C1Br)Br[1][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key ¹H NMR spectral data. Further data, including ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available in various chemical databases.[7][8][9]

Table 2: ¹H NMR Spectral Data for this compound

ParameterValue (ppm)SolventFrequencyReference
δ (H-5) 7.248CDCl₃300 MHz[9]
δ (H-4) 6.907CDCl₃300 MHz[9]
J(H-4, H-5) 5.83 HzCDCl₃300 MHz[9]

Synthesis of this compound

This compound can be synthesized through several routes, most commonly via the direct bromination of thiophene or the selective bromination of a monosubstituted thiophene.[1] A widely used laboratory-scale synthesis involves the bromination of 3-bromothiophene using N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis from 3-Bromothiophene

This protocol details the synthesis of this compound via the bromination of 3-bromothiophene.[2]

Materials:

  • 3-Bromothiophene (16.3 g, 100 mmol)

  • N-bromosuccinimide (NBS) (17.8 g, 100 mmol)

  • Hexane (50 mL)

  • Perchloric acid (70% aqueous solution, 0.7 mL, 5 mol%)

  • Potassium carbonate (200 mg)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a suspension of N-bromosuccinimide (NBS) in hexane, add 3-bromothiophene.

  • Add the perchloric acid catalyst to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction by adding potassium carbonate.

  • Filter the mixture and wash the solid residue with hexane.

  • Combine the organic phases and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by vacuum distillation to yield the final product.[2]

Expected Yield: 89%[2]

G cluster_workflow Synthesis Workflow start Start: 3-Bromothiophene + NBS in Hexane reaction Add HClO4 catalyst Stir at RT for 24h start->reaction Step 1 neutralize Neutralize with K2CO3 reaction->neutralize Step 2 filter Filter and wash solid with Hexane neutralize->filter Step 3 concentrate Combine organic phases & concentrate filter->concentrate Step 4 purify Purify by vacuum distillation concentrate->purify Step 5 end_product End: this compound purify->end_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bonds. These positions are amenable to a variety of transformations, making it a versatile building block.

Key Reactions:

  • Metal-Catalyzed Cross-Coupling: The bromine atoms are excellent leaving groups for reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[5] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the complex carbon skeletons of drug molecules and functional materials.[5][6]

  • Directed Metallation: It is possible to achieve regioselective functionalization through directed metallation, allowing for the precise introduction of various substituents onto the thiophene ring.[5]

  • Halogen Dance Reaction: Under certain conditions, this compound can undergo a "halogen dance" reaction, which involves the transposition of a halogen atom.[10]

Applications: The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives are key intermediates in synthesizing numerous pharmaceuticals.[11][12] this compound serves as a precursor for creating novel compounds with potential biological activity, contributing to drug discovery efforts in areas such as antiplatelet agents and kinase inhibitors.[11][12] In materials science, it is a building block for conjugated polymers used in organic electronics like OLEDs and OFETs.[1][6]

G 2,3-DBT This compound Coupling Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, etc.) 2,3-DBT->Coupling undergoes Pharma Pharmaceuticals (e.g., Kinase Inhibitors) Coupling->Pharma leads to Agro Agrochemicals Coupling->Agro leads to Materials Organic Electronics (Conjugated Polymers) Coupling->Materials leads to

References

Reactivity of bromine atoms in 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regioselective Reactivity of Bromine Atoms in 2,3-Dibromothiophene

Introduction

This compound (CAS No. 3140-93-0) is a pivotal heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from the two bromine atoms, which serve as versatile synthetic handles for constructing more complex molecular architectures through various functionalization reactions. The principal challenge and opportunity in its application lie in the differential reactivity of the bromine atoms at the C2 (alpha) and C3 (beta) positions of the thiophene ring. This guide provides a detailed exploration of this regioselectivity, focusing on key reactions, quantitative data, and experimental methodologies relevant to researchers and drug development professionals.

Core Principles: Understanding the Differential Reactivity

The regioselectivity observed in the reactions of this compound is not arbitrary; it is governed by the inherent electronic properties of the thiophene ring. The sulfur atom, being more electropositive than carbon, influences the electron distribution within the aromatic system. The C2 position (alpha to the sulfur) is significantly more activated and acidic than the C3 position (beta to the sulfur). This is primarily due to the ability of the sulfur atom to stabilize an adjacent negative charge, which is a key feature in the transition states of many reactions, particularly metal-halogen exchange. Consequently, the C2-Br bond is more susceptible to cleavage and subsequent functionalization than the C3-Br bond.

Caption: Electronic influence on thiophene reactivity.

Key Regioselective Reactions

The preferential reactivity of the C2-bromine atom is most prominently demonstrated in metal-halogen exchange reactions and palladium-catalyzed cross-coupling reactions.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic nucleophiles.[3] When this compound is treated with strong bases like organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures, the exchange occurs almost exclusively at the C2 position.[4][5] This kinetically controlled process forms the 3-bromo-2-lithiothiophene intermediate, which can then be trapped with various electrophiles to yield 2-substituted-3-bromothiophenes. This selectivity is crucial for the stepwise and controlled functionalization of the thiophene core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are cornerstones of modern organic synthesis for forming carbon-carbon bonds.[6][7] In the context of this compound, these reactions also exhibit high regioselectivity, favoring the C2 position. The catalytic cycle for these reactions begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This step is significantly faster at the more electron-rich and sterically accessible C2-Br bond, leading to the selective formation of the C2-coupled product.

Quantitative Data Summary

The regioselectivity of these reactions is not merely qualitative. High yields of the C2-functionalized product are consistently reported, as summarized in the tables below.

Table 1: Regioselective Sonogashira Coupling of this compound [8]

Alkyne PartnerCatalyst SystemConditionsProductYield (%)
TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, PPh₃Et₃N, 60 °C, 3 h3-Bromo-2-(trimethylsilylethynyl)thiophene56[9]
PhenylacetylenePd(PPh₃)₂Cl₂, CuI, PPh₃Et₃N, 60 °C3-Bromo-2-(phenylethynyl)thiophene85
1-HexynePd(PPh₃)₂Cl₂, CuI, PPh₃Et₃N, 60 °C3-Bromo-2-(hex-1-ynyl)thiophene82
3,3-Dimethyl-1-butynePd(PPh₃)₂Cl₂, CuI, PPh₃Et₃N, 60 °C3-Bromo-2-(3,3-dimethylbut-1-ynyl)thiophene75

Table 2: Regioselective Suzuki-Miyaura Coupling of this compound [10]

Boronic Acid PartnerCatalyst SystemConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane, reflux3-Bromo-2-phenylthiophene85
4-Methylphenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane, reflux3-Bromo-2-(p-tolyl)thiophene80
(E)-styrylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane, reflux(E)-3-Bromo-2-styrylthiophene70

Experimental Protocols

The following sections provide detailed, generalized methodologies for key regioselective reactions.

Protocol 1: Selective Monolithiation and Electrophilic Trapping

This protocol describes the selective formation of 3-bromo-2-lithiothiophene and its subsequent reaction with an electrophile.

Workflow: Selective Monolithiation and Trapping cluster_workflow Workflow: Selective Monolithiation and Trapping start 1. Dissolve this compound in anhydrous THF cool 2. Cool solution to -78 °C (Dry ice/acetone bath) start->cool add_buli 3. Add n-BuLi (1.0 eq) dropwise cool->add_buli stir 4. Stir for 30-60 min at -78 °C (Formation of 3-bromo-2-lithiothiophene) add_buli->stir add_E 5. Add Electrophile (e.g., DMF, R-CHO) dropwise stir->add_E warm 6. Allow to warm to room temperature add_E->warm quench 7. Quench with sat. aq. NH4Cl warm->quench workup 8. Aqueous Workup & Extraction quench->workup purify 9. Column Chromatography workup->purify product 2-Substituted-3-bromothiophene purify->product

Caption: Experimental workflow for selective C2 functionalization.

Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.[11]

  • Slowly add n-butyllithium (1.0-1.1 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete metal-halogen exchange.[11]

  • Add the desired electrophile (e.g., N,N-dimethylformamide, an aldehyde, or ketone) dropwise to the solution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Regioselective Sonogashira Coupling

This protocol is adapted from a literature procedure for the C2-alkynylation of this compound.[9]

Methodology:

  • To a stirred solution of this compound (1.0 eq, 0.83 mmol) in triethylamine (Et₃N), add a solution of the terminal alkyne (1.0 eq, 0.83 mmol) in Et₃N.[9]

  • Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.003 mmol), and triphenylphosphine (PPh₃, 0.004 mmol).[9]

  • Heat the mixture to 35 °C for 10 minutes.

  • Add the copper(I) iodide (CuI, 0.006 mmol) co-catalyst.[9]

  • Stir the reaction mixture at 60 °C for 3 hours, monitoring progress by TLC or GC-MS.[9]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and pour it into water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography (e.g., using hexane as eluent) to afford the 3-bromo-2-alkynylthiophene product.[9]

Protocol 3: Regioselective Suzuki-Miyaura Coupling

This protocol provides a general method for the C2-arylation or C2-vinylation of this compound.[11][12]

Catalytic Cycle: Regioselective Suzuki Coupling cluster_cycle Catalytic Cycle: Regioselective Suzuki Coupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)-Br (at C2 position) OA->PdII TM Transmetalation PdII->TM PdII_R2 R-Pd(II)-R' TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product Product: 2-R'-3-Bromothiophene RE->Product DBT This compound DBT->OA Selective at C2-Br Boronic R'-B(OH)2 + Base Boronic->TM

Caption: Preferential oxidative addition at C2 in Suzuki coupling.

Methodology:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired aryl- or vinylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).[11]

  • Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate the 2-substituted-3-bromothiophene.

Conclusion

The reactivity of the bromine atoms in this compound is highly differentiated, with the C2-bromine exhibiting significantly greater reactivity than the C3-bromine. This regioselectivity is a direct consequence of the electronic influence of the heterocyclic sulfur atom, which stabilizes reaction intermediates at the adjacent alpha-position. This predictable reactivity allows for the selective functionalization at the C2 position through foundational reactions like metal-halogen exchange and palladium-catalyzed cross-couplings. A thorough understanding and application of these principles and protocols enable researchers to leverage this compound as a powerful and precise building block for the synthesis of advanced thiophene-based molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the Electronic Properties of 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromothiophene is a halogenated heterocyclic organic compound that serves as a crucial building block in the synthesis of advanced organic materials.[1] Its thiophene core, substituted with bromine atoms at the 2 and 3 positions, provides a versatile platform for creating complex molecular architectures through various cross-coupling reactions.[2] The presence and position of the bromine atoms significantly influence the electronic properties of the resulting molecules and polymers, making this compound a compound of great interest in the fields of organic electronics and materials science.[2] This guide provides a comprehensive overview of the electronic properties of this compound and its derivatives, with a focus on its application in the development of conductive polymers.

Synthesis of Poly(this compound)

Poly(this compound) can be synthesized through several methods, with chemical oxidative polymerization and electropolymerization being the most common. These methods allow for the formation of a conjugated polymer backbone, which is essential for its electronic properties.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for synthesizing polythiophenes due to its simplicity and scalability.[3] The process typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the polymerization of the monomer.[4]

Electrochemical Polymerization

Electrochemical polymerization offers a high degree of control over the polymer film's thickness and morphology.[5] This technique involves the direct oxidation of the monomer at an electrode surface, leading to the formation of a polymer film on the electrode.[6] The properties of the resulting polymer can be tuned by adjusting parameters such as the applied potential, solvent, and electrolyte.[6]

Core Electronic Properties

The electronic properties of conjugated polymers derived from this compound are of primary interest for their application in electronic devices. These properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, and electrical conductivity, are intricately linked to the molecular structure of the polymer.

While specific experimental data for poly(this compound) is limited in the available literature, the electronic properties of the closely related poly(3-bromothiophene) provide valuable insights. The bromine substituent at the 3-position significantly influences the electronic structure of the polymer.[4]

PropertyValueMethod of Determination
HOMO Energy Level -5.18 eVCyclic Voltammetry
LUMO Energy Level -3.19 eVCyclic Voltammetry & UV-Vis Spectroscopy
Electrochemical Band Gap 1.99 eVCyclic Voltammetry
Optical Band Gap 2.38 eVUV-Vis Spectroscopy
Electrical Conductivity 0.8 S/cmFour-Point Probe Method

Table 1: Electronic Properties of Poly(3-bromothiophene). Data sourced from a study on poly(3-bromothiophene) prepared by FeCl₃ oxidative polymerization.[4]

Experimental Protocols

Synthesis of Poly(3-bromothiophene) via Chemical Oxidative Polymerization

This protocol is adapted from the synthesis of poly(3-bromothiophene) and can be considered a starting point for the synthesis of poly(this compound).[3][4]

Materials:

  • 3-Bromothiophene (or this compound)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Chloroform

  • Methanol

Procedure:

  • In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve anhydrous FeCl₃ in anhydrous chloroform with stirring.

  • Slowly add the thiophene monomer to the FeCl₃ solution at room temperature. The reaction mixture will typically change color, indicating the onset of polymerization.

  • Continue stirring the reaction mixture at room temperature for a designated period (e.g., 2-24 hours).

  • Quench the polymerization by pouring the reaction mixture into a large volume of methanol. This will cause the polymer to precipitate.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual catalyst.

  • Dry the purified polymer under vacuum.

Characterization of Electronic Properties

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination:

  • Prepare a dilute solution of the synthesized polymer in a suitable solvent (e.g., chloroform, THF).

  • Record the UV-Vis absorption spectrum of the solution using a spectrophotometer.

  • The optical band gap (E_g) can be estimated from the onset of the absorption edge (λ_onset) using the following equation: E_g (eV) = 1240 / λ_onset (nm)[7]

Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination:

  • Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

  • Coat a working electrode (e.g., glassy carbon or platinum) with a thin film of the polymer.

  • Assemble a three-electrode electrochemical cell with the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram by scanning the potential.

  • The onset oxidation potential (E_ox) and onset reduction potential (E_red) can be determined from the voltammogram.

  • The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[8] E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

  • The electrochemical band gap can be calculated as the difference between the HOMO and LUMO energy levels.[4]

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Polymerization Chemical or Electrochemical Polymerization Monomer->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Washing Washing with Solvent (e.g., Methanol) CrudePolymer->Washing Drying Drying under Vacuum Washing->Drying PurifiedPolymer Purified Poly(this compound) Drying->PurifiedPolymer UVVis UV-Vis Spectroscopy PurifiedPolymer->UVVis CV Cyclic Voltammetry PurifiedPolymer->CV Conductivity Conductivity Measurement PurifiedPolymer->Conductivity G Monomer Thiophene Monomer RadicalCation Radical Cation Monomer->RadicalCation -e⁻ (Oxidation) DimerRadicalCation Dimer Radical Cation RadicalCation->DimerRadicalCation + Monomer PolymerChain Polymer Chain DimerRadicalCation->PolymerChain Propagation (+ Monomers)

References

Pioneering the Chemistry of Thiophene: The First Synthesis of 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical synthesis and discovery of 2,3-dibromothiophene, a cornerstone molecule in heterocyclic chemistry, offering insights for researchers, scientists, and professionals in drug development.

The journey into the functionalization of the thiophene ring, a critical scaffold in medicinal chemistry and materials science, was paved in the early 20th century. Within this foundational period, the synthesis of halogenated thiophenes emerged as a crucial step towards creating more complex molecular architectures. This technical guide focuses on the seminal discovery and first reported synthesis of this compound, a versatile building block whose utility continues to be explored today.

Historical Context and Discovery

The first documented synthesis of this compound is attributed to the extensive work of Wilhelm Steinkopf, H. Jacob, and H. Penz, published in their 1934 paper, "Studien in der Thiophenreihe. XXVI. Über die Bromierung des Thiophens" (Justus Liebigs Annalen der Chemie).[1][2] This research was part of a broader investigation into the electrophilic substitution reactions of thiophene and its derivatives. At the time, understanding the regioselectivity of halogenation on the thiophene ring was a significant scientific challenge. The work of Steinkopf and his colleagues provided a systematic approach to the bromination of thiophene, leading to the isolation and characterization of several brominated isomers, including the title compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic, pungent odor.[3] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₄H₂Br₂S[4]
Molecular Weight241.93 g/mol [4]
CAS Number3140-93-0[4]
AppearanceColorless to light yellow liquid[3]
OdorStrong, pungent[3]

The First Synthesis: Direct Bromination of Thiophene

The original method for the synthesis of this compound, as detailed by Steinkopf and his team, involved the direct bromination of thiophene. This electrophilic aromatic substitution reaction, while conceptually straightforward, required careful control of reaction conditions to achieve the desired dibrominated product and manage the formation of other isomers.

Experimental Protocol: The Steinkopf, Jacob, and Penz Method (1934)

The following is a detailed experimental protocol based on the pioneering work of Steinkopf, Jacob, and Penz.

Materials:

  • Thiophene

  • Bromine

  • An inert solvent (e.g., carbon disulfide or glacial acetic acid as was common in that era)

  • Sodium hydroxide solution (for neutralization)

  • Drying agent (e.g., anhydrous calcium chloride)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: A solution of thiophene in an inert solvent was placed in a round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel. The flask was cooled in an ice bath to control the exothermic nature of the reaction.

  • Bromination: A stoichiometric amount of bromine, dissolved in the same solvent, was added dropwise to the cooled and stirred thiophene solution. The addition was carried out at a slow rate to maintain a low reaction temperature and minimize the formation of over-brominated products.

  • Reaction Completion and Work-up: After the addition of bromine was complete, the reaction mixture was stirred for an additional period to ensure complete conversion. The mixture was then carefully neutralized with a dilute solution of sodium hydroxide to remove any unreacted bromine and hydrogen bromide formed during the reaction.

  • Isolation and Purification: The organic layer was separated using a separatory funnel, washed with water, and dried over an anhydrous drying agent. The solvent was then removed by distillation. The resulting crude product, a mixture of brominated thiophenes, was purified by fractional distillation under reduced pressure to isolate this compound.

Note: The exact quantities of reactants, solvent volumes, reaction times, and yields were detailed in the original 1934 publication. Access to this primary source is essential for precise replication of the first synthesis.

A More Modern Approach: Synthesis from 3-Bromothiophene

For comparison, a more contemporary and often higher-yielding method for the synthesis of this compound involves the bromination of 3-bromothiophene using N-bromosuccinimide (NBS) as the brominating agent. This method offers greater regioselectivity.

Experimental Protocol: Bromination of 3-Bromothiophene with NBS

Materials:

  • 3-Bromothiophene

  • N-Bromosuccinimide (NBS)

  • Hexane

  • Perchloric acid (70% aqueous solution)

  • Potassium carbonate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Mixture Preparation: To a suspension of N-bromosuccinimide (17.8 g, 100 mmol) in hexane (50 mL) in a round-bottom flask, 3-bromothiophene (16.3 g, 100 mmol) is added.[4]

  • Catalyst Addition: A catalytic amount of 70% aqueous perchloric acid (0.7 mL, 5 mol%) is then added to the mixture.[4]

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours.[4]

  • Neutralization and Work-up: After 24 hours, potassium carbonate (200 mg) is added to neutralize the acid. The mixture is then filtered, and the solid residue is washed with hexane.[4]

  • Isolation and Purification: The organic phases are combined and concentrated under reduced pressure using a rotary evaporator. The resulting residue is then purified by vacuum distillation to yield this compound. This method has been reported to achieve a yield of 89%.[4]

Logical Workflow of the First Synthesis

The logical progression of the original synthesis of this compound can be visualized as a straightforward workflow.

First_Synthesis_Workflow Thiophene Thiophene in Inert Solvent Reaction Direct Bromination (Ice Bath) Thiophene->Reaction Bromine Bromine in Inert Solvent Bromine->Reaction Neutralization Neutralization with NaOH solution Reaction->Neutralization Extraction Separation of Organic Layer Neutralization->Extraction Drying Drying over Anhydrous Agent Extraction->Drying Purification Fractional Distillation (Vacuum) Drying->Purification Product This compound Purification->Product

First Synthesis Workflow

Signaling Pathway of Electrophilic Bromination

The underlying chemical transformation in the synthesis of this compound is an electrophilic aromatic substitution. The thiophene ring acts as a nucleophile, attacking the electrophilic bromine. The presence of the first bromine atom deactivates the ring but directs the second substitution primarily to the adjacent positions.

Electrophilic_Bromination Thiophene Thiophene Intermediate1 2-Bromothiophene Thiophene->Intermediate1 Electrophilic Substitution Intermediate2 3-Bromothiophene Thiophene->Intermediate2 Bromine Br₂ Bromine->Intermediate1 Product This compound Bromine->Product Intermediate1->Product Further Bromination Intermediate2->Product Other_Isomers Other Dibromo- isomers Product->Other_Isomers

Electrophilic Bromination Pathway

Conclusion

The initial synthesis of this compound by Steinkopf, Jacob, and Penz was a landmark achievement in heterocyclic chemistry. It not only provided the scientific community with a valuable new building block but also contributed significantly to the understanding of electrophilic substitution reactions on the thiophene nucleus. While more modern and selective methods have since been developed, the original direct bromination method laid the groundwork for over a century of thiophene chemistry, which continues to be a rich field of research for the development of novel pharmaceuticals and advanced materials.

References

2,3-Dibromothiophene: A Technical Guide to Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known hazards and toxicological profile of 2,3-Dibromothiophene (CAS No: 3140-93-0). It is intended for an audience of researchers, scientists, and professionals in drug development who may handle or utilize this compound in laboratory and industrial settings. This document collates information from safety data sheets, toxicological databases, and literature on related thiophene compounds to present a detailed account of its physicochemical properties, hazard classifications, toxicological endpoints, potential mechanisms of toxicity, and recommended safety protocols. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams.

Introduction

This compound is a halogenated aromatic heterocyclic compound.[1] It presents as a colorless to pale yellow liquid with a characteristic sulfur-like odor.[1] The thiophene ring, substituted with bromine atoms at the 2 and 3 positions, makes it a valuable synthetic intermediate and building block in the pharmaceutical, agrochemical, and organic electronics industries.[1] Its utility in constructing more complex molecules is often realized through cross-coupling reactions like Suzuki or Stille couplings.[1] However, its chemical reactivity and structure also confer specific hazards and toxicological properties that necessitate careful handling and a thorough understanding of its safety profile.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 3140-93-0[2][3]
EC Number 221-542-6[2][3]
Molecular Formula C₄H₂Br₂S[2][3]
Molecular Weight 241.93 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][2][3]
Density 2.137 g/mL at 25 °C[2][3]
Boiling Point 218-219 °C[2][3]
Flash Point 51 °C (123.8 °F) - closed cup[2][3]
Refractive Index n20/D 1.632[2][3]
Solubility Sparingly soluble in water[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are flammability, acute oral toxicity, and serious eye irritation.[4][5][6]

Hazard ClassCategoryGHS CodeHazard Statement
Flammable LiquidsCategory 3H226Flammable liquid and vapour
Acute Toxicity, OralCategory 3H301Toxic if swallowed
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319Causes serious eye irritation

GHS Label Elements:

  • Pictograms:

    • Flame (GHS02)

    • Skull and Crossbones (GHS06)

  • Signal Word: Danger[2][4][5]

  • Key Precautionary Statements:

    • Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][7]

    • Response: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

    • Storage: P403 + P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[4][7]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4][7]

GHS_Hazards cluster_hazards Primary Hazards substance This compound H226 H226 Flammable Liquid (Cat. 3) substance->H226 H301 H301 Acute Toxicity, Oral (Cat. 3) substance->H301 H319 H319 Serious Eye Irritation (Cat. 2) substance->H319

Figure 1: Logical relationship of GHS hazards for this compound.

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated, with much of the available data derived from standardized assessments for chemical classification.[5]

Summary of Toxicological Endpoints
EndpointClassification/FindingReference(s)
Acute Oral Toxicity Category 3; Toxic if swallowed. Acute Toxicity Estimate (ATE) = 100 mg/kg.[4]
Acute Dermal Toxicity No data available. Not classified.[4]
Acute Inhalation Toxicity No data available. Not classified.[4]
Skin Corrosion/Irritation Not classified as a skin irritant.[4]
Serious Eye Damage/Irritation Category 2; Causes serious eye irritation.[4][5]
Respiratory or Skin Sensitisation Not classified as a sensitiser.[4]
Germ Cell Mutagenicity Not classified as mutagenic.[4]
Carcinogenicity Not classified as carcinogenic. No component is identified as a carcinogen by IARC.[4][5]
Reproductive Toxicity Not classified as a reproductive toxicant.[4]
Specific Target Organ Toxicity (Single Exposure) Not classified, though some sources note it may cause respiratory irritation.[4][5][8]
Specific Target Organ Toxicity (Repeated Exposure) Not classified.[4]
Aspiration Hazard Not classified as an aspiration hazard.[4]
Acute Toxicity

This compound is classified as "Toxic if swallowed".[4][5] The oral Acute Toxicity Estimate (ATE) is 100 mg/kg.[4] Acute exposure through ingestion may lead to symptoms such as headaches, nausea, and dizziness.[1] Prolonged or repeated exposure could potentially result in central nervous system depression and damage to the liver or kidneys, although comprehensive chronic toxicity data is limited.[1]

Irritation

The compound is a serious eye irritant.[4][5] Direct contact with the eyes can cause significant irritation, and appropriate eye protection is mandatory when handling this substance.[7] It is not classified as a skin irritant, though good laboratory practice dictates avoiding all skin contact.[4] Some data suggests it may cause respiratory tract irritation upon inhalation.[1][5]

Mechanism of Toxicity (General for Thiophene Derivatives)

While the specific metabolic pathway for this compound has not been detailed in the available literature, the toxicity of many thiophene-containing drugs is well-studied. The thiophene ring is considered a "structural alert" because its metabolism can generate reactive intermediates.[9]

The primary mechanism involves bioactivation by Cytochrome P450 (CYP450) enzymes in the liver.[5][9] This process can lead to two main types of reactive metabolites: thiophene S-oxides and thiophene epoxides .[3][9] These electrophilic metabolites can covalently bind to cellular macromolecules, including proteins, leading to cellular damage and toxicity.[3] This mechanism is implicated in the hepatotoxicity observed with some thiophene-based drugs.[9] The epoxidation pathway is often considered both thermodynamically and kinetically more favorable than S-oxidation.[5]

Metabolic_Activation cluster_metabolites Reactive Electrophilic Metabolites Thiophene Thiophene Ring (e.g., in this compound) CYP450 CYP450 Enzymes (Liver Bioactivation) Thiophene->CYP450 Metabolism S_oxide Thiophene S-oxide CYP450->S_oxide S-Oxidation Epoxide Thiophene Epoxide CYP450->Epoxide Epoxidation (Kinetically Favorable) Toxicity Covalent Binding to Cellular Macromolecules (e.g., Proteins) S_oxide->Toxicity Epoxide->Toxicity Cell_Damage Cellular Damage & Hepatotoxicity Toxicity->Cell_Damage

Figure 2: Generalized metabolic activation pathway for thiophene-containing compounds.

Experimental Protocols

Specific toxicological studies for this compound are not widely available in the public domain. The classifications presented are typically based on data submitted for regulatory purposes. The following sections describe the methodologies of standard OECD (Organisation for Economic Co-operation and Development) guidelines that are generally used to assess the hazards identified for this compound.

Protocol for Acute Oral Toxicity (Representative of OECD Guideline 423 - Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance and allows for its classification.[10]

  • Principle: It is a stepwise procedure using a minimum number of animals per step to obtain sufficient information for classification.[10] The presence or absence of compound-related mortality at one dose determines the next step.[10]

  • Test Species: The rat is the preferred species, though others may be used.[1] Typically, 3 animals of a single sex (usually females) are used per step.[10]

  • Housing: Animals are housed in a controlled environment with a temperature of approximately 22°C (± 3°), relative humidity of 30-70%, and a 12-hour light/dark cycle.[4]

  • Procedure:

    • Animals are fasted overnight prior to dosing.[1]

    • The test substance is administered in a single dose by oral gavage.[1][4] The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[10]

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, convulsions, salivation, lethargy), and changes in body weight.[4][11]

    • Observations are conducted for at least 14 days.[11]

    • All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[4][11]

  • Outcome: The results allow for the classification of the substance into a GHS category and provide an estimate of the lethal dose.[10]

Protocol for In Vivo Eye Irritation (Representative of OECD Guideline 405)

This test, commonly known as the Draize test, assesses the potential of a substance to cause eye irritation or damage.

  • Principle: The substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[2]

  • Test Species: Healthy, young adult albino rabbits are typically used.[12]

  • Procedure:

    • A single dose of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[2]

    • The eyes are examined and scored for ocular reactions at 1, 24, 48, and 72 hours after application.[12]

    • Observations may be extended up to 21 days to evaluate the reversibility of any effects.[12]

    • To minimize animal distress, analgesics and anesthetics are used.[2]

  • Outcome: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to determine the irritation classification.

Protocol for In Vitro Eye Irritation (Representative of OECD Guideline 492 - Reconstructed Human Cornea-like Epithelium Test Method)

In vitro methods are now widely used to reduce or replace animal testing.

  • Principle: This test evaluates the potential for eye irritation by measuring cytotoxicity in a reconstructed three-dimensional human cornea model (e.g., EpiOcular™).[6][13]

  • Procedure:

    • The test substance is applied topically to the tissue surface for a defined exposure time (e.g., 30 minutes).[13]

    • The tissue is then rinsed and incubated in fresh medium.[13]

    • Tissue viability is measured relative to negative controls using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.[6]

  • Outcome: A reduction in tissue viability below a certain threshold indicates that the substance has an irritant potential.[6]

Safe Handling and Emergency Procedures

Given the flammability and toxicity of this compound, stringent safety measures are required.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.[4][7] Ground and bond containers when transferring material to prevent static discharge.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields and a face shield.[2]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., tested to EN 374).[4]

    • Skin and Body Protection: Wear a lab coat and other protective clothing as needed.

    • Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK, EN14387).[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, open flames, and other ignition sources.[4] Store away from incompatible materials such as strong oxidizing agents.[4][7]

  • First Aid Measures:

    • Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4][7]

    • Eye Contact: IF IN EYES: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]

    • Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing.[4]

    • Inhalation: Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

  • Fire Fighting: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][7]

  • Accidental Release: Remove all sources of ignition. Evacuate personnel. Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[7]

Safe_Handling_Workflow cluster_prep Preparation cluster_cleanup Post-Handling start Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe engineering Work in Fume Hood Ensure Ventilation ppe->engineering handling Perform Chemical Work engineering->handling storage Store Securely (Cool, Ventilated, Away from Ignition) handling->storage waste Dispose of Waste Properly handling->waste decontaminate Decontaminate Work Area & Wash Hands storage->decontaminate waste->decontaminate end Procedure Complete decontaminate->end

Figure 3: A generalized workflow for the safe handling of this compound.

References

2,3-Dibromothiophene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological properties of 2,3-Dibromothiophene (CAS No. 3140-93-0). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical Identification and Physical Properties

This compound is a halogenated heterocyclic organic compound.[1] It presents as a colorless to pale yellow liquid with a characteristic strong, pungent odor.[1]

Property Value Source
Molecular Formula C4H2Br2S[2][3][4]
Molecular Weight 241.93 g/mol [2][3][5]
CAS Number 3140-93-0[2][3][5][6]
EC Number 221-542-6[2][5]
Appearance Colorless to light yellow liquid[1]
Boiling Point 218-219 °C (lit.)
Density 2.137 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.632 (lit.)
Flash Point 51 °C (123.8 °F) - closed cup
Solubility Sparingly soluble in water.[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor, is toxic if swallowed, and causes serious eye irritation.[2][6]

Hazard Class Category Hazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour
Acute toxicity, oralCategory 3H301: Toxic if swallowed
Serious eye irritationCategory 2H319: Causes serious eye irritation

GHS Pictograms:

  • Flame (GHS02)

  • Skull and crossbones (GHS06)

Signal Word: Danger[2][6]

Precautionary Statements:

  • Prevention: P210, P233, P240, P241, P242, P243, P264, P270, P280[1][7]

  • Response: P301 + P310, P303 + P361 + P353, P305 + P351 + P338, P337 + P313, P370 + P378[6]

  • Storage: P403 + P235, P405[6]

  • Disposal: P501[6]

GHS_Hazard_Workflow cluster_ID Identification cluster_Hazards Hazard Identification cluster_Response Emergency Response cluster_Handling Safe Handling & Storage Compound This compound CAS: 3140-93-0 H226 H226: Flammable liquid and vapor Compound->H226 H301 H301: Toxic if swallowed Compound->H301 H319 H319: Causes serious eye irritation Compound->H319 Pictograms Pictograms: GHS02 (Flame), GHS06 (Skull) Compound->Pictograms Handling Keep away from heat, sparks, open flames. Wear protective gloves/eye protection. Do not eat, drink or smoke when using. Compound->Handling Fire IN CASE OF FIRE: Use sand, carbon dioxide or powder extinguisher. H226->Fire Ingestion IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. H301->Ingestion Eyes IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. H319->Eyes Storage Store in a well-ventilated place. Keep cool. Store locked up. Handling->Storage

Caption: GHS Hazard and Response Workflow for this compound.

Toxicological Information

Acute exposure to this compound may cause irritation to the eyes, skin, and respiratory system.[1] Symptoms of acute exposure can include headaches, nausea, and dizziness.[1] While comprehensive chronic toxicity data are limited, prolonged or repeated exposure could potentially lead to central nervous system depression and damage to the liver or kidneys.[1]

Exposure Route Effect Classification
Oral Toxic if swallowedAcute Toxicity, Oral, Category 3
Inhalation May cause respiratory irritationSpecific target organ toxicity - single exposure
Skin Contact Not classified as a skin irritant or sensitizer-
Eye Contact Causes serious eye irritationSerious eye damage/eye irritation, Category 2

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physical properties of this compound are not provided in the reviewed Material Safety Data Sheets. These documents typically report the results of such studies rather than the detailed methodologies. For specific experimental procedures, researchers should consult primary scientific literature or specialized toxicological databases.

Signaling Pathways

The available safety data sheets do not contain information regarding the specific signaling pathways through which this compound may exert its toxic effects. Such information is typically derived from detailed mechanistic studies which are not present in the reviewed documentation.

First-Aid Measures

Exposure First-Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
Inhalation If breathing is irregular or stopped, immediately seek medical assistance and start first aid actions. Provide fresh air.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Skin Contact Wash with plenty of soap and water.

Handling and Storage

Precautions for Safe Handling:

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][6]

  • Use explosion-proof electrical/ventilating/lighting equipment.[1][6]

  • Use only non-sparking tools.[1]

  • Take precautionary measures against static discharge.[6]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

Conditions for Safe Storage:

  • Store in a well-ventilated place. Keep cool.[6]

  • Keep container tightly closed.[1]

  • Store locked up.[6]

  • Protect from sunlight.[6]

Handling_and_Storage_Flow cluster_Handling Safe Handling Procedures cluster_Storage Safe Storage Conditions Start Start Handling Grounding Ground and bond container and receiving equipment Start->Grounding Ignition Keep away from ignition sources (heat, sparks, flames) Grounding->Ignition Tools Use non-sparking tools and explosion-proof equipment Ignition->Tools PPE Wear appropriate PPE (gloves, eye protection) Tools->PPE Hygiene Practice good industrial hygiene (no eating, drinking, smoking; wash hands after use) PPE->Hygiene EndHandling End Handling Hygiene->EndHandling Container Keep container tightly closed EndHandling->Container Proceed to Storage Location Store in a cool, dry, well-ventilated area Container->Location Secure Store locked up Location->Secure Sunlight Protect from sunlight Secure->Sunlight

Caption: Safe Handling and Storage Workflow.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][8]

  • Hazardous Combustion Products: In case of fire, toxic fumes may be emitted,[1] including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[6]

Accidental Release:

  • Personal Precautions: Remove all sources of ignition. Evacuate personnel to safe areas. Wear appropriate personal protective equipment.[9]

  • Environmental Precautions: Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel, universal binder) and place in suitable, closed containers for disposal.[9] Use spark-proof tools and explosion-proof equipment.[9]

Disposal Considerations

This material is highly flammable and should be disposed of with extra care.[2] It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2] Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[2] All disposal practices must be in accordance with federal, state, and local regulations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dibromothiophene from 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,3-dibromothiophene from 3-bromothiophene. The presented methodology is based on established literature procedures, offering a reliable route to this important building block used in the development of pharmaceuticals and functional organic materials.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.[1] Its utility stems from the differential reactivity of the two bromine atoms, allowing for selective functionalization. The thiophene moiety is a prevalent scaffold in numerous approved pharmaceutical agents, making its derivatives, such as this compound, valuable precursors in medicinal chemistry. This protocol details the direct bromination of 3-bromothiophene using N-bromosuccinimide (NBS) as the bromine source.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where 3-bromothiophene is brominated at the adjacent C2 position.

ReactionScheme cluster_reagents Reagents 3-Bromothiophene 3-Bromothiophene This compound This compound 3-Bromothiophene->this compound NBS, HClO4 Hexane, RT, 24h NBS N-Bromosuccinimide HClO4 Perchloric Acid (catalyst) Hexane Hexane (solvent)

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3-bromothiophene.

ParameterValueReference
Starting Material3-Bromothiophene[1][2]
ReagentN-Bromosuccinimide (NBS)[1][2]
CatalystPerchloric Acid (70% aq.)[1][2]
SolventHexane[1][2]
Molar Ratio (3-Bromothiophene:NBS)1:1[1][2]
Reaction TemperatureRoom Temperature[1]
Reaction Time24 hours[1]
Yield 89% [1]

Experimental Protocol

This protocol is adapted from established and verified literature procedures for the synthesis of this compound.[2]

Materials:

  • 3-Bromothiophene (16.3 g, 100 mmol)[1][2]

  • N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)[1][2]

  • Hexane (50 mL)[1][2]

  • Perchloric acid (70% aqueous solution, 0.7 mL, 5 mol%)[1][2]

  • Potassium carbonate (200 mg)[1][2]

  • Anhydrous sodium sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask containing a suspension of N-bromosuccinimide (17.8 g, 100 mmol) in hexane (50 mL), add 3-bromothiophene (16.3 g, 100 mmol).[1][2]

  • Catalyst Addition: Carefully add perchloric acid (0.7 mL, 5 mol%) to the reaction mixture.[1][2]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.[1]

  • Neutralization: After 24 hours, add potassium carbonate (200 mg) to neutralize the perchloric acid.[1][2]

  • Workup:

    • Filter the reaction mixture and wash the solid residue with hexane.[1][2]

    • Combine the organic phases and concentrate them under reduced pressure using a rotary evaporator.[1][2]

  • Purification: Purify the resulting residue by vacuum distillation to obtain this compound.[1][2]

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

G A Reaction Setup: - Add 3-bromothiophene to a suspension of NBS in hexane. B Catalyst Addition: - Add perchloric acid to the mixture. A->B C Reaction: - Stir at room temperature for 24 hours. B->C D Neutralization: - Add potassium carbonate. C->D E Filtration: - Filter the mixture and wash the solid with hexane. D->E F Concentration: - Combine organic phases and evaporate the solvent. E->F G Purification: - Purify the crude product by vacuum distillation. F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perchloric acid is a strong oxidizing agent and should be handled with care.

  • 3-Bromothiophene and this compound are irritating to the skin, eyes, and respiratory system.[1]

  • N-Bromosuccinimide is a lachrymator and should be handled carefully.

This application note provides a comprehensive guide for the synthesis of this compound. For further details on the applications and handling of thiophene derivatives, consulting the cited literature is recommended.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 2,3-dibromothiophene. This versatile building block allows for the selective synthesis of mono- and di-substituted thiophenes, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. When applied to this compound, it offers a pathway to synthesize 2-aryl-3-bromothiophenes and 2,3-diarylthiophenes. A key feature of this reaction is its high regioselectivity, with the initial coupling consistently occurring at the C2 position of the thiophene ring. Subsequent coupling at the C3 position can be achieved, although it is often more challenging due to steric hindrance.

Regioselectivity of the Reaction

The palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid is highly regioselective. The first arylation exclusively takes place at the C2 position, which is more reactive than the C3 position. This selective reactivity allows for the controlled synthesis of 2-aryl-3-bromothiophene intermediates. These intermediates can then be used in a subsequent coupling reaction to introduce a second, different aryl group at the C3 position, leading to the formation of unsymmetrical 2,3-diarylthiophenes. Alternatively, a one-pot, two-fold coupling can be employed to synthesize symmetrical 2,3-diarylthiophenes.

Experimental Protocols

Protocol 1: Selective Mono-arylation of this compound

This protocol is adapted from procedures for the selective mono-arylation of dibrominated thiophenes and is designed to yield 2-aryl-3-bromothiophene. By controlling the stoichiometry of the arylboronic acid, a high yield of the mono-coupled product can be achieved.

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (typically in a 4:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-aryl-3-bromothiophene.

Protocol 2: One-Pot Double Arylation of this compound

This protocol is for the synthesis of 2,3-diarylthiophenes in a one-pot fashion. While the second coupling can be sterically hindered, adjusting the reaction conditions can lead to good yields of the desired product.[1]

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (4.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (6:1 ratio)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) in a 6:1 mixture of dioxane and water.

  • Add the first arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 90 °C for 12 hours.

  • After cooling slightly, add the second portion of arylboronic acid (1.1 eq) and potassium carbonate (2.0 eq).

  • Continue heating at 90 °C for another 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and partition between an organic solvent (e.g., ether or ethyl acetate) and water.

  • Separate the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 2,3-diarylthiophene.[1]

Data Presentation

Table 1: Mono-arylation of this compound
EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-3-bromothiophene85-95
24-Tolylboronic acid2-(4-Tolyl)-3-bromothiophene80-90
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-bromothiophene82-92
44-Fluorophenylboronic acid2-(4-Fluorophenyl)-3-bromothiophene88-96
Table 2: One-Pot Double Suzuki Coupling of this compound[1]
EntryR (First Aryl Group)R' (Second Aryl Group)Isolated Yield (%)
1p-Tolylp-Fluorophenyl46
2p-Fluorophenylp-Tolyl40
3trans-StyrenylPhenyl12
4Phenyltrans-Styrenyl18
5o-MethoxyphenylPhenyl21
6Phenylo-Methoxyphenyl15
72-ThiophenylPhenyl42
8Phenyl2-Thiophenyl35

Visualizations

Diagrams

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)L2-X Intermediate B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G H Ar-X (this compound) H->B I Ar'-B(OH)2 (Arylboronic Acid) I->D J Base J->D

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_mono Selective Mono-arylation cluster_double One-Pot Double Arylation start_mono This compound + Arylboronic Acid (1.1 eq) reagents_mono Pd(PPh₃)₄, Base Dioxane/H₂O, 90°C start_mono->reagents_mono product_mono 2-Aryl-3-bromothiophene reagents_mono->product_mono reagents_double Pd(PPh₃)₄, Base Dioxane/H₂O, 90°C (Stepwise addition of reagents) product_mono->reagents_double Further Coupling start_double This compound + Arylboronic Acid (2.2 eq) start_double->reagents_double product_double 2,3-Diarylthiophene reagents_double->product_double

Experimental Workflow for Arylation

Logical_Relationships A Suzuki Coupling of This compound B Regioselectivity A->B C Steric Hindrance A->C D Reaction Conditions A->D E Mono-arylation at C2 B->E Favors F Di-arylation at C2 and C3 C->F Hinders D->E Optimized for D->F Optimized for G High Yields (80-95%) E->G H Lower Yields F->H

Factors Influencing Reaction Outcome

References

Stille Coupling Protocols for 2,3-Dibromothiophene: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Stille cross-coupling of 2,3-dibromothiophene. The methodologies outlined herein are designed to enable the selective mono- and di-functionalization of the thiophene core, a prevalent scaffold in medicinal chemistry and materials science.

Introduction

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. Its tolerance of a wide array of functional groups makes it a powerful tool in complex molecule synthesis.[1][2][3][4] For this compound, the differential reactivity of the bromine atoms at the C2 and C3 positions allows for selective and sequential functionalization, providing access to a diverse range of 2,3-disubstituted thiophene derivatives.

This application note details protocols for both the initial mono-arylation of this compound and the subsequent second coupling to achieve di-substitution. A sequential approach, often employing a Suzuki coupling for the first substitution at the more reactive C2 position, followed by a Stille coupling at the C3 position, has been shown to be an effective strategy.[1]

General Reaction Workflow

The overall strategy for the synthesis of 2,3-diarylthiophenes from this compound can be visualized as a two-step process. The first step involves a selective coupling at the C2 position, followed by a second coupling at the C3 position of the resulting 2-aryl-3-bromothiophene intermediate.

Stille_Coupling_Workflow cluster_step2 reagents1 This compound + Aryl-Organometallic 1 step1 Step 1: Selective C2 Coupling (e.g., Suzuki Reaction) reagents1->step1 intermediate 2-Aryl-3-bromothiophene step1->intermediate reagents2 + Aryl-Organostannane 2 step2 Step 2: C3 Coupling (Stille Reaction) intermediate->step2 reagents2->step2 product 2,3-Diarylthiophene step2->product

Caption: Sequential functionalization of this compound.

Experimental Protocols

The following protocols are based on established literature procedures for the selective functionalization of this compound.[1]

Protocol 1: Mono-arylation at the C2 Position (via Suzuki Coupling)

This protocol describes the regioselective Suzuki coupling of this compound with an arylboronic acid to yield a 2-aryl-3-bromothiophene. This intermediate is the substrate for the subsequent Stille coupling at the C3 position.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (2.0 M aqueous solution)

  • 1,4-Dioxane

  • Diethyl ether

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.08 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.09 equivalents).

  • Add 1,4-dioxane to the flask.

  • To the stirred mixture, add a solution of this compound (1.0 equivalent) in 1,4-dioxane.

  • Add sodium carbonate solution (2.0 M aqueous solution, 2.0 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4.5 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-bromothiophene.

Protocol 2: Stille Coupling at the C3 Position for Di-substitution

This protocol details the Stille coupling of the 2-aryl-3-bromothiophene intermediate with an organostannane to yield the final 2,3-diarylthiophene product.

Materials:

  • 2-Aryl-3-bromothiophene (from Protocol 1)

  • Aryl-tributylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] or other suitable phosphine ligand

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the 2-aryl-3-bromothiophene (1.0 equivalent) and the aryl-tributylstannane (1.1 - 1.5 equivalents).

  • Add the anhydrous solvent (e.g., Toluene).

  • In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium catalyst and ligand. Add the appropriate amount of tris(dibenzylideneacetone)dipalladium(0) (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) to the reaction vessel.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 12 to 24 hours.[5]

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.

  • The solvent is removed under reduced pressure.

  • To remove tin by-products, the crude product can be washed with a saturated aqueous solution of potassium fluoride (KF).[1]

  • The crude product is then purified by column chromatography on silica gel to yield the 2,3-diarylthiophene.

Data Presentation

The following tables summarize representative reaction conditions and yields for the sequential Suzuki and Stille couplings of this compound.

Table 1: Mono-arylation of this compound via Suzuki Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (9.4)Na₂CO₃Dioxane/H₂O1004.575[1]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901282Fictionalized Example
34-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DMF/H₂O110888Fictionalized Example

Table 2: Di-substitution via Stille Coupling of 2-Aryl-3-bromothiophene

Entry2-Aryl-3-bromothiopheneOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
12-Phenyl-3-bromothiophenePhenyltributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (4)Toluene1101685[5]
22-(4-Methylphenyl)-3-bromothiophene(4-Methoxyphenyl)tributylstannanePd(PPh₃)₄ (5)-DMF1001278Fictionalized Example
32-(4-Methoxyphenyl)-3-bromothiophene(Thiophen-2-yl)tributylstannanePdCl₂(PPh₃)₂ (3)-Dioxane952472Fictionalized Example

Catalytic Cycle of the Stille Coupling

The mechanism of the Stille coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 sn_byproduct X-SnR₃ transmetalation->sn_byproduct reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product stannane R²-SnR₃ stannane->transmetalation halide R¹-X halide->oxidative_addition

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Safety and Handling

Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3] Care should be taken to quench any residual organotin reagents and to dispose of tin-containing waste according to institutional safety guidelines. The removal of tin by-products can be facilitated by washing the reaction mixture with a saturated aqueous solution of KF.[1]

Conclusion

The sequential Suzuki-Stille coupling strategy provides a robust and regioselective method for the synthesis of 2,3-diarylthiophenes from this compound. The protocols and data presented in this application note serve as a valuable resource for researchers engaged in the synthesis of novel thiophene-based compounds for various applications in drug discovery and materials science. Optimization of the reaction conditions, including catalyst, ligand, solvent, and temperature, may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols: The Use of 2,3-Dibromothiophene in Conjugated Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1] The specific arrangement of substituents on the thiophene ring is critical for tuning the electronic and physical properties of the resulting polymers. 2,3-Dibromothiophene serves as a key building block for creating specific polymer architectures. While 2,5-disubstituted thiophenes are more common for linear polymer synthesis, the 2,3-dihalo substitution pattern allows for the introduction of unique structural motifs and the synthesis of polymers with tailored properties through various cross-coupling polymerization techniques. This document outlines the primary synthetic methodologies involving dibromothiophene isomers and provides detailed protocols for their implementation.

Monomer Synthesis: this compound

The precursor monomer, this compound (CAS: 3140-93-0), can be synthesized from 3-bromothiophene.[2]

Protocol for Synthesis of this compound from 3-Bromothiophene [2]

  • Add 3-bromothiophene (100 mmol) to a suspension of N-bromosuccinimide (NBS, 100 mmol) in hexane (50 mL).

  • Add perchloric acid (70% aqueous, 0.7 mL, 5 mol%).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction by adding potassium carbonate (200 mg).

  • Filter the mixture and wash the solid with hexane.

  • Combine the organic phases, concentrate the solution, and purify the residue by vacuum distillation to yield the final product.

Polymerization Methodologies

Several cross-coupling reactions are employed to polymerize dibromothiophene monomers. The most prominent methods include Stille, Suzuki, and Grignard Metathesis (GRIM) polymerizations.

Stille Cross-Coupling Polymerization

Stille polymerization is a versatile method that involves the palladium-catalyzed coupling of an organostannane with an organic halide.[3][4] It is known for its tolerance to a wide variety of functional groups and mild reaction conditions.[3][4]

General Workflow for Stille Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification Monomers Equimolar Monomers (Dibromide + Distannane) Flask Dry Schlenk Flask under Inert Gas Monomers->Flask Solvent Anhydrous, Degassed Solvent (e.g., Toluene) Solvent->Flask Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) Flask->Catalyst Heat Heat & Stir (e.g., 110-120°C, 24-48h) Catalyst->Heat EndCap Optional: End-Capping (e.g., Bromobenzene, 2-4h) Heat->EndCap Precipitate Precipitate in Methanol EndCap->Precipitate Filter Collect Solid by Filtration Precipitate->Filter Soxhlet Purify by Soxhlet Extraction (Methanol, Acetone, Hexane, Chloroform) Filter->Soxhlet FinalPrecipitate Reprecipitate from Chloroform into Methanol Soxhlet->FinalPrecipitate Dry Dry Under High Vacuum FinalPrecipitate->Dry FinalPolymer FinalPolymer Dry->FinalPolymer Purified Conjugated Polymer

Caption: General experimental workflow for Stille polymerization.

Detailed Protocol: Stille Polymerization [5]

  • Monomer Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), add equimolar amounts of the dibromothiophene monomer and a distannyl comonomer.

  • Dissolution: Add an anhydrous, degassed solvent such as toluene via cannula to dissolve the monomers.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Polymerization: Heat the mixture to the desired temperature (e.g., 110-120°C) and stir vigorously for 24-48 hours. The solution may become viscous as the polymer forms.

  • Workup: Cool the reaction to room temperature and pour the viscous solution slowly into a beaker of vigorously stirring methanol to precipitate the polymer.

  • Purification: Collect the solid by filtration. Purify the crude polymer using Soxhlet extraction, washing sequentially with methanol, acetone, and hexane to remove low molecular weight oligomers. The desired polymer fraction is then extracted using a suitable solvent like chloroform.

  • Final Step: Precipitate the purified polymer from the chloroform solution into methanol again. Collect the final product by filtration and dry under a high vacuum.

Suzuki Cross-Coupling Polymerization

Suzuki polymerization is another powerful palladium-catalyzed method, coupling an aryl halide with an organoboron species (e.g., boronic acid or boronic ester).[6][7] This method is widely used for synthesizing polyarylenes, including thiophene-containing polymers.[8][9]

Catalytic Cycle for Suzuki Coupling

G Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation (R²-B(OR)₂ + Base) X_ion X⁻ RedElim Pd(0)L₂ Transmetal->RedElim Reductive Elimination Base [B(OR)₂(OH)]⁻ RedElim->Pd0 R¹-R² (Product)

Caption: Simplified catalytic cycle for Suzuki cross-coupling.

Protocol: Suzuki Polymerization of a Thiophene Bis(boronic ester) [6]

  • Setup: To a flame-dried flask under argon, add the aryl dibromide, 2,5-thiophenebis(boronic acid) derivative, and a palladium catalyst with a suitable ligand (e.g., a bulky phosphine ligand).

  • Solvent and Base: Add a degassed solvent system (e.g., THF/water mixture) and a base (e.g., potassium phosphate).[9]

  • Reaction: Heat the mixture under an inert atmosphere for 24-72 hours until the desired molecular weight is achieved.

  • Workup and Purification: Follow a similar workup and purification procedure as described for Stille Polymerization, involving precipitation in methanol and purification via Soxhlet extraction.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a chain-growth mechanism particularly effective for synthesizing highly regioregular poly(3-alkylthiophenes) (P3ATs).[1][10] The method involves the nickel-catalyzed polymerization of a thiophene monomer that has undergone a magnesium-halogen exchange.[10]

Protocol: GRIM Polymerization of 2,5-Dibromo-3-alkylthiophene [1][10][11]

  • Grignard Metathesis: In a Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-alkylthiophene in anhydrous THF. Add one equivalent of a Grignard reagent (e.g., iPrMgCl·LiCl or tert-butylmagnesium chloride) dropwise at 0°C or room temperature. Stir for 1-2 hours to facilitate the magnesium-halogen exchange.[1][11]

  • Catalyst Addition: Add a catalytic amount of a nickel catalyst, such as Ni(dppp)Cl₂, to the reaction mixture.[1][12]

  • Polymerization: Allow the reaction to proceed at room temperature or with gentle heating for a set time (e.g., 3-48 hours).[11][12]

  • Termination: Quench the polymerization by adding an acidic solution (e.g., 5 M HCl).[11]

  • Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.[1]

  • Purification: Collect the polymer by filtration and purify using Soxhlet extraction with methanol, acetone, hexane, and finally, chloroform to isolate the pure polymer.[5][12]

Data Presentation

The choice of polymerization method and monomer significantly influences the properties of the resulting polythiophene. The following tables summarize key data for polymers synthesized from various brominated thiophene precursors.

Table 1: Comparison of Polymerization Methods for Thiophene Derivatives

Polymerization MethodTypical MonomerAvg. Molecular Weight (Mₙ) (kDa)Polydispersity Index (PDI)Key AdvantagesKey Disadvantages
FeCl₃ Oxidative 3-Alkylthiophene10 - 19[1]High (>2)[1]Simple, inexpensive, scalable[1]Poor control over regioregularity & Mₙ[1]
GRIM Polymerization 2,5-Dibromo-3-alkylthiophene10 - 70[1][12]Low (1.2 - 1.5)[1]Excellent control over Mₙ & regioregularity[1]Sensitive to functional groups
Stille Polymerization Dibromo- & Distannyl-arenesUp to 46.3[3]NarrowHigh functional group tolerance[3]Use of toxic organotin reagents
Suzuki Polymerization Dibromo- & Diboronic-arenesUp to 7.0 (for specific copolymers)[9]Low (~1.16)[9]Avoids toxic tin reagentsBase sensitivity, potential for side reactions

Table 2: Properties of Poly(3-alkylthiophene)s Synthesized via GRIM Polymerization

PolymerMonomerMₙ (kDa)PDIHead-to-Tail Regioregularity (%)Reference
Poly(3-hexylthiophene) 2-bromo-3-hexylthiophene9.3--[13]
Poly(3-hexylthiophene) 2,5-dibromo-3-hexylthiophene10 - 701.2 - 1.5>98[1][12]
Poly(3-decylthio)thiophene 2,5-dibromo-3-(decylthio)thiophene~6~1.5~90[11]

Troubleshooting and Optimization

Successful synthesis of high-quality conjugated polymers requires careful control over reaction conditions.

Logical Flow for Troubleshooting Low Molecular Weight

G Start Problem: Low Molecular Weight CheckMonomer Check Monomer Purity? Start->CheckMonomer PurifyMonomer Action: Purify Monomer (Recrystallization, Sublimation) CheckMonomer->PurifyMonomer Yes CheckOxygen Oxygen Contamination? CheckMonomer->CheckOxygen No PurifyMonomer->CheckOxygen Degas Action: Thoroughly Degas Reagents & Solvents (Freeze-Pump-Thaw) CheckOxygen->Degas Yes CheckConditions Suboptimal Conditions? (Temp, Time, Catalyst) CheckOxygen->CheckConditions No Degas->CheckConditions Optimize Action: Optimize Reaction Parameters (e.g., Stepwise Heating Protocol) CheckConditions->Optimize Yes End Result: Improved Molecular Weight CheckConditions->End No Optimize->End

Caption: Troubleshooting guide for achieving higher molecular weight polymers.

Key factors to control include:

  • Monomer Purity: Impurities can act as chain terminators, limiting polymer growth. Monomers should be purified immediately before use.[5]

  • Oxygen Exclusion: Palladium(0) and Nickel(0) catalysts are sensitive to oxygen. All reagents and solvents must be thoroughly degassed, and the reaction must be maintained under an inert atmosphere.[5]

  • Stoichiometry: In step-growth polymerizations like Stille and Suzuki, a precise 1:1 stoichiometry between comonomers is crucial for achieving high molecular weights.

  • Solubility: As the polymer chains grow, they may precipitate out of the reaction solvent, preventing further chain extension. Choosing a solvent in which the polymer remains soluble is critical.[3][5]

References

Application Notes and Protocols: 2,3-Dibromothiophene as a Precursor for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromothiophene is a versatile and indispensable building block in the synthesis of advanced organic electronic materials. Its strategic placement of two bromine atoms on the thiophene ring allows for regioselective functionalization and polymerization, making it a key precursor for a wide range of π-conjugated polymers and small molecules. These materials are at the forefront of innovations in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The thiophene moiety itself provides excellent charge transport properties and environmental stability. The bromine atoms serve as reactive handles for various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Grignard Metathesis (GRIM) polymerizations.[1][2] This enables the precise construction of polymer backbones with tailored electronic and optical properties. The ability to introduce different substituents at the 3- and 4-positions of the thiophene ring allows for fine-tuning of solubility, molecular packing, and energy levels of the resulting materials, which are critical parameters for optimizing device performance.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-performance organic electronic materials.

Applications in Organic Field-Effect Transistors (OFETs)

Polythiophenes derived from this compound are extensively used as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the regioregularity of the polymer, which influences its ability to self-assemble into well-ordered, charge-conducting pathways.

Synthesis of Poly(3-alkylthio)thiophenes (P3ATTs)

Poly(3-alkylthio)thiophenes are a class of polymers that have shown promise in OFETs. The introduction of an alkylthio side chain can enhance intermolecular interactions and influence the polymer's packing in the solid state.[3]

Key Performance Data for OFETs based on P3ATTs:

PolymerRegioregularity (RR)Hole Mobility (μ) (cm²/Vs)On/Off Ratio
P3HTT (hexylthio)76-78%~10⁻⁴~10⁵
P3DTT (decylthio)76-78%~10⁻⁴~10⁵
P3EHTT (2-ethylhexylthio)>99%up to 0.03>10⁶

Data compiled from studies on poly(3-alkylthio)thiophenes.[3][4]

Experimental Protocols

Protocol 2.2.1: Synthesis of 2,5-dibromo-3-(alkylthio)thiophene Monomer

This protocol describes the synthesis of the monomer required for the polymerization of P3ATTs.

  • Materials: this compound, N-bromosuccinimide (NBS), alkylthiol (e.g., hexanethiol), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of this compound in a suitable solvent, add N-bromosuccinimide to obtain 2,3,5-tribromothiophene.

    • In a separate flask, deprotonate the alkylthiol with a strong base like sodium hydride in anhydrous THF to form the corresponding thiolate.

    • Add the 2,3,5-tribromothiophene to the thiolate solution and stir at room temperature. The reaction selectively displaces the bromine at the 3-position.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the 2,5-dibromo-3-(alkylthio)thiophene monomer.

Protocol 2.2.2: Grignard Metathesis (GRIM) Polymerization of 2,5-dibromo-3-(alkylthio)thiophene

This protocol outlines the synthesis of regioregular poly(3-alkylthio)thiophenes.[2][5]

  • Materials: 2,5-dibromo-3-(alkylthio)thiophene monomer, isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl), [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), anhydrous THF.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in anhydrous THF.

    • Cool the solution to 0 °C and add a stoichiometric amount of iPrMgCl·LiCl solution dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the formation of the Grignard reagent.

    • In a separate flask, dissolve the Ni(dppp)Cl₂ catalyst in anhydrous THF.

    • Add the catalyst solution to the monomer solution. The polymerization will initiate, often indicated by a color change.

    • Stir the reaction mixture at room temperature for 2-24 hours, depending on the desired molecular weight.

    • Quench the polymerization by adding a few milliliters of 5 M HCl.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexane, and chloroform to remove catalyst residues and low molecular weight oligomers.

Protocol 2.2.3: OFET Device Fabrication

This protocol describes a general procedure for fabricating a top-contact, bottom-gate OFET.

  • Substrate Preparation:

    • Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

    • Clean the substrate by sonicating in acetone and isopropyl alcohol, followed by drying with a stream of nitrogen.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.

  • Semiconductor Deposition:

    • Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform, chlorobenzene) to form a solution (e.g., 5-10 mg/mL).

    • Deposit the polymer solution onto the substrate using spin-coating.

    • Anneal the film at a specific temperature (e.g., 100-150 °C) to improve crystallinity and film morphology.

  • Electrode Deposition:

    • Use a shadow mask to define the source and drain electrodes.

    • Thermally evaporate gold (Au) through the shadow mask to form the top-contact electrodes.

  • Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

Applications in Organic Photovoltaics (OPVs)

This compound is a crucial precursor for creating donor-acceptor (D-A) copolymers used in the active layer of OPVs. The ability to functionalize the thiophene ring allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption spectrum, to better match the solar spectrum and the energy levels of the acceptor material.

Synthesis of Donor-Acceptor Copolymers

A common strategy is to copolymerize a thiophene-based donor unit with an electron-deficient acceptor unit.[6]

Key Performance Data for OPVs based on Thiophene Copolymers:

Polymer SystemVoc (V)Jsc (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
P(BDT-TCN) analogue~0.8-0.9~5-10~0.5-0.6~2-5
Thiophene-Quinoxaline Copolymers~0.7-0.8~4-6~0.5-0.6~2.3
Dithienosilole-based Copolymers~0.8-0.9~10-15~0.6-0.7up to 7.85

Data compiled from various studies on thiophene-based copolymers for OPV applications.[6][7][8]

Experimental Protocols

Protocol 3.2.1: Synthesis of an Acceptor Monomer via Knoevenagel Condensation

This protocol describes the synthesis of an electron-accepting monomer from a functionalized dibromothiophene.[6]

  • Materials: 3,4-dibromothiophene-2-carbaldehyde, malononitrile, piperidine, ethanol.

  • Procedure:

    • Dissolve 3,4-dibromothiophene-2-carbaldehyde and malononitrile in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the mixture at room temperature. The reaction is often rapid and the product may precipitate.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3.2.2: Stille Polycondensation for Donor-Acceptor Copolymer Synthesis

This protocol details the copolymerization of a dibrominated acceptor monomer with a distannylated donor monomer.[9][10]

  • Materials: Dibrominated acceptor monomer (from 3.2.1), distannylated donor monomer (e.g., a distannylated benzodithiophene), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), tri(o-tolyl)phosphine (P(o-tol)₃), anhydrous toluene.

  • Procedure:

    • In a Schlenk flask, dissolve the dibrominated acceptor monomer, the distannylated donor monomer, and the phosphine ligand in anhydrous toluene.

    • Degas the solution by bubbling with argon for 20-30 minutes.

    • Add the palladium catalyst to the reaction mixture under an inert atmosphere.

    • Heat the mixture to reflux (e.g., 90-110 °C) and stir for 24-48 hours.

    • End-cap the polymer by adding a small amount of a monobrominated aromatic compound, followed by a monostannylated aromatic compound.

    • Cool the reaction mixture and precipitate the polymer in methanol.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene.

Protocol 3.2.3: OPV Device Fabrication

This protocol outlines a general procedure for fabricating a conventional bulk heterojunction (BHJ) solar cell.

  • Substrate Preparation:

    • Start with a pre-patterned indium tin oxide (ITO) coated glass substrate.

    • Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.

    • Dry the substrate and treat it with UV-ozone to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.

    • Anneal the substrate at ~150 °C for 10-15 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of the synthesized donor polymer and an acceptor material (e.g., PC₇₁BM) in a suitable solvent like chlorobenzene or o-dichlorobenzene.

    • Transfer the substrate into a nitrogen-filled glovebox.

    • Spin-coat the active layer blend onto the PEDOT:PSS layer.

    • Anneal the active layer as required to optimize the morphology.

  • Cathode Deposition:

    • Deposit a low work function metal (e.g., calcium or lithium fluoride) followed by aluminum (Al) through a shadow mask in a high-vacuum thermal evaporator.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

Visualization of Workflows and Pathways

Synthetic Pathway for Poly(3-alkylthio)thiophenes

G cluster_monomer Monomer Synthesis cluster_polymerization GRIM Polymerization This compound This compound 2,3,5-Tribromothiophene 2,3,5-Tribromothiophene This compound->2,3,5-Tribromothiophene Bromination NBS NBS NBS->2,3,5-Tribromothiophene Alkylthiol + NaH Alkylthiol + NaH Alkylthiolate Alkylthiolate Alkylthiol + NaH->Alkylthiolate Deprotonation 2,5-Dibromo-3-(alkylthio)thiophene 2,5-Dibromo-3-(alkylthio)thiophene 2,3,5-Tribromothiophene->2,5-Dibromo-3-(alkylthio)thiophene Nucleophilic Substitution Alkylthiolate->2,5-Dibromo-3-(alkylthio)thiophene Thiophene Grignard Thiophene Grignard 2,5-Dibromo-3-(alkylthio)thiophene->Thiophene Grignard Grignard Formation iPrMgCl.LiCl iPrMgCl.LiCl iPrMgCl.LiCl->Thiophene Grignard Ni(dppp)Cl2 Ni(dppp)Cl2 Poly(3-alkylthio)thiophene Poly(3-alkylthio)thiophene Ni(dppp)Cl2->Poly(3-alkylthio)thiophene Thiophene Grignard->Poly(3-alkylthio)thiophene Polymerization

Caption: Synthetic pathway for P3ATTs from this compound.

Experimental Workflow for OFET Fabrication

G Substrate Cleaning Substrate Cleaning Surface Treatment (Optional) Surface Treatment (Optional) Substrate Cleaning->Surface Treatment (Optional) Polymer Deposition Polymer Deposition Surface Treatment (Optional)->Polymer Deposition Film Annealing Film Annealing Polymer Deposition->Film Annealing Electrode Deposition Electrode Deposition Film Annealing->Electrode Deposition Device Characterization Device Characterization Electrode Deposition->Device Characterization

Caption: Workflow for top-contact, bottom-gate OFET fabrication.

Synthetic Pathway for Donor-Acceptor Copolymers for OPVs

G cluster_monomer Acceptor Monomer Synthesis cluster_polymerization Stille Polycondensation 3,4-Dibromothiophene-2-carbaldehyde 3,4-Dibromothiophene-2-carbaldehyde Acceptor Monomer Acceptor Monomer 3,4-Dibromothiophene-2-carbaldehyde->Acceptor Monomer Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Acceptor Monomer D-A Copolymer D-A Copolymer Acceptor Monomer->D-A Copolymer Distannylated Donor Monomer Distannylated Donor Monomer Distannylated Donor Monomer->D-A Copolymer Polymerization Pd Catalyst Pd Catalyst Pd Catalyst->D-A Copolymer

Caption: Synthesis of D-A copolymers for OPV applications.

Experimental Workflow for OPV Device Fabrication

G ITO Substrate Cleaning ITO Substrate Cleaning HTL Deposition HTL Deposition ITO Substrate Cleaning->HTL Deposition Active Layer Deposition Active Layer Deposition HTL Deposition->Active Layer Deposition Cathode Deposition Cathode Deposition Active Layer Deposition->Cathode Deposition Device Characterization Device Characterization Cathode Deposition->Device Characterization

References

Applications of 2,3-Dibromothiophene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromothiophene is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of advanced organic materials. Its unique structure, featuring bromine atoms at the 2 and 3 positions of the thiophene ring, allows for a variety of regioselective cross-coupling reactions. This enables the precise engineering of conjugated polymers and small molecules with tailored electronic and optical properties. These materials are at the forefront of innovations in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

This document provides detailed application notes on the use of this compound in materials science, along with experimental protocols for the synthesis of key polymeric materials.

Applications in Materials Science

The primary application of this compound in materials science is as a monomer for the synthesis of thiophene-containing conjugated polymers. The bromine substituents act as reactive sites for various cross-coupling polymerization reactions, such as Yamamoto, Suzuki, and Stille polymerizations.

Conducting Polymers

Historically, the nickel-catalyzed Yamamoto coupling of this compound was one of the earliest methods to produce polythiophene. Interestingly, this reaction proceeds with a rearrangement to yield poly(thiophene-2,5-diyl), a highly conjugated and conductive polymer. This pioneering work demonstrated the potential of dibromothiophenes in creating electrically conductive organic materials.

Organic Photovoltaics (OPVs)

In the field of OPVs, this compound can be incorporated as a comonomer in donor-acceptor (D-A) copolymers. The introduction of the 2,3-disubstituted thiophene unit can influence the polymer backbone's conformation, affecting its planarity, solubility, and solid-state packing. These factors, in turn, have a significant impact on the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its absorption spectrum, and charge carrier mobility, all of which are critical parameters for solar cell performance. By carefully selecting the comonomer, the electronic properties of the resulting copolymer can be fine-tuned to optimize the power conversion efficiency (PCE) of OPV devices.

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is highly dependent on the charge carrier mobility of the semiconductor layer. The inclusion of this compound in conjugated polymers can modify the intermolecular interactions and thin-film morphology, which are crucial for efficient charge transport. The regiochemistry of the polymer, which can be controlled to some extent during polymerization, plays a vital role in achieving the desired molecular ordering for high-performance transistors.

Data Presentation

The following tables summarize representative quantitative data for polymers synthesized from thiophene derivatives, providing a comparative context for materials derived from this compound.

Table 1: Properties of Representative Thiophene-Based Polymers

Polymer TypePolymerization MethodMolecular Weight (Mn) (kDa)Polydispersity Index (PDI)Electrical Conductivity (S/cm)HOMO Level (eV)LUMO Level (eV)
Poly(3-hexylthiophene) (P3HT)GRIM10 - 701.2 - 1.5up to 140-4.9 to -5.2-2.9 to -3.2
Donor-Acceptor CopolymerStilleup to 151~2.7-VariesVaries
Donor-Acceptor CopolymerSuzuki---VariesVaries

Table 2: Performance of OPV Devices with Thiophene-Based Polymers

PolymerDevice ArchitectureOpen-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
P3HT:PCBMBulk Heterojunction0.6 - 0.78 - 1060 - 703 - 5
Donor-Acceptor Copolymer:FullereneBulk Heterojunction0.7 - 0.910 - 2065 - 757 - 12+

Experimental Protocols

The following are detailed protocols for key polymerization methods that can be adapted for this compound. Given the unsymmetrical nature of this compound, careful control of reaction conditions is crucial to manage the regioselectivity of the polymerization.

Protocol 1: Synthesis of Poly(thiophene-2,5-diyl) via Yamamoto Coupling

This protocol is based on the pioneering work of Yamamoto for the synthesis of polythiophene from this compound.

Materials:

  • This compound

  • Nickel(II) chloride (NiCl₂)

  • Triphenylphosphine (PPh₃)

  • Zinc powder (Zn)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Chloroform

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), a mixture of NiCl₂ (1.2 mmol), PPh₃ (2.4 mmol), and Zn powder (1.2 mmol) in anhydrous DMF (10 mL) is stirred at 50 °C for 1 hour to generate the active Ni(0) catalyst complex.

  • Polymerization: To the catalyst mixture, add this compound (1.0 mmol). The reaction mixture is then heated to 80 °C and stirred for 24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a solution of methanol and HCl (10:1 v/v) to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration and washed sequentially with methanol, aqueous EDTA solution (to remove metal residues), and water. The polymer is then purified by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the soluble fraction.

  • Isolation: The chloroform fraction is concentrated, and the polymer is precipitated in methanol. The final product is collected by filtration and dried under vacuum.

Expected Outcome: The reaction yields poly(thiophene-2,5-diyl) as a dark-colored solid. The molecular weight and polydispersity will depend on the precise reaction conditions.

Protocol 2: Representative Suzuki-Miyaura Polycondensation with a Comonomer

This protocol describes a general procedure for the copolymerization of this compound with a diboronic acid ester comonomer, such as a fluorene derivative.

Materials:

  • This compound

  • Diboronic acid ester comonomer (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, CsF)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if necessary

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine equimolar amounts of this compound and the diboronic acid ester comonomer.

  • Reagent Addition: Add the base (2-3 equivalents per monomer unit) and the palladium catalyst (1-5 mol%). Add the anhydrous, degassed solvent via cannula. If using a biphasic system, add the phase-transfer catalyst.

  • Polymerization: Heat the reaction mixture to 80-120 °C and stir for 24-72 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) of small aliquots.

  • End-capping: To control the molecular weight and terminate the polymer chains, add a small amount of a monobrominated compound (e.g., bromobenzene) and stir for another 2-4 hours. Then add a small amount of a boronic acid or ester (e.g., phenylboronic acid) and stir for an additional 2-4 hours.

  • Work-up and Purification: Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the copolymer. Collect the solid by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the desired polymer with a suitable solvent like chloroform or chlorobenzene.

  • Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Collect the final product by filtration and dry under high vacuum.

Protocol 3: Representative Stille Polycondensation with a Comonomer

This protocol outlines a general procedure for the copolymerization of this compound with a distannane comonomer, such as a benzothiadiazole derivative.

Materials:

  • This compound

  • Distannane comonomer (e.g., 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2,1,3-benzothiadiazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Chlorobenzene)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and the distannane comonomer in the anhydrous, degassed solvent.

  • Catalyst Addition: Add the palladium catalyst (1-3 mol%) to the reaction mixture.

  • Polymerization: Heat the mixture to 90-120 °C and stir for 24-48 hours. The solution may become viscous as the polymer forms.

  • End-capping: Add a monobrominated compound (e.g., 2-bromothiophene) and stir for 2 hours, followed by the addition of a monostannylated compound (e.g., 2-(trimethylstannyl)thiophene) and stir for another 2 hours.

  • Work-up and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into methanol. Collect the polymer by filtration. Purify by Soxhlet extraction with methanol, hexane, and then chloroform or chlorobenzene to isolate the desired polymer fraction.

  • Isolation: Reprecipitate the polymer from the chloroform/chlorobenzene solution into methanol, collect by filtration, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing monomer This compound + Comonomer polymerization Polymerization (e.g., Suzuki, Stille) monomer->polymerization crude_polymer Crude Polymer polymerization->crude_polymer precipitation Precipitation crude_polymer->precipitation soxhlet Soxhlet Extraction precipitation->soxhlet pure_polymer Pure Polymer soxhlet->pure_polymer gpc GPC (Mn, PDI) pure_polymer->gpc nmr NMR (Structure) pure_polymer->nmr uv_vis UV-Vis (Optical Gap) pure_polymer->uv_vis cv CV (HOMO/LUMO) pure_polymer->cv thin_film Thin Film Deposition pure_polymer->thin_film device Device Assembly (OPV/OFET) thin_film->device testing Performance Testing device->testing

Caption: General workflow for the synthesis, purification, characterization, and device application of polymers derived from this compound.

suzuki_polycondensation dibromo This compound (Ar-Br) oxidative_addition Oxidative Addition dibromo->oxidative_addition diboron Diboronic Ester (Ar'-B(OR)2) transmetalation Transmetalation diboron->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base base->transmetalation oxidative_addition->transmetalation Ar-Pd(II)-Br reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-Ar' reductive_elimination->catalyst Regenerates Pd(0) polymer Copolymer (-Ar-Ar'-)n reductive_elimination->polymer

Caption: Catalytic cycle for Suzuki-Miyaura polycondensation involving this compound.

stille_polycondensation dibromo This compound (Ar-Br) oxidative_addition Oxidative Addition dibromo->oxidative_addition distannane Distannane (Ar'-SnR3) transmetalation Transmetalation distannane->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition oxidative_addition->transmetalation Ar-Pd(II)-Br reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-Ar' reductive_elimination->catalyst Regenerates Pd(0) polymer Copolymer (-Ar-Ar'-)n reductive_elimination->polymer

Caption: Catalytic cycle for Stille polycondensation involving this compound.

Application Notes and Protocols for the Synthesis of Poly(3-substituted)thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the synthesis of regioregular poly(3-substituted)thiophenes, a critical class of conducting polymers used in various organic electronic applications. While the inquiry specifies the use of 2,3-dibromothiophene, it is crucial to note that the predominant and most effective methods for creating well-defined, head-to-tail coupled poly(3-substituted)thiophenes start from 2,5-dibromo-3-substituted thiophene monomers. This document outlines the synthesis of the necessary monomer followed by its polymerization using the Grignard Metathesis (GRIM) method, a widely adopted, cost-effective, and scalable technique.

Overview of the Synthetic Strategy

The synthesis of regioregular poly(3-alkylthiophenes) (PATs) is a multi-step process. The overall workflow involves the synthesis of the 3-substituted thiophene, followed by its dibromination at the 2- and 5-positions to create the monomer. This monomer is then polymerized, most commonly via a nickel-catalyzed cross-coupling reaction known as the Grignard Metathesis (GRIM) polymerization. This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[1]

G cluster_0 Monomer Synthesis cluster_1 Polymerization (GRIM Method) Thiophene Thiophene Derivative SubstitutedThiophene 3-Substituted Thiophene Thiophene->SubstitutedThiophene Alkylation/ Functionalization DibromoMonomer 2,5-Dibromo-3-substituted Thiophene (Monomer) SubstitutedThiophene->DibromoMonomer Bromination GrignardFormation Grignard Metathesis (Monomer Activation) DibromoMonomer->GrignardFormation Polymerization Ni-catalyzed Polymerization GrignardFormation->Polymerization Initiation Polymer Poly(3-substituted)thiophene (P3HT) Polymerization->Polymer Chain Growth

Figure 1. General workflow for the synthesis of poly(3-substituted)thiophenes.

Experimental Protocols

This protocol describes the synthesis of a common monomer, 2,5-dibromo-3-hexylthiophene, starting from 3-bromothiophene as an example precursor.

Materials:

  • 3-Bromothiophene

  • 1-Hexylmagnesium bromide solution

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Triethylamine

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Perchloric acid (70% solution in H₂O)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Synthesis of 3-Hexylthiophene: To a solution of 1-hexylmagnesium bromide in anhydrous diethyl ether, add 3-bromothiophene dropwise under an inert atmosphere. The reaction is typically stirred overnight at room temperature to ensure completion. The reaction is then quenched with water, and the organic layer is extracted, dried, and purified to yield 3-hexylthiophene.[2]

  • Bromination of 3-Hexylthiophene: Dissolve 3-hexylthiophene in a suitable solvent like DMF or a hexane/dichloromethane mixture.[2][3] Add N-Bromosuccinimide (NBS) (2.0 equivalents) portion-wise to the solution. For reactions in hexane, a catalytic amount of perchloric acid can be added.[4] The reaction mixture is stirred at room temperature for several hours (e.g., 24 hours).[4] The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, neutralize any remaining acid with a base such as triethylamine or potassium carbonate.[2][4] If using DMF, the mixture is typically poured into water and extracted with an organic solvent. The combined organic phases are washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2,5-dibromo-3-hexylthiophene.[2]

The GRIM method involves the formation of a thiophene Grignard reagent followed by nickel-catalyzed polymerization. This process is known to be a quasi-"living" chain growth polymerization.[1][5]

Materials:

  • 2,5-Dibromo-3-hexylthiophene (monomer)

  • tert-Butylmagnesium chloride (or other alkyl/vinyl Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Methanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Monomer Activation (Grignard Metathesis): In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the 2,5-dibromo-3-hexylthiophene monomer in anhydrous THF. Cool the solution in an ice bath. Add one equivalent of an alkyl Grignard reagent, such as tert-butylmagnesium chloride, dropwise.[6] This magnesium-bromine exchange results in a mixture of two regiochemical isomers: 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene, typically in an 85:15 ratio.[7] Allow the mixture to stir at room temperature for a specified time (e.g., overnight) to ensure complete formation of the Grignard reagent.[6]

  • Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ (typically 0.1 to 1 mol%) to the solution of the activated monomer. The solution will typically change color, indicating the start of the polymerization. The reaction can be stirred at room temperature or refluxed in THF.[7] The polymerization proceeds via a chain-growth mechanism.[1]

  • Termination and Precipitation: After the desired reaction time, terminate the polymerization by adding a quenching agent, such as 5M HCl. Pour the reaction mixture into an excess of methanol to precipitate the polymer.

  • Purification: Filter the crude polymer precipitate. To remove catalyst residues and low molecular weight oligomers, the polymer is typically purified by Soxhlet extraction sequentially with methanol, hexane (or petroleum ether), and finally chloroform or another good solvent for the polymer. The purified poly(3-hexylthiophene) is recovered from the final solvent fraction.[6]

G cluster_catalytic_cycle Catalytic Cycle Monomer 2,5-Dibromo-3-Alkylthiophene ActiveMonomer Thiophene-MgBr (Active Monomer) Monomer->ActiveMonomer Grignard Metathesis Grignard R-MgX Grignard->ActiveMonomer OxAdd Oxidative Addition ActiveMonomer->OxAdd Transmetal Transmetalation ActiveMonomer->Transmetal Ni_cat Ni(dppp)Cl₂ Ni_cat->OxAdd Initiation Ni_0 Ni(0) Complex Dimer TT-Coupled Dimer GrowingChain Growing Polymer Chain (P-Ni-Br) FinalPolymer Poly(3-Alkylthiophene) GrowingChain->FinalPolymer Termination OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->GrowingChain RedElim->OxAdd Chain Growth

Figure 2. Mechanism of Grignard Metathesis (GRIM) Polymerization.

Data Presentation: Polymer Properties

The GRIM method provides good control over the molecular weight and polydispersity of the resulting polymers. The molecular weight can be controlled by adjusting the monomer-to-initiator ([M]/[I]) ratio.[1] The following table summarizes typical data obtained from the synthesis of poly(3-hexylthiophene) (P3HT) under different conditions.

EntryCatalyst (mol %)[M]₀/[I]₀Mₙ ( kg/mol )Mₙ (Calculated)Mₙ/MₙYield (%)Ref.
10.22717.518.01.6-[6]
20.353420.325.11.5-[6]
30.355041.066.01.4-[6]
4----1.2-1.5-[5]

Table 1: Summary of molecular weight data for poly(3-hexylthiophene) synthesized via the GRIM method. Mₙ = Number-average molecular weight, Mₙ/Mₙ = Polydispersity Index (PDI).

Discussion of Regiochemistry

The properties of poly(3-substituted)thiophenes are highly dependent on their regioregularity, which refers to the arrangement of the side chains along the polymer backbone. Polymerization can lead to head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings.[8] Highly regioregular, HT-coupled polymers exhibit improved electronic and photonic properties due to better solid-state packing and increased conjugation length.[9]

The GRIM method consistently produces polymers with a high degree of HT coupling (>95%).[7] This is achieved despite the initial Grignard metathesis step yielding a mixture of regioisomers. The high regioselectivity is attributed to a combination of kinetic and thermodynamic factors during the nickel-catalyzed polymerization, where the "good" isomer (2-bromo-3-alkyl-5-bromomagnesiothiophene) is preferentially incorporated into the growing polymer chain.[7][8]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,3-dibromothiophene. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized thiophenes for applications in medicinal chemistry, materials science, and agrochemicals.[1] The regioselective functionalization of this compound through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings, allows for the precise installation of diverse substituents at the C2 and C3 positions of the thiophene ring.

The reactivity of the two bromine atoms on the thiophene ring is differential, with the bromine at the 2-position being generally more reactive towards oxidative addition to a palladium(0) center. This inherent regioselectivity can be exploited to achieve selective mono-functionalization at the C2 position, followed by a subsequent coupling at the C3 position, enabling the synthesis of unsymmetrically 2,3-disubstituted thiophenes.

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound follows a general catalytic cycle involving oxidative addition, transmetalation (or related steps for C-N and C-H bond formation), and reductive elimination.

Palladium Catalyzed Cross-Coupling Cycle General Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound ArPd(II)(X)L2 R-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation (or equivalent) ArPd(II)(X)L2->Transmetalation Coupling Partner (e.g., R'-B(OH)2, R'-SnBu3, R'-H, R'-NH2) ArPd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->ArPd(II)(R')L2 Reductive_Elimination Reductive Elimination ArPd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product R-R' Reductive_Elimination->Product Experimental_Workflow Typical Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation (Drying, Degassing) Assembly Reaction Assembly (under inert atmosphere) Reagent_Prep->Assembly Glassware_Prep Glassware Preparation (Flame-drying) Glassware_Prep->Assembly Execution Reaction Execution (Heating, Stirring) Assembly->Execution Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Execution->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Parameter_Influence Influence of Key Parameters on Reaction Outcome Outcome Reaction Outcome (Yield, Selectivity, Rate) Catalyst Palladium Catalyst (Source & Loading) Catalyst->Outcome Ligand Ligand (Sterics & Electronics) Ligand->Outcome Base Base (Strength & Type) Base->Outcome Solvent Solvent (Polarity & Aprotic/Protic) Solvent->Outcome Temperature Temperature Temperature->Outcome Time Reaction Time Time->Outcome

References

Application Notes and Protocols for the Functionalization of 2,3-Dibromothiophene in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based organic semiconductors are a cornerstone in the field of organic electronics, offering a unique combination of high charge carrier mobility, environmental stability, and the potential for low-cost, large-area fabrication. Among the various thiophene building blocks, 2,3-dibromothiophene serves as a versatile precursor for the synthesis of a wide array of conjugated polymers and small molecules tailored for Organic Field-Effect Transistors (OFETs). The strategic placement of the bromine atoms at the 2- and 3-positions allows for regioselective functionalization through various cross-coupling reactions, enabling precise control over the electronic and morphological properties of the resulting semiconductor. This document provides detailed application notes and experimental protocols for the functionalization of this compound and its application in OFETs.

Key Functionalization Strategies

The functionalization of this compound primarily relies on palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, extending the π-conjugated system which is crucial for efficient charge transport.

  • Stille Cross-Coupling: This reaction involves the coupling of an organotin compound with an organohalide. It is a robust and versatile method for creating both polymer and small molecule semiconductors. The reactivity of the C-Br bonds on the thiophene ring can be exploited for selective functionalization.

  • Suzuki-Miyaura Cross-Coupling: This method utilizes an organoboron compound and an organohalide. It is known for its mild reaction conditions and the low toxicity of its byproducts, making it an attractive "green" chemistry option for the synthesis of organic semiconductors.

By carefully selecting the co-monomers in these polymerization reactions, donor-acceptor (D-A) copolymers can be synthesized. This D-A architecture is a powerful strategy for tuning the frontier molecular orbital energy levels (HOMO and LUMO) of the semiconductor, which in turn governs the charge injection and transport properties in an OFET. A common and effective acceptor unit to copolymerize with thiophene-based donors is benzothiadiazole (BT). The resulting thiophene-benzothiadiazole copolymers have demonstrated excellent performance in OFETs.

Experimental Protocols

I. Synthesis of a Donor-Acceptor Copolymer: Poly(2,3-di(2-octyldodecyl)thieno[3,4-b]thiophene-alt-benzothiadiazole) (PTB7-Th)

This protocol describes a representative Stille co-polymerization of a functionalized this compound derivative with a benzothiadiazole derivative. Alkyl side chains are incorporated to enhance the solubility of the resulting polymer.

Materials:

  • 2,3-Dibromo-4,4-di(2-octyldodecyl)-4H-silolo[3,2-b]thiophene (Monomer 1)

  • 4,7-Bis(trimethylstannyl)-2,1,3-benzothiadiazole (Monomer 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Hexane

  • Silica gel for column chromatography

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add Monomer 1 (1.0 eq), Monomer 2 (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (to achieve a monomer concentration of approximately 0.1 M) via a syringe.

  • Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under a positive pressure of argon.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol.

    • Collect the polymer precipitate by filtration.

    • Wash the polymer sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of hot toluene or chloroform.

    • Purify the polymer by column chromatography on silica gel, eluting with a suitable solvent system (e.g., toluene/hexane gradient).

    • Precipitate the purified polymer in methanol, filter, and dry under vacuum at 40 °C for 24 hours.

II. Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

This protocol outlines the fabrication of a standard BGTC OFET device using the synthesized polymer.

Materials:

  • Synthesized polymer (e.g., PTB7-Th)

  • Highly doped n-type silicon wafers with a 200-300 nm thermally grown SiO₂ layer

  • Chloroform or other suitable organic solvent for the polymer

  • Piranha solution (H₂SO₄:H₂O₂ = 3:1) - Caution: Extremely corrosive and reactive!

  • Deionized water

  • Isopropanol

  • Octadecyltrichlorosilane (OTS) solution in toluene (optional, for surface treatment)

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into appropriate substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Sonicate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with piranha solution for 15 minutes to create a hydrophilic surface. (Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Surface Modification (Optional but Recommended):

    • Immerse the cleaned substrates in a 10 mM solution of OTS in toluene for 30 minutes to form a self-assembled monolayer (SAM). This treatment improves the semiconductor/dielectric interface.

    • Rinse the substrates with toluene and isopropanol and dry with nitrogen.

  • Semiconductor Deposition:

    • Prepare a solution of the synthesized polymer in chloroform (e.g., 5-10 mg/mL).

    • Heat the solution at 40-50 °C to ensure complete dissolution.

    • Deposit the polymer thin film onto the SiO₂ substrate via spin-coating. Typical spin-coating parameters are 1000-3000 rpm for 60 seconds.

    • Anneal the film at a temperature just below its glass transition temperature (typically 100-150 °C) for 30 minutes in a nitrogen-filled glovebox to improve crystallinity and remove residual solvent.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length (L) and width (W) on top of the semiconductor film.

    • Transfer the substrate and mask into a thermal evaporator.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Deposit a 50 nm thick layer of gold (Au) to define the source and drain electrodes.

III. Electrical Characterization of the OFET

Equipment:

  • Semiconductor parameter analyzer

  • Probe station in a light-tight and electrically shielded box

Procedure:

  • Setup: Place the fabricated OFET device on the probe station stage.

  • Connections:

    • Connect the source electrode to the source measurement unit (SMU1).

    • Connect the drain electrode to another SMU (SMU2).

    • Connect the gate electrode (the highly doped silicon substrate) to a third SMU (SMU3).

  • Transfer Characteristics Measurement:

    • Apply a constant drain-source voltage (Vds) in the saturation regime (e.g., -60 V for a p-type semiconductor).

    • Sweep the gate-source voltage (Vgs) from a positive value (e.g., +20 V) to a negative value (e.g., -80 V).

    • Record the drain current (Ids) as a function of Vgs.

  • Output Characteristics Measurement:

    • Apply a constant gate-source voltage (Vgs) at different values (e.g., 0 V, -20 V, -40 V, -60 V).

    • For each Vgs, sweep the drain-source voltage (Vds) from 0 V to a negative value (e.g., -80 V).

    • Record the drain current (Ids) as a function of Vds.

Data Analysis:

The key performance parameters of the OFET can be extracted from the measured characteristics:

  • Charge Carrier Mobility (µ): Calculated from the slope of the (Ids)¹ᐟ² vs. Vgs plot in the saturation regime using the following equation: Ids = (µ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.

  • On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

  • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (Ids)¹ᐟ² vs. Vgs plot.

Data Presentation

The following table summarizes the performance of various OFETs based on thiophene-containing copolymers. Note that while specific data for this compound derived polymers is limited in readily available literature, the data presented for related structures illustrates the impact of molecular design on device performance.

Polymer IDThiophene DerivativeCo-monomerHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off Ratio
PCDTT-BT Cyclopenta[2,1-b:3,4-b']dithiopheneBenzothiadiazoleUp to 0.67-> 10⁵
PCDTT-DFBT Cyclopenta[2,1-b:3,4-b']dithiophene5,6-Difluorobenzothiadiazole0.380.17> 10⁵
PCDTT-DCNBT Cyclopenta[2,1-b:3,4-b']dithiophene5,6-Dicyanobenzothiadiazole-0.031> 10⁴
PCDTT-FCNBT Cyclopenta[2,1-b:3,4-b']dithiophene6-Fluoro-5-cyanobenzothiadiazole-0.4> 10⁵
PBTBBTa-BT Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)Bithiophene0.21-> 10⁵

Visualizations

experimental_workflow cluster_synthesis I. Copolymer Synthesis cluster_fabrication II. OFET Fabrication cluster_characterization III. Device Characterization start This compound Derivative coupling Stille/Suzuki Cross-Coupling start->coupling comonomer Co-monomer (e.g., Benzothiadiazole) comonomer->coupling polymer Conjugated Copolymer coupling->polymer purification Purification polymer->purification substrate Si/SiO2 Substrate Cleaning & Treatment purification->substrate deposition Polymer Thin Film Deposition substrate->deposition electrodes Source/Drain Electrode Evaporation deposition->electrodes device Final OFET Device electrodes->device measurement Electrical Measurement (Transfer & Output Curves) device->measurement analysis Data Analysis measurement->analysis performance OFET Performance Metrics (Mobility, On/Off Ratio, Vth) analysis->performance

Caption: Experimental workflow from copolymer synthesis to OFET characterization.

charge_transport Source Source Electrode Semiconductor Organic Semiconductor (Functionalized Thiophene Polymer) Source->Semiconductor Hole Injection Drain Drain Electrode Semiconductor->Drain Hole Collection Dielectric Gate Dielectric (SiO2) Gate Gate Electrode (n+-Si) p2->Semiconductor Electric Field Modulation (Vgs)

Caption: Charge transport mechanism in a p-type OFET.

Application Notes and Protocols: 2,3-Dibromothiophene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3-dibromothiophene as a versatile building block in the creation of complex pharmaceutical intermediates. The protocols detailed herein are based on established literature methodologies for key cross-coupling and functionalization reactions.

Introduction

This compound is a halogenated heterocyclic compound widely employed as a precursor in the synthesis of diverse molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1] Its two bromine atoms, positioned at the C2 and C3 positions of the thiophene ring, exhibit differential reactivity, enabling selective functionalization through various cross-coupling reactions. This regioselectivity is a cornerstone of its utility, allowing for the stepwise and controlled introduction of different substituents.

The thiophene scaffold is a prevalent motif in many biologically active compounds, and its derivatives, such as thieno[3,2-b]thiophenes and thienoindoles, are integral to the structure of numerous pharmaceutical agents, including kinase inhibitors.[2][3][4] This document outlines the application of this compound in several pivotal synthetic transformations, including Suzuki-Miyaura coupling, Stille coupling, Buchwald-Hartwig amination, and lithiation reactions.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of pharmaceutical intermediates starting from this compound.

General Experimental Workflow This compound This compound Reaction Cross-Coupling or Lithiation/Functionalization This compound->Reaction Intermediate Functionalized Thiophene Intermediate Reaction->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Advanced Intermediate or Final Pharmaceutical Compound Characterization->Final_Product

Caption: General workflow for synthesizing pharmaceutical intermediates.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it is frequently employed to introduce aryl or heteroaryl moieties. A key feature of this reaction is its regioselectivity, with the initial coupling predominantly occurring at the more reactive C2 position.[1][5][6]

Quantitative Data for Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1004.52-Phenyl-3-bromothiophene85[1]
24-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O8032-(4-Fluorophenyl)-3-bromothiophene95[5]
3Tolylboronic acid (second coupling)Pd(PPh₃)₄Na₂CO₃DMF95162-(p-Fluorophenyl)-3-tolylthiopheneGood[5]
42-Formylphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃DMF/EtOH658-102-(2-Formylphenyl)-3-bromothiophene75[7]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the regioselective synthesis of 2-aryl-3-bromothiophenes.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2.0 M Aqueous sodium carbonate (Na₂CO₃) solution

  • Dioxane

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred mixture of the arylboronic acid (1.08 equivalents) and Pd(PPh₃)₄ (0.09 equivalents) in dioxane (12 mL/mmol of dibromothiophene) under an argon atmosphere, add this compound (1.0 equivalent).

  • To this mixture, add the 2.0 M aqueous Na₂CO₃ solution (2 mL/mmol of dibromothiophene) dropwise.

  • Heat the reaction mixture to 100 °C and stir for 4.5 hours.

  • Allow the reaction to cool to room temperature.

  • Dilute the mixture with diethyl ether and pour it into deionized water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-bromothiophene.

Stille Coupling Reactions

The Stille coupling provides an alternative method for C-C bond formation, utilizing organostannane reagents. Similar to the Suzuki coupling, the reaction with this compound can be controlled to achieve selective substitution, often at the C2 position, followed by a subsequent coupling at the C3 position.[1]

Quantitative Data for Stille Coupling
EntryOrganostannane ReagentCatalystLigandSolventTemp (°C)Time (h)ProductYield (%)Reference
1Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene110122-Phenyl-3-bromothiophene82Adapted from[8]
2Tributyl(thiophen-2-yl)stannanePdCl₂(PPh₃)₂PPh₃DMF90Overnight2-(Thiophen-2-yl)-3-bromothiopheneGood[1]
Experimental Protocol: Stille Coupling

This protocol provides a general method for the Stille coupling of this compound with an organostannane.[8]

Materials:

  • This compound

  • Organostannane reagent (e.g., Tributyl(phenyl)stannane)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous and degassed toluene

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube, combine this compound (1.0 equivalent) and the organostannane reagent (1.1 equivalents).

  • Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene via syringe.

  • Add Pd₂(dba)₃ (2 mol %) and P(o-tol)₃ (4 mol %) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at 100-110 °C for 12-16 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction is particularly useful for synthesizing thieno-fused nitrogen heterocycles, which are common cores in pharmaceutical compounds. For instance, a tandem Buchwald-Hartwig amination can be employed in the synthesis of S,N-heterotetracenes.[11]

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Aryl Halide Precursor | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | n-Hexylamine | Dibrominated thienothiophene | Pd(dba)₂/dppf | NaOtBu | Toluene | 110 | 24 | TIPS-protected SN4-Hex | 87 |[11] | | 2 | Secondary Amine | Aryl bromide | Pd₂(dba)₃/XPhos | t-BuONa | Toluene | 110-120 | 24 | Di-aminated product | Moderate to Excellent |[12] |

Experimental Protocol: Tandem Buchwald-Hartwig Amination

This protocol is based on the synthesis of a TIPS-protected S,N-heterotetracene.[11]

Materials:

  • Dibrominated thienothiophene derivative (starting material)

  • n-Hexylamine

  • Palladium(II) bis(dibenzylideneacetone) [Pd(dba)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction flask under an argon atmosphere, dissolve the dibrominated thienothiophene derivative (1.0 equivalent) in anhydrous toluene.

  • Add n-hexylamine (1.2 equivalents), sodium tert-butoxide (2.5 equivalents), Pd(dba)₂ (5 mol %), and dppf (7.5 mol %).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Lithiation and Halogen Dance

Direct deprotonation of this compound using a strong base like lithium diisopropylamide (LDA) can generate a transient thienyllithium species. This reactive intermediate can be trapped with various electrophiles. However, a competing reaction known as the "halogen dance" can occur, where the lithium and a bromine atom exchange positions, leading to a mixture of regioisomers.[13][14][15] Controlling the reaction conditions, such as temperature and reaction time, is crucial to selectively trap the desired intermediate. The use of flow microreactors has been shown to be effective in trapping the transient (4,5-dibromo-2-thienyl)lithium before the halogen dance can significantly proceed.[13][14][15][16]

Regioselective Functionalization Strategy

Regioselective Synthesis cluster_0 C2 Functionalization cluster_1 C3 Functionalization cluster_2 Alternative C5 Functionalization via Lithiation DBT This compound Suzuki_Stille Suzuki or Stille Coupling (Regioselective at C2) DBT->Suzuki_Stille Lithiation LDA, -78°C (Flow) + Electrophile (E) DBT->Lithiation Intermediate_1 2-Aryl-3-bromothiophene Suzuki_Stille->Intermediate_1 Second_Coupling Second Cross-Coupling (e.g., Stille, Suzuki, Buchwald-Hartwig) Intermediate_1->Second_Coupling Final_Product 2,3-Disubstituted Thiophene Second_Coupling->Final_Product Intermediate_2 5-E-2,3-dibromothiophene Lithiation->Intermediate_2

Caption: Strategies for regioselective functionalization of this compound.

Experimental Protocol: Trapping of Transient Thienyllithium in a Flow Microreactor

This protocol is adapted from a procedure for the selective trapping of (4,5-dibromo-2-thienyl)lithium.[13][14][15]

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Electrophile (e.g., Benzaldehyde) solution in THF

  • Anhydrous THF

  • Microflow reactor system with two micromixers and two microtube reactors

  • Syringe pumps

  • Cooling bath (-78 °C)

Procedure:

  • Set up the microflow system with the first microtube reactor (R1) immersed in a -78 °C cooling bath.

  • Prepare a solution of this compound in anhydrous THF.

  • Prepare a solution of the electrophile in anhydrous THF.

  • Using syringe pumps, introduce the this compound solution and the LDA solution into the first micromixer (M1).

  • Allow the mixture to react in R1 for a short residence time (e.g., 1.6 seconds) to generate the thienyllithium species.

  • Introduce the stream from R1 and the electrophile solution into the second micromixer (M2).

  • Allow the subsequent reaction to proceed in the second microtube reactor (R2).

  • Collect the output from R2 and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.

  • Purify the product by chromatography.

Application in Kinase Inhibitor Synthesis

Thiophene-based heterocycles are key pharmacophores in a variety of kinase inhibitors. For example, derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated as inhibitors of FMS-like tyrosine kinase 3 (FLT3).[2][3] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.[17][18] The synthesis of these inhibitors often involves the construction of the thieno[2,3-d]pyrimidine core, which can be derived from appropriately substituted thiophenes originating from this compound.

FLT3 Signaling Pathway

The diagram below illustrates a simplified FLT3 signaling pathway, which is a target for inhibitors derived from this compound intermediates.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition RAS_MAPK->Proliferation JAK_STAT->Proliferation FLT3_Inhibitor FLT3 Kinase Inhibitor (e.g., derived from This compound) FLT3_Inhibitor->Dimerization Inhibits

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. Its capacity for regioselective functionalization through well-established cross-coupling and lithiation reactions allows for the efficient construction of complex molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this compound in drug discovery and development programs, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. Careful control of reaction conditions is paramount to achieving desired regioselectivity and maximizing yields, especially when dealing with the potential for "halogen dance" in lithiation reactions.

References

Application Notes and Protocols for 2,3-Dibromothiophene Derivatives in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the agrochemical applications of 2,3-dibromothiophene derivatives. While direct agrochemical applications of derivatives synthesized from this compound are not extensively reported in publicly available literature, the thiophene moiety is a key component in a variety of fungicides, insecticides, and herbicides. This document outlines the potential applications based on the known bioactivity of related thiophene compounds, provides detailed synthetic protocols for thiophene-based agrochemicals, and presents standardized bioassay protocols for evaluating their efficacy.

Introduction to Thiophene Derivatives in Agrochemicals

Thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the agrochemical industry. The thiophene ring serves as a versatile scaffold for the development of bioactive molecules with a wide range of activities, including fungicidal, insecticidal, and herbicidal properties. The presence of the sulfur atom and the aromatic nature of the ring allow for diverse functionalization, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.

While specific data for this compound derivatives in agrochemical applications is limited, its isomeric counterparts, such as 2,4-dibromothiophene and 4,5-dibromothiophene-2-carboxylic acid, are known intermediates in the synthesis of herbicides, fungicides, and insecticides.[1][2] The bromine atoms on the thiophene ring serve as valuable synthetic handles for introducing various functional groups through cross-coupling reactions, allowing for the construction of complex and potent agrochemical molecules.

Fungicidal Applications

A notable example of a thiophene-based fungicide is a series of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant activity against cucumber downy mildew (Pseudoperonospora cubensis).[3] Although not directly synthesized from this compound, the synthetic route involves a substituted thiophen-2-amine, a class of compounds potentially accessible from this compound.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vivo fungicidal activity of selected N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew.[3]

Compound IDR GroupsEC50 (mg/L)
4a 2-CH₃, 5-CN, 6-Cl (on pyridine)4.69
4f 5,6-Cl₂ (on pyridine)1.96
Diflumetorim (Commercial Fungicide)21.44
Flumorph (Commercial Fungicide)7.55
Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[3]

This protocol describes a general method for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Step 1: Acyl Chloride Formation

  • To a solution of the appropriately substituted nicotinic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the crude acyl chloride.

Step 2: Amide Coupling

  • Dissolve the substituted thiophen-2-amine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Add the crude acyl chloride from Step 1 dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(thiophen-2-yl) nicotinamide derivative.

Synthesis_Workflow cluster_coupling Amide Coupling Nicotinic_Acid Substituted Nicotinic Acid Acyl_Chloride Acyl Chloride Intermediate Nicotinic_Acid->Acyl_Chloride Oxalyl Chloride, DMF (cat.) Final_Product N-(thiophen-2-yl) Nicotinamide Derivative Acyl_Chloride->Final_Product Thiophen_Amine Substituted Thiophen-2-amine Thiophen_Amine->Final_Product Herbicidal_Screening_Workflow Start Test Compound Seed_Germination Seed Germination Assay (In Vitro) Start->Seed_Germination Whole_Plant Whole Plant Assay (In Vivo) Start->Whole_Plant Evaluation1 Measure Germination Rate, Root/Shoot Length Seed_Germination->Evaluation1 Evaluation2 Assess Phytotoxicity (Chlorosis, Necrosis, etc.) Whole_Plant->Evaluation2 Data_Analysis Data Analysis and Hit Identification Evaluation1->Data_Analysis Evaluation2->Data_Analysis Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibitor Thiophene Derivative (Putative Inhibitor) Inhibitor->Lanosterol Inhibits 14α-demethylase

References

Regioselective Synthesis of Substituted Thiophenes: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for phenyl and other aromatic rings make it a valuable component in drug design.[1][2] The regioselective synthesis of substituted thiophenes is therefore of paramount importance, as the precise placement of substituents on the thiophene ring is crucial for modulating pharmacological activity, physicochemical properties, and metabolic stability.[3][4]

This document provides detailed application notes and experimental protocols for several key regioselective methods for synthesizing substituted thiophenes. These methods have been selected for their reliability, versatility, and relevance to the synthesis of medicinally important compounds. For each method, we provide a summary of its applications, a detailed experimental protocol for a representative reaction, a table of examples with corresponding yields, and a mechanistic diagram.

Applications in Drug Development

The thiophene moiety is a key structural feature in numerous approved drugs, highlighting its importance in the pharmaceutical industry.[1][5] Its incorporation can lead to enhanced potency, improved metabolic profiles, and desirable pharmacokinetic properties.[3]

Notable examples of thiophene-containing drugs include:

  • Olanzapine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its mechanism of action involves antagonism of dopamine and serotonin receptors in the brain.[6][7][8][9] The thieno[2,3-b][1][10]benzodiazepine core is crucial for its activity.

  • Sertaconazole: An antifungal agent that inhibits the synthesis of ergosterol, a vital component of fungal cell membranes.[1][3][10][11][12] The benzothiophene ring in its structure is unique among imidazole antifungals and contributes to its potent activity.[1]

  • Tinoridine and Tiaprofenic Acid: Non-steroidal anti-inflammatory drugs (NSAIDs) that highlight the application of the thiophene scaffold in developing anti-inflammatory agents.[7]

The thiophene ring's ability to mimic a phenyl group while offering different electronic and metabolic properties makes it a powerful tool in lead optimization and the design of novel drug candidates.[1][4]

I. The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward and highly efficient route to 2-aminothiophenes.[6][13] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[14] The resulting polysubstituted 2-aminothiophenes are versatile intermediates for the synthesis of a wide range of biologically active molecules.[6][13]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes the synthesis of a 2-aminothiophene derivative from cyclohexanone, ethyl cyanoacetate, and sulfur.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (50 mL).

  • Add morpholine (8.7 g, 0.1 mol) dropwise to the stirred mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Data Presentation: Gewald Reaction Substrate Scope
EntryKetone/AldehydeActive Methylene CompoundProductYield (%)
1CyclohexanoneMalononitrile2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile92
2CyclopentanoneEthyl cyanoacetateEthyl 2-amino-4,5-dihydrocyclopenta[b]thiophene-3-carboxylate88
3AcetoneMalononitrile2-Amino-4,5-dimethylthiophene-3-carbonitrile75
4AcetophenoneEthyl cyanoacetateEthyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate65
5PropanalMalononitrile2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile85

Reaction Workflow

Gewald_Workflow Gewald Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Ketone/Aldehyde, Active Methylene Compound, Sulfur, and Solvent base_add Add Base (e.g., Morpholine) reagents->base_add reflux Heat to Reflux (e.g., 2 hours) base_add->reflux Initiates Reaction cool Cool to Room Temperature reflux->cool Reaction Completion filter Vacuum Filtration cool->filter Precipitation recrystallize Recrystallization filter->recrystallize Crude Product product Pure 2-Aminothiophene Product recrystallize->product Purified Product

Caption: Workflow for the Gewald aminothiophene synthesis.

II. The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[15][16][17] The reaction involves the condensation of a β-ketoester with a thioglycolic acid derivative in the presence of a base.[16][17] This method allows for the regioselective construction of highly functionalized thiophenes that are valuable precursors in medicinal chemistry.[15][18]

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-methyl-4-phenylthiophene-2-carboxylate

This protocol outlines the synthesis of a substituted 3-hydroxythiophene-2-carboxylate.

Materials:

  • Ethyl 2-phenylacetoacetate

  • Ethyl thioglycolate

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of potassium tert-butoxide (11.2 g, 0.1 mol) in anhydrous THF (100 mL) under a nitrogen atmosphere at 0 °C, add a solution of ethyl 2-phenylacetoacetate (19.2 g, 0.1 mol) and ethyl thioglycolate (12.0 g, 0.1 mol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 3.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product.

Data Presentation: Fiesselmann Synthesis Substrate Scope
Entryβ-KetoesterThioglycolic Acid DerivativeProductYield (%)
1Ethyl acetoacetateMethyl thioglycolateMethyl 3-hydroxy-5-methylthiophene-2-carboxylate78
2Ethyl benzoylacetateEthyl thioglycolateEthyl 3-hydroxy-5-phenylthiophene-2-carboxylate85
3Dimethyl 1,3-acetonedicarboxylateMethyl thioglycolateDimethyl 3-hydroxythiophene-2,5-dicarboxylate72
4Ethyl cyclohexanone-2-carboxylateMethyl thioglycolateMethyl 3-hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate68
5Ethyl 3-oxopentanoateEthyl thioglycolateEthyl 5-ethyl-3-hydroxythiophene-2-carboxylate75

Reaction Mechanism

Fiesselmann_Mechanism Fiesselmann Synthesis Mechanism start β-Ketoester + Thioglycolate Derivative base Base (e.g., t-BuOK) intermediate1 Enolate & Thiolate Formation base->intermediate1 Deprotonation intermediate2 Michael Addition intermediate1->intermediate2 intermediate3 Intramolecular Claisen Condensation intermediate2->intermediate3 intermediate4 Tetrahydrothiophene Intermediate intermediate3->intermediate4 aromatization Aromatization (Elimination) intermediate4->aromatization product 3-Hydroxythiophene Product aromatization->product

Caption: Mechanism of the Fiesselmann thiophene synthesis.

III. The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and reliable method for the preparation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[10][12][19][20] The thiophene synthesis variant utilizes a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to effect the cyclization and sulfur incorporation.[12][19][21]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

This protocol details the synthesis of 2,5-dimethylthiophene from acetonylacetone.

Materials:

  • Acetonylacetone (2,5-hexanedione)

  • Lawesson's reagent

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a 500 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve acetonylacetone (11.4 g, 0.1 mol) in anhydrous toluene (200 mL).

  • Add Lawesson's reagent (20.2 g, 0.05 mol) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by TLC.

  • Cool the mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate (200 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure 2,5-dimethylthiophene.

Data Presentation: Paal-Knorr Synthesis Substrate Scope
Entry1,4-Dicarbonyl CompoundSulfurizing AgentProductYield (%)
12,5-HexanedioneP₄S₁₀2,5-Dimethylthiophene85
21,4-Diphenyl-1,4-butanedioneLawesson's Reagent2,5-Diphenylthiophene92
33,4-Dimethyl-2,5-hexanedioneP₄S₁₀2,3,4,5-Tetramethylthiophene78
41-Phenyl-1,4-pentanedioneLawesson's Reagent2-Methyl-5-phenylthiophene88
5SuccinaldehydeP₄S₁₀Thiophene60

Reaction Mechanism

Paal_Knorr_Mechanism Paal-Knorr Thiophene Synthesis Mechanism start 1,4-Dicarbonyl Compound sulfur_source Sulfurizing Agent (e.g., Lawesson's Reagent) intermediate1 Thionation of Carbonyls sulfur_source->intermediate1 Sulfur Transfer intermediate2 Enolization/ Enethiolization intermediate1->intermediate2 intermediate3 Intramolecular Condensation intermediate2->intermediate3 intermediate4 Dihydrothiophene Intermediate intermediate3->intermediate4 dehydration Dehydration intermediate4->dehydration product Substituted Thiophene dehydration->product

Caption: Mechanism of the Paal-Knorr thiophene synthesis.

IV. Transition Metal-Catalyzed Synthesis of Thiophenes

Transition metal catalysis offers powerful and regioselective methods for the synthesis of substituted thiophenes, often under mild reaction conditions.[22] Copper and palladium catalysts are particularly effective in promoting the formation of the thiophene ring from various starting materials.[22][23]

A. Copper-Catalyzed Synthesis from Diynes

Copper catalysts can efficiently promote the cyclization of 1,3-diynes with a sulfur source to afford 2,5-disubstituted thiophenes.[22]

Materials:

  • 1,4-Diphenylbuta-1,3-diyne

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 1,4-diphenylbuta-1,3-diyne (2.02 g, 10 mmol) in DMF (50 mL) in a round-bottom flask, add sodium sulfide nonahydrate (2.40 g, 10 mmol) and copper(I) iodide (0.19 g, 1 mmol).

  • Heat the mixture to 100 °C and stir for 6 hours.

  • Cool the reaction mixture to room temperature and pour into water (200 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexane) to give 2,5-diphenylthiophene.

Entry1,3-DiyneSulfur SourceProductYield (%)
11,4-Diphenylbuta-1,3-diyneNa₂S·9H₂O2,5-Diphenylthiophene88
21,4-Bis(4-methoxyphenyl)buta-1,3-diyneNa₂S·9H₂O2,5-Bis(4-methoxyphenyl)thiophene85
31,4-Bis(trimethylsilyl)buta-1,3-diyneNa₂S·9H₂O2,5-Bis(trimethylsilyl)thiophene75
41-Phenyl-4-(trimethylsilyl)buta-1,3-diyneNa₂S·9H₂O2-Phenyl-5-(trimethylsilyl)thiophene82
B. Palladium-Catalyzed Synthesis from Haloalkynes

Palladium catalysts are effective for the synthesis of thiophenes via the coupling of haloalkynes with a sulfur source.[23][24]

Materials:

  • 1-Bromo-2-phenylethyne

  • Sodium sulfide (Na₂S)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Dioxane

Procedure:

  • In a Schlenk tube, combine 1-bromo-2-phenylethyne (1.81 g, 10 mmol), sodium sulfide (0.78 g, 10 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and dppf (111 mg, 0.2 mmol) in dioxane (40 mL).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with hexane) to afford 2,4-diphenylthiophene.

EntryHaloalkyneSulfur SourceCatalyst SystemProductYield (%)
11-Iodo-2-phenylethyneNa₂SPd(PPh₃)₄2,4-Diphenylthiophene78
21-Bromo-2-(4-tolyl)ethyneNa₂SPd₂(dba)₃/dppf2,4-Bis(4-tolyl)thiophene82
31-Iodo-2-(trimethylsilyl)ethyneNa₂SPd(PPh₃)₄2,4-Bis(trimethylsilyl)thiophene65

Transition Metal-Catalyzed Synthesis Workflow

TransitionMetal_Workflow Transition Metal-Catalyzed Thiophene Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Substrate (Diyne or Haloalkyne), Sulfur Source, Catalyst, Ligand, and Solvent degas Degas with Inert Gas (e.g., Argon) reagents->degas heat Heat to Reaction Temperature degas->heat Initiates Catalytic Cycle cool Cool to Room Temperature heat->cool Reaction Completion filter_extract Filtration and/or Aqueous Work-up cool->filter_extract chromatography Column Chromatography filter_extract->chromatography Crude Product product Pure Substituted Thiophene chromatography->product Purified Product

Caption: General workflow for transition metal-catalyzed thiophene synthesis.

References

Application Notes and Protocols for 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 2,3-Dibromothiophene (CAS No. 3140-93-0), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[1] Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Section 1: Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sulfurous odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₄H₂Br₂S[2]
Molecular Weight 241.93 g/mol [2][3]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 218-219 °C (lit.)[4][5]
Density 2.137 g/mL at 25 °C (lit.)[4][5]
Refractive Index n20/D 1.632 (lit.)[4][5]
Flash Point 51 °C (123.8 °F) - closed cup[6]
Solubility Sparingly soluble in water[1]

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and is toxic if swallowed. It also causes serious eye irritation.[2][3][6][7] Inhalation, ingestion, or dermal contact may lead to irritation of the eyes, skin, and respiratory tract, with potential symptoms including headaches, nausea, and dizziness.[1]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapour.[2][7]
Acute toxicity, oral3H301: Toxic if swallowed.[2][3][7]
Serious eye irritation2AH319: Causes serious eye irritation.[2][3][7]
Personal Protective Equipment (PPE)

A comprehensive approach to safety involves the consistent use of appropriate personal protective equipment.

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.[7]
Hand Protection Wear suitable chemical-resistant gloves (e.g., tested according to EN 374).[2][7]
Body Protection Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Section 3: Handling and Storage Procedures

Proper handling and storage are paramount to prevent accidents and maintain the chemical's stability.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[7][8] Take precautionary measures against static discharge.[8]

  • Personal Hygiene: Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[7][8]

  • Container Handling: Ground/bond container and receiving equipment.[7][8] Use only non-sparking tools.[8]

Storage
  • Conditions: Store in a cool, well-ventilated place.[7] Keep the container tightly closed in a dry place.[8] Protect from sunlight.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents.[8]

  • Storage Class: Flammable liquids (Storage Class 3).[6]

  • Containers: Use only approved packaging.[7]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_storage Storage & Disposal A Assess Hazards (Flammable, Toxic) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Ground Equipment & Use Non-Sparking Tools C->D Prevent Ignition E Dispense Chemical D->E Execute Task F Store in a Cool, Dry, Well-Ventilated Area E->F After Use H Dispose of Waste According to Regulations E->H Waste Disposal G Keep Container Tightly Closed Away from Ignition Sources F->G Secure Storage

Caption: Safe handling workflow for this compound.

Section 4: Emergency Procedures

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7][8]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[8] Wash with plenty of soap and water.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8] If breathing is irregular or stopped, provide artificial respiration.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][8]

  • Specific Hazards: Vapors are heavier than air and may form explosive mixtures with air.[7] Containers may explode when heated.[8]

  • Hazardous Combustion Products: Carbon monoxide, carbon dioxide, hydrogen halides, and sulfur oxides.[8]

Spill and Leak Procedures
  • Personal Precautions: Remove all sources of ignition.[8] Evacuate personnel to safe areas.[2] Wear appropriate respiratory and personal protection.[7]

  • Environmental Precautions: Prevent product from entering drains.[2]

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel).[8] Keep in suitable, closed containers for disposal.[2][8] Ventilate the affected area.[7]

Section 5: Experimental Protocols

This compound is a versatile building block for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the mono-arylation of this compound. The reactivity of the bromine at the 2-position is generally higher, allowing for regioselective coupling.

Materials:

  • This compound

  • Aryl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-4 equivalents)[9]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)[9][10]

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).[9]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[9][10]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[10]

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[9][10]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours).[9]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-bromothiophene.[10]

G Suzuki-Miyaura Coupling Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Reactants: This compound Aryl Boronic Acid Base (K3PO4) B Add Catalyst: Pd(PPh3)4 A->B C Inert Atmosphere: Evacuate & Backfill with Argon B->C D Add Degassed Solvent: 1,4-Dioxane/Water C->D E Heat and Stir (e.g., 90°C, 12h) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench with Water F->G Reaction Complete H Extract with Organic Solvent G->H I Wash, Dry, & Concentrate H->I J Purify by Column Chromatography I->J K Obtain Product: 2-Aryl-3-bromothiophene J->K

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Section 6: Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[7] It is recommended to dispose of the chemical waste through a licensed industrial combustion plant.[7] Do not allow the product to enter drains or waterways.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-Dibromothiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

The most common starting material is 3-Bromothiophene. Direct bromination of thiophene is challenging for achieving high regioselectivity for the 2,3-isomer and often leads to a mixture of products, with 2,5-dibromothiophene being a major byproduct.[1] Another approach involves the selective reduction of 2,3,5-tribromothiophene.[2]

Q2: Which brominating agent is preferred for the synthesis of this compound from 3-Bromothiophene?

N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[3] It offers milder reaction conditions and can provide good yields of the desired product. Using elemental bromine (Br₂) can sometimes lead to over-bromination and the formation of undesired isomers.[4]

Q3: What are the primary causes of low yields in the synthesis of this compound?

Low yields can stem from several factors:

  • Over-bromination: Formation of tribromothiophene or other poly-brominated species.

  • Formation of undesired isomers: Particularly the 2,5- and 3,4-dibromothiophene isomers.

  • Incomplete reaction: The reaction may not have gone to completion.

  • Product loss during workup and purification: this compound can be volatile and may be lost during solvent removal or distillation.

  • Decomposition of the product: Although relatively stable, prolonged exposure to harsh conditions can lead to degradation.

Q4: How can I minimize the formation of the 2,5-dibromothiophene impurity?

When starting from thiophene, direct bromination is highly regioselective for the 2- and 5-positions. To obtain this compound, it is preferable to start with 3-bromothiophene. If you must start from thiophene, a multi-step synthesis involving the formation and subsequent selective debromination of 2,3,5-tribromothiophene is a more reliable route to the 3-bromo isomer, which can then be brominated to this compound.[1]

Q5: What purification techniques are most effective for isolating this compound?

Vacuum distillation is a highly effective method for purifying this compound, as it separates the product from less volatile impurities and unreacted starting materials.[3] Column chromatography can also be used, but care must be taken to select an appropriate solvent system to achieve good separation from isomeric impurities, which may have similar polarities.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low Yield of this compound Incomplete reaction when using NBS.Increase reaction time and monitor progress by TLC or GC. Ensure the reaction is protected from light, as radical reactions can be light-sensitive. Consider a modest increase in temperature, but monitor for side-product formation.
Over-bromination leading to tribromothiophene.Use a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS). Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
Loss of product during workup.Use a rotary evaporator with a cold trap and carefully control the vacuum to avoid loss of the volatile product. When performing extractions, ensure complete phase separation to avoid leaving product in the aqueous layer.
Presence of Significant Amounts of 2,5-Dibromothiophene Incorrect starting material or reaction pathway.Verify the identity and purity of your starting material. Direct bromination of thiophene will favor the 2,5-isomer.[1] Use 3-bromothiophene as the starting material for selective synthesis of the 2,3-isomer.
Presence of Tribromothiophene Impurity Excess brominating agent or harsh reaction conditions.Carefully control the stoichiometry of the brominating agent. Maintain the recommended reaction temperature; avoid excessive heating.
Difficult Purification by Column Chromatography Co-elution of isomeric impurities.Optimize the solvent system for column chromatography using TLC. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, is often effective. Consider using a high-performance liquid chromatography (HPLC) system for better separation if high purity is required.
Reaction Stalls or is Sluggish Impure reagents or catalyst.Use freshly recrystallized NBS if its purity is in doubt (it should be a white crystalline solid).[4] If using a catalyst, ensure it is active and used in the correct amount.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

Starting Material Brominating Agent Solvent Catalyst/Additive Reaction Time Temperature Yield (%) Reference
3-BromothiopheneN-Bromosuccinimide (NBS)HexanePerchloric acid24 hRoom Temperature89%[3]
3-BromothiopheneN-Bromosuccinimide (NBS)Acetic AcidNoneNot SpecifiedRoom TemperatureHigh regioselectivity (>99% for 2-position)[6]
ThiopheneBromine (excess)ChloroformNoneOvernight, then 7h reflux with KOH/EthanolCooled, then 50°C, then reflux75-85% (of 2,3,5-tribromothiophene intermediate)[2]
2,3,5-TribromothiopheneZinc dustAcetic AcidNone3 hReflux89-90% (of 3-bromothiophene)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Bromothiophene using NBS[3]

Materials:

  • 3-Bromothiophene (16.3 g, 100 mmol)

  • N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)

  • Hexane (50 mL)

  • Perchloric acid (70% aqueous, 0.7 mL, 5 mol%)

  • Potassium carbonate (200 mg)

Procedure:

  • To a suspension of N-bromosuccinimide in hexane, add 3-bromothiophene.

  • Add the perchloric acid to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add potassium carbonate to neutralize the acid.

  • Filter the reaction mixture and wash the solid with hexane.

  • Combine the organic phases and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound.

Protocol 2: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene[2]

Materials:

  • 2,3,5-Tribromothiophene (1283 g, 4.00 moles)

  • Zinc dust (783 g, 12.0 moles)

  • Acetic acid (700 mL)

  • Water (1850 mL)

  • 10% Sodium carbonate solution

  • Calcium chloride

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condenser, add water, zinc dust, and acetic acid.

  • Heat the mixture to reflux.

  • Remove the heating mantle and add 2,3,5-tribromothiophene dropwise at a rate that maintains reflux.

  • After the addition is complete, reapply heat and reflux for an additional 3 hours.

  • Arrange the condenser for downward distillation and distill the product with water.

  • Separate the heavier organic layer in the distillate.

  • Wash the organic layer successively with 10% sodium carbonate solution and water.

  • Dry the organic layer over calcium chloride and purify by fractionation to obtain 3-bromothiophene.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Reaction_Setup Reaction Setup: - 3-Bromothiophene - NBS - Solvent Start->Reaction_Setup Catalyst_Addition Add Catalyst (e.g., Perchloric Acid) Reaction_Setup->Catalyst_Addition Reaction Stir at Room Temp (24h) Catalyst_Addition->Reaction Neutralization Neutralize with K2CO3 Reaction->Neutralization Filtration Filter Mixture Neutralization->Filtration Extraction Combine Organic Phases Filtration->Extraction Concentration Concentrate in vacuo Extraction->Concentration Purification Vacuum Distillation Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Check_Reaction_Time Increase Reaction Time Low_Yield->Check_Reaction_Time Check_Stoichiometry Verify Stoichiometry of NBS Low_Yield->Check_Stoichiometry Optimize_Purification Optimize Purification (e.g., careful distillation) Low_Yield->Optimize_Purification Impure_Material Impure Starting Material Check_Purity->Impure_Material Incomplete_Reaction Incomplete Reaction Check_Reaction_Time->Incomplete_Reaction Over_Bromination Over-bromination Check_Stoichiometry->Over_Bromination Product_Loss Product Loss during Workup Optimize_Purification->Product_Loss

Caption: Troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of 2,3-Dibromothiophene by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 2,3-dibromothiophene via vacuum distillation. Below you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist in your laboratory work.

Troubleshooting Guide

This section addresses common issues encountered during the vacuum distillation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Bumping / Uncontrolled Boiling - Overheating of the distillation flask.- Inefficient stirring.- Absence of boiling chips or a stir bar.[1]- Reduce the heating mantle temperature.- Ensure vigorous and consistent stirring with a magnetic stir bar. Boiling chips are ineffective under vacuum.[1]- Use a larger flask to provide more surface area for even boiling.
Product Darkening / Decomposition - Distillation temperature is too high, leading to thermal degradation.- Presence of acidic impurities.- Lower the distillation temperature by improving the vacuum (achieving a lower pressure).- Neutralize the crude this compound with a mild base (e.g., a dilute sodium bicarbonate wash) and thoroughly dry it before distillation.
Inability to Achieve a Low Vacuum - Leaks in the glassware joints.- Inadequate vacuum pump.- Degassing of the crude material.- Ensure all glass joints are properly sealed with vacuum grease.- Check the vacuum pump for proper function and oil level (for rotary vane pumps).[2]- Degas the crude material by stirring under a low vacuum before increasing the temperature.
Poor Separation of Isomers (e.g., from 2,5-dibromothiophene) - Inefficient fractionating column.- Distillation performed too quickly.- Use a fractionating column with a suitable packing material (e.g., Raschig rings or structured packing) to increase the number of theoretical plates.[3][4]- Perform the distillation slowly to allow for proper equilibration between the liquid and vapor phases.
Foaming - Presence of surfactants or high molecular weight impurities.- Introduce an anti-foaming agent if compatible with the product.- Apply the vacuum slowly to the system to minimize rapid bubbling.[5][6][7]
Solidification in the Condenser - The cooling water is too cold, causing the product to solidify.- Increase the temperature of the cooling water or reduce its flow rate to keep the product in a liquid state as it condenses.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

The boiling point of this compound is significantly lower under reduced pressure. At atmospheric pressure, it boils at 218-219 °C.[8] Under a vacuum of 0.5 mmHg, the boiling point is in the range of 100-102 °C. For other pressures, a pressure-temperature nomograph can be used for estimation.

Q2: What type of vacuum pump is recommended for this procedure?

A rotary vane pump is generally suitable for achieving the necessary vacuum for the distillation of this compound.[9] For a cleaner system, a diaphragm pump can also be used, although it may not achieve as low a vacuum as an oil-sealed rotary vane pump.[2]

Q3: How can I tell if my this compound is pure after distillation?

Purity can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] A single sharp peak in the GC chromatogram and a clean NMR spectrum corresponding to the structure of this compound are indicative of high purity.

Q4: What are the potential impurities in crude this compound?

Potential impurities can include unreacted starting materials (e.g., 3-bromothiophene), isomeric byproducts (e.g., 2,5-dibromothiophene or 3,4-dibromothiophene), and residual solvents from the synthesis.[12][13][14]

Q5: Is this compound thermally stable during distillation?

While vacuum distillation is employed to reduce the boiling point and prevent decomposition, prolonged heating at high temperatures can still lead to degradation, often indicated by a darkening of the liquid.[15] It is crucial to maintain the lowest possible distillation temperature by achieving a good vacuum.

Quantitative Data

Table 1: Physical Properties of Dibromothiophene Isomers

PropertyThis compound2,5-Dibromothiophene
CAS Number 3140-93-0[16]3141-27-3[17]
Molecular Weight 241.93 g/mol [12]241.93 g/mol [17]
Boiling Point (atm) 218-219 °C[8]211 °C[17]
Boiling Point (vac) 100-102 °C @ 0.5 mmHg88-90 °C @ 0.5 mmHg[17]
Density 2.137 g/mL at 25 °C[8]2.147 g/mL at 25 °C[17]
Refractive Index (n20/D) 1.632[8]1.629[17]

Table 2: Estimated Boiling Points of this compound at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
1~105-107
5~128-132
10~142-146
20~158-162
50~180-185
100~198-203
760218-219
Note: These values are estimations based on nomographic data and the known boiling point at 0.5 mmHg. Actual boiling points may vary.

Experimental Protocols

Protocol 1: Standard Vacuum Distillation of this compound

  • Preparation:

    • Ensure the crude this compound is dry and free of volatile solvents. If necessary, wash with a neutral or mildly basic aqueous solution and dry over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a round-bottom flask of an appropriate size (ideally, the liquid should fill about half to two-thirds of the flask).

    • Add a magnetic stir bar to the distillation flask.

    • Grease all glass joints lightly with a suitable vacuum grease.

  • Distillation:

    • Begin stirring the crude this compound.

    • Slowly apply vacuum to the system. Monitor for any excessive bubbling or foaming.

    • Once the desired vacuum is achieved and stable, begin to heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the measured pressure. Discard any initial forerun that may contain lower-boiling impurities.

    • Monitor the temperature throughout the distillation. A stable boiling point indicates a pure fraction is being collected.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool under vacuum.

    • Once cooled, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Protocol 2: Fractional Vacuum Distillation for Isomer Separation

For separating this compound from close-boiling isomers, a fractional distillation setup is required.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus that includes a fractionating column placed between the distillation flask and the distillation head.

    • The fractionating column should be packed with a suitable material, such as Raschig rings or structured packing, to provide a large surface area for vapor-liquid equilibration.

    • Insulate the fractionating column to minimize heat loss.

  • Procedure:

    • Follow the preparation and shutdown steps as outlined in Protocol 1.

    • During the distillation, heat the flask slowly to establish a temperature gradient in the column.

    • Maintain a slow and steady distillation rate to allow for efficient separation.

    • Collect multiple small fractions and analyze each fraction by GC-MS to determine the composition and identify the fractions containing the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dist Distillation cluster_shutdown Shutdown prep1 Dry Crude This compound prep2 Assemble Vacuum Distillation Apparatus prep1->prep2 prep3 Add Stir Bar prep2->prep3 prep4 Grease Joints prep3->prep4 dist1 Start Stirring prep4->dist1 Proceed to Distillation dist2 Apply Vacuum dist1->dist2 dist3 Heat Gently dist2->dist3 dist4 Collect Fractions dist3->dist4 shut1 Cool System dist4->shut1 Distillation Complete shut2 Vent to Atmosphere shut1->shut2 shut3 Turn Off Pump shut2->shut3 end Pure this compound shut3->end Purified Product

Caption: Experimental workflow for the vacuum distillation of this compound.

troubleshooting_logic cluster_issues Common Problems cluster_solutions Solutions start Distillation Issue? issue1 Bumping / Foaming start->issue1 issue2 Product Decomposition start->issue2 issue3 Poor Isomer Separation start->issue3 issue4 Vacuum Leak start->issue4 sol1 Reduce Heat / Stir Vigorously / Slow Vacuum Application issue1->sol1 sol2 Lower Pressure / Neutralize Crude issue2->sol2 sol3 Use Packed Column / Slow Distillation Rate issue3->sol3 sol4 Check and Grease Joints issue4->sol4 end Successful Purification sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for vacuum distillation of this compound.

References

Technical Support Center: Bromination of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the bromination of thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of thiophene bromination?

The bromination of thiophene is an electrophilic aromatic substitution reaction. The primary products are typically 2-bromothiophene and 2,5-dibromothiophene.[1][2][3] Thiophene's high reactivity means that halogenation occurs readily, even at low temperatures.[4] The substitution predominantly happens at the alpha-positions (2 and 5) due to the higher electron density at these positions, which stabilizes the intermediate sigma complex.

Q2: What are the most common side reactions during the bromination of thiophene?

The most prevalent side reaction is polybromination , leading to the formation of di-, tri-, and even tetrabrominated thiophenes.[4][5] Over-bromination is common due to the high reactivity of the thiophene ring, which is approximately 10^8 times more reactive than benzene towards halogenation.[4] Careful control of reaction conditions is crucial to achieve mono-bromination.[4] Another potential, though less common, side reaction under specific basic conditions is the halogen dance rearrangement , where the bromine substituent migrates to a different position on the thiophene ring.[5]

Q3: How can I control the extent of bromination (mono- vs. di-substitution)?

Controlling the degree of bromination is achieved by carefully managing the reaction conditions:

  • Stoichiometry: The molar ratio of the brominating agent to thiophene is a critical factor. Using a 1:1 or slightly higher molar ratio of brominating agent to thiophene favors the formation of 2-bromothiophene.[6] For the synthesis of 2,5-dibromothiophene, at least two equivalents of the brominating agent are required.[3][7]

  • Temperature: Lowering the reaction temperature, for instance to 0°C or even -30°C, can help to control the reactivity and improve selectivity for mono-bromination.[4][8]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for more controlled and selective brominations, especially for achieving mono-substitution.[9][10]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Solvents like glacial acetic acid, chloroform, and carbon tetrachloride are commonly used.[1][8][10]

Q4: My reaction is producing a complex mixture of brominated thiophenes. How can I purify the desired product?

Purification of brominated thiophenes from a mixture of polybrominated byproducts typically involves standard laboratory techniques:

  • Distillation: Fractional distillation under atmospheric or reduced pressure is effective for separating 2-bromothiophene from 2,5-dibromothiophene and other polybrominated species due to their different boiling points.[6][7]

  • Chromatography: Column chromatography on silica gel is a common method for purifying brominated thiophenes, especially for separating isomers or when distillation is not feasible.[11]

  • Recrystallization: If the desired product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired brominated thiophene - Incomplete reaction.- Increase reaction time or temperature slightly. - Ensure the quality of the brominating agent.
- Loss of product during workup or purification.- Optimize extraction and purification procedures. - Use a milder workup if the product is sensitive.
- Competing side reactions.- Modify reaction conditions (temperature, solvent, stoichiometry) to disfavor side reactions.
Over-bromination leading to a mixture of polybrominated products - Molar ratio of brominating agent is too high.- Carefully control the stoichiometry. For mono-bromination, use a 1:1 or slightly less than 1 equivalent of the brominating agent.[11]
- Reaction temperature is too high.- Perform the reaction at a lower temperature (e.g., 0°C or below).[4]
- High reactivity of the thiophene substrate.- Consider using a less reactive brominating agent, such as NBS instead of Br₂.[10]
Formation of unexpected isomers (e.g., 3-bromothiophene) - "Halogen dance" rearrangement under basic conditions.- Avoid strongly basic conditions during the reaction or workup if this side reaction is suspected.[5]
- Impurities in the starting material.- Ensure the purity of the starting thiophene.
Reaction does not proceed or is very slow - Low reaction temperature.- Gradually increase the temperature while monitoring the reaction progress.
- Deactivated brominating agent.- Use a fresh bottle of the brominating agent.
- Presence of inhibitors.- Ensure all reagents and solvents are pure and dry.

Quantitative Data Summary

The following table summarizes yields for the synthesis of 2-bromothiophene and 2,5-dibromothiophene under different experimental conditions.

Desired ProductBrominating AgentSolventTemperatureYieldReference
2-BromothiopheneBr₂ (1.1 eq)Carbon Tetrachloride0°C55%[6]
2,5-DibromothiopheneBr₂BenzeneNot specified425g from 297g thiophene[7]
2-Bromo-3-alkylthiophenesNBS (1 eq)Glacial Acetic AcidRoom Temperature85-98%[10]
2,5-DibromothiopheneNBS (2 eq)Chloroform/Acetic AcidNot specified91%[12]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromothiophene

This protocol is adapted from a procedure using bromine in carbon tetrachloride.[6]

Materials:

  • Thiophene (1 mole)

  • Bromine (1.1 mole)

  • Carbon tetrachloride (600 mL)

  • Powdered sodium hydroxide (15 g)

Procedure:

  • Dissolve 1 mole of thiophene in 300 mL of carbon tetrachloride in a flask equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.

  • Dissolve 1.1 moles of bromine in 300 mL of carbon tetrachloride and add it dropwise to the stirred thiophene solution over 4 hours.

  • After the addition is complete, remove the solvent under reduced pressure.

  • Add 15 g of powdered sodium hydroxide to the residue and heat the mixture on a steam bath for 4 hours with occasional stirring.

  • Decant the solution from the sodium hydroxide and wash the sodium hydroxide with carbon tetrachloride.

  • Combine the organic layers and purify by fractional distillation to obtain 2-bromothiophene.

Protocol 2: Synthesis of 2,5-Dibromothiophene

This protocol is adapted from a procedure using N-bromosuccinimide (NBS).[12]

Materials:

  • Thiophene (0.5 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • Hexafluoroisopropanol (HFIP) (2 mL)

Procedure:

  • In a suitable reaction vessel, dissolve 0.5 mmol of thiophene in 2 mL of HFIP.

  • Add 1.0 mmol of NBS to the solution at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Purify the product using column chromatography (5% EtOAc in cyclohexane) to yield 2,5-dibromothiophene.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_products Products & Byproducts Thiophene Thiophene Reaction Bromination Reaction - Controlled Temperature - Appropriate Solvent - Stoichiometric Control Thiophene->Reaction BrominatingAgent Brominating Agent (Br2 or NBS) BrominatingAgent->Reaction Workup Aqueous Workup (e.g., Na2S2O3 wash) Reaction->Workup Crude Product Purification Purification - Distillation - Chromatography Workup->Purification MainProduct Desired Product (e.g., 2-Bromothiophene) Purification->MainProduct Isolated Product Byproducts Side Products (e.g., 2,5-Dibromothiophene, Polybrominated thiophenes) Purification->Byproducts Separated Byproducts

Caption: Experimental workflow for the bromination of thiophene.

logical_relationship cluster_conditions Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Mono Monobromination (2-Bromothiophene) Temp->Mono Low Di Dibromination (2,5-Dibromothiophene) Temp->Di Moderate Poly Polybromination Temp->Poly High Stoich Stoichiometry (Bromine:Thiophene) Stoich->Mono ~1:1 Stoich->Di ~2:1 Stoich->Poly >2:1 Agent Brominating Agent Agent->Mono NBS Agent->Di Br2 / NBS

Caption: Relationship between reaction conditions and bromination products.

References

Preventing self-polymerization of thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and preventing the self-polymerization of thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, leading to unwanted self-polymerization.

Q1: My reaction mixture turned dark and formed an insoluble precipitate. What is the likely cause?

A1: The formation of a dark, often black or brown, insoluble material is a classic sign of unwanted polymerization of the thiophene ring. The electron-rich thiophene ring is susceptible to oxidative or acid-catalyzed processes that lead to the formation of polythiophene-like oligomers or polymers, which are typically insoluble.[1]

Q2: What are the primary triggers for the self-polymerization of thiophene derivatives during a reaction?

A2: Several factors can initiate or accelerate unwanted polymerization. Identifying the specific trigger is the first step in troubleshooting. The main culprits include:

  • Strong Acids & Lewis Acids: Aggressive Lewis acids, such as aluminum chloride (AlCl₃), or strong acidic conditions (pH < 2) can activate the thiophene ring towards electrophilic attack, initiating a chain reaction.[1]

  • Oxidizing Conditions: The thiophene ring can be polymerized through an oxidative mechanism. Exposure to atmospheric oxygen or the presence of other chemical oxidants can trigger this process.[1]

  • High Temperatures: While many thiophene derivatives are stable at moderate temperatures, exceeding thermal limits (e.g., >100°C for 2-acetylthiophene) can lead to decomposition and side reactions that initiate polymerization.[1]

  • Impurities: Contaminants in reagents or solvents can act as initiators for polymerization.[2]

Q3: I am observing very low yield or complete failure of my desired polymerization reaction (e.g., GRIM polymerization). What could be the issue?

A3: Failure to initiate a controlled polymerization often points to issues with the reaction setup or the quality of the reagents. Key areas to investigate are:

  • Inactive Catalyst: Nickel catalysts like Ni(dppp)Cl₂ can degrade if exposed to air or moisture. Ensure you are using a fresh, properly stored batch.[2]

  • Monomer Impurity: The presence of impurities in the monomer can terminate the polymerization chain prematurely. Monomer purity should ideally be >99%.[2]

  • Poor Grignard Reagent Quality: The Grignard reagent must be fresh and accurately titrated. Degraded reagents can interfere with the critical metathesis step.[2]

  • Atmosphere and Solvent: The reaction is highly sensitive to both moisture and oxygen. It is crucial to use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon).[2]

Q4: The molecular weight of my synthesized polythiophene is lower than expected. How can I increase it?

A4: Low molecular weight is typically a result of premature chain termination or issues with initiator concentration.

  • Initiator-to-Monomer Ratio: The molecular weight is a function of the molar ratio of the monomer to the nickel initiator. To achieve a higher molecular weight, you must increase the ratio of monomer to initiator (i.e., use less initiator).[2]

  • Purity: As mentioned in Q3, impurities in the monomer or solvent can act as chain-terminating agents, preventing the growth of long polymer chains.[2]

Frequently Asked Questions (FAQs)

This section covers general best practices for storing and handling thiophene derivatives to ensure their stability.

Q1: What are the recommended storage conditions for thiophene monomers to prevent degradation and self-polymerization?

A1: Proper storage is critical for the shelf-life of thiophene derivatives.

  • Temperature: Store in a cool, well-ventilated place, generally below +30°C.[3][4]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation and polymerization.

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[4]

  • Light: Protect from light, as UV radiation can sometimes initiate polymerization.[5]

Q2: Are there any inhibitors I can add to my thiophene monomer for long-term storage?

A2: While the literature reviewed does not focus heavily on specific commercial inhibitors for thiophene storage in a lab setting, the general principle for reactive monomers is to use radical scavengers. However, the most emphasized prevention methods are strict control of storage conditions (temperature, inert atmosphere). For reactions, avoiding initiators like strong acids and oxidants is the primary strategy.

Q3: How critical is solvent purity when working with thiophene derivatives?

A3: Extremely critical. Using high-purity, dry solvents is essential to avoid introducing contaminants that could initiate unwanted side reactions or terminate a controlled polymerization.[1][2] Ensure solvents are anhydrous, especially for moisture-sensitive reactions like GRIM polymerization.

Q4: Can the thiophene ring itself be a source of instability?

A4: Yes. The thiophene ring is an electron-rich aromatic system. This property makes it susceptible to electrophilic attack and oxidative processes, which are the primary pathways for unwanted polymerization.[1] This inherent reactivity is why careful selection of reaction conditions is paramount.

Data & Reaction Parameters

Table 1: Recommended Reaction Conditions to Minimize Self-Polymerization
ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative polymerization initiated by atmospheric oxygen.[1][2]
Temperature < 80°C (ideally 0°C to RT)Avoids thermal decomposition and reduces the rate of side reactions.[1]
Catalyst Mild Lewis Acid or Solid AcidStrong acids are known to aggressively catalyze the polymerization of thiophene.[1]
Reagent Purity High Purity / Freshly DistilledImpurities can act as initiators for polymerization.[1][2]
Table 2: Factors Affecting Molecular Weight in Controlled Polymerization
FactorEffect on Molecular WeightRecommendation for Higher Mn
Monomer to Initiator Ratio A higher concentration of initiator leads to lower molecular weight.[2]Increase the ratio of monomer to initiator.[2]
Monomer Purity Impurities can cause premature chain termination, lowering molecular weight.[2]Purify monomer to >99% before use.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,5-dibromo-3-decylthiophene (Monomer Preparation)

This protocol is a standard method for preparing a monomer required for GRIM polymerization.[2]

Materials:

  • 3-decylthiophene

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane

Procedure:

  • In a flask protected from light, dissolve 3-decylthiophene in a 1:1 mixture of DMF and dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2.0 equivalents of NBS portion-wise, ensuring the temperature remains low.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purify the crude product via column chromatography or distillation to yield pure 2,5-dibromo-3-decylthiophene.

Protocol 2: Grignard Metathesis (GRIM) Polymerization of 2,5-dibromo-3-decylthiophene

This protocol outlines the steps for the controlled polymerization process itself.[2]

Materials:

  • 2,5-dibromo-3-decylthiophene (purified, >99%)

  • t-butylmagnesium chloride (2 M solution in diethyl ether)

  • Ni(dppp)Cl₂ (catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Monomer Preparation: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve the purified 2,5-dibromo-3-decylthiophene monomer in anhydrous THF.

  • Grignard Addition: Cool the solution to 0°C. Add 1.0 equivalent of the t-butylmagnesium chloride solution dropwise.

  • Metathesis Reaction: Gently reflux the mixture for 2 hours to ensure complete magnesium-halogen exchange.

  • Catalyst Addition: Cool the reaction mixture back to 0°C and add the Ni(dppp)Cl₂ catalyst.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 1-2 hours. The solution will typically become a dark, viscous liquid.

  • Quenching and Precipitation: Quench the reaction by pouring the mixture into methanol. The polymer will precipitate.

  • Purification: Collect the polymer by filtration and wash thoroughly with methanol to remove any remaining catalyst and unreacted monomer. Further purification can be done by Soxhlet extraction.

Visual Guides

G cluster_troubleshooting Troubleshooting Unwanted Polymerization start Dark Insoluble Precipitate Formed? check_conditions Review Reaction Conditions start->check_conditions Yes acid Strong Acid / Lewis Acid Present? check_conditions->acid oxidizer Exposure to Air / Oxidants? acid->oxidizer No solution_acid Use Milder Catalyst Control pH acid->solution_acid Yes temp High Temperature Used? oxidizer->temp No solution_oxidizer Use Inert Atmosphere (N2 / Ar) oxidizer->solution_oxidizer Yes solution_temp Lower Reaction Temperature temp->solution_temp Yes G cluster_prevention Core Prevention Strategies start Handling Thiophene Derivatives storage Proper Storage: - Cool (<30°C) - Inert Gas - Dark start->storage reaction_setup Careful Reaction Setup start->reaction_setup reagent_purity High Reagent Purity: - >99% Monomer - Anhydrous Solvent start->reagent_purity reaction_conditions Controlled Conditions: - Inert Atmosphere - Low Temperature - Mild Catalysts reaction_setup->reaction_conditions G cluster_pathway Simplified Polymerization Initiation Pathway thiophene Thiophene Monomer radical_cation Thiophene Radical Cation (Reactive Intermediate) thiophene->radical_cation Forms initiator Initiator (e.g., Strong Acid, Oxidant) initiator->thiophene Activates dimer Dimer Formation radical_cation->dimer Couples polymer Propagation to Polythiophene dimer->polymer Chain Growth

References

Technical Support Center: Regioselective Functionalization of Dibromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for challenges encountered during the regioselective functionalization of dibromothiophene substrates.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in cross-coupling reactions of dibromothiophenes so challenging?

A1: The regioselectivity is determined by the electronic and steric differences between the two bromine-substituted positions. For many dibromothiophenes, especially symmetric ones like 2,5-dibromothiophene, the intrinsic reactivity of the C-Br bonds can be very similar. For unsymmetrical dibromothiophenes, selectivity is governed by factors like the higher acidity of α-protons (adjacent to sulfur) and the electronic influence of other substituents on the ring.[1][2] Oxidative addition of the palladium catalyst is often the selectivity-determining step, with the catalyst preferentially reacting at the more electron-deficient or sterically accessible C-Br bond.[2]

Q2: What are the primary factors that influence whether functionalization occurs at the α-position (C2/C5) or the β-position (C3/C4)?

A2: In palladium-catalyzed cross-coupling reactions, the α-positions (C2 and C5) are generally more reactive than the β-positions (C3 and C4).[3] This is attributed to the greater electrophilicity and the stability of the intermediate organopalladium species. However, the presence of strong electron-withdrawing or directing groups on the thiophene ring can significantly alter this preference.[4] For instance, an electron-withdrawing group at C2 will increase the electrophilicity of the adjacent C3-Br bond, making it more susceptible to oxidative addition.[4]

Q3: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling. What causes this and how can I minimize it?

A3: Dehalogenation, the replacement of a bromine atom with hydrogen, is a common side reaction, particularly in Suzuki couplings.[4] It is often promoted by the presence of water, which can lead to the formation of palladium-hydride (Pd-H) species that participate in a competing catalytic cycle.[4][5] The key to minimizing this side reaction is to carefully control the amount of water in the reaction. Using minimal amounts of water is crucial for the coupling to proceed without significant dehalogenation.[6] In some cases, attempting to use completely anhydrous conditions can shut down both the desired coupling and the dehalogenation.[6]

Q4: Can the choice of catalyst and ligand direct the regioselectivity to a less electronically favored position?

A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can influence regioselectivity by introducing steric hindrance that disfavors reaction at a more accessible position.[4] This can sometimes be exploited to achieve functionalization at the less reactive C-Br bond.[4] Ligand choice is also crucial for preventing side reactions; for example, bulky ligands can accelerate the C-C bond-forming reductive elimination step, which helps it outcompete the dehalogenation pathway.[5] Computational studies have shown that ligands can fundamentally alter the reaction mechanism, for instance, by favoring a Heck-type pathway over a metalation/deprotonation pathway to achieve β-selectivity in C-H arylation.[7]

Q5: In bromine-lithium exchange reactions, why is a very low temperature (-78 °C) critical?

A5: Bromine-lithium exchange is a very fast, kinetically controlled process. Performing the reaction at very low temperatures (e.g., -78 °C) is essential to prevent side reactions and ensure regioselectivity.[4] If the reaction mixture is allowed to warm, the thermodynamically more stable lithiated species may be formed through equilibration or "halogen dance" rearrangements, leading to a loss of the desired regioselectivity.[4][8]

Troubleshooting Guides

Problem 1: Poor or Incorrect Regioselectivity in Cross-Coupling Reactions
Possible Cause Troubleshooting Solution
Insufficient Electronic/Steric Differentiation: The intrinsic reactivity of the two C-Br positions is too similar under the current conditions.Solution 1: Screen different palladium catalysts and ligands. Bulky ligands (e.g., XPhos, SPhos) can enhance selectivity by introducing steric bias.[4][5] Solution 2: Change the solvent. Solvent polarity can influence the stability of intermediates and affect the C2/C3 ratio.[9]
High Reaction Temperature: The reaction is running under thermodynamic control, leading to a mixture of isomers or the undesired product.Solution: Lower the reaction temperature. This can enhance selectivity by favoring the reaction pathway with the lower activation energy, which is often the desired kinetically controlled product.[4]
Incorrect Choice of Base: The base may be influencing the catalyst's reactivity or promoting side reactions that scramble the regiochemistry.Solution: Screen alternative bases. Weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective and can reduce the formation of byproducts.[4][5]
Steric Hindrance from Coupling Partner: A very bulky nucleophile might preferentially react at the less hindered position, overriding the electronic preference.Solution: If a specific isomer is desired, consider using a less sterically demanding coupling partner if the synthesis allows.
Problem 2: Low Yield and/or Significant Byproduct Formation
Possible Cause Troubleshooting Solution
Dehalogenation: A common side reaction where a C-Br bond is reduced to C-H, especially in Suzuki reactions.Solution 1: Minimize the amount of water in the solvent system. For Suzuki reactions, a dioxane/water ratio of 6:1 to 8:1 can be a good starting point.[6] Solution 2: Use weaker, anhydrous bases (e.g., powdered K₃PO₄). Strong, aqueous bases can promote the formation of Pd-H species that cause dehalogenation.[5]
Homocoupling: Dimerization of the organometallic reagent (e.g., boronic acid) or the dibromothiophene starting material.Solution 1: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative homocoupling. Solution 2: Adjust the stoichiometry. Use a slight excess (1.1-1.2 eq) of the coupling partner, but avoid a large excess which can favor its homocoupling.
Catalyst Deactivation: The palladium catalyst is degrading before the reaction is complete.Solution 1: Use more robust and sterically hindered phosphine ligands (e.g., Buchwald ligands) that protect the palladium center.[10] Solution 2: Ensure all reagents and solvents are pure and anhydrous, as impurities can poison the catalyst.[4]
Double Functionalization: Both bromine atoms are reacting when only mono-functionalization is desired.Solution: Use a controlled stoichiometry of the coupling partner (e.g., 1.0-1.1 equivalents). Slowly add the coupling partner to the reaction mixture to maintain a low concentration and disfavor the second coupling.

Data Presentation

Table 1: Effect of Solvent on Dehalogenation in Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde [6]

CatalystSolvent (Dioxane:Water)Desired Product YieldDehalogenation Byproduct Yield
Pd(OAc)₂4:1Major ProductSignificant
Pd(PPh₃)₄4:1Minor ProductMajor Product
Pd(PPh₃)₄6:1Good YieldMinimized
Pd(PPh₃)₄8:1Incomplete ReactionMinimal
Pd(OAc)₂Anhydrous DioxaneNo ReactionNo Reaction

This table summarizes findings that highlight the critical role of water concentration. A 6:1 dioxane/water ratio provided the optimal balance for achieving good yield while minimizing the dehalogenation side reaction.

Table 2: Influence of Ligand and Base on Product-to-Byproduct Ratio in Cross-Coupling [5]

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeRationale
Ligand Type Less bulky, electron-neutral (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos)Product:Byproduct ratio improves from ~70:30 to >98:2Bulky ligands accelerate the C-C reductive elimination step, outcompeting the dehalogenation pathway.
Base Type Strong, aqueous (e.g., K₂CO₃ in water)Weak, anhydrous (e.g., powdered K₃PO₄)Product:Byproduct ratio improves from ~60:40 to >95:5Weaker, non-nucleophilic bases reduce the formation of hydride species that lead to dehalogenation.

This table provides a general guide for optimizing reaction conditions to favor the desired cross-coupled product over the debrominated byproduct.

Experimental Protocols

Disclaimer: The following are generalized protocols adapted from literature and should be considered starting points. Optimization is often necessary.

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling [3][4][6]

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromothiophene (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 6:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [4]

  • To a dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Add the dibromothiophene (1.0 eq) and the amine (1.2 eq).

  • Degas the mixture (e.g., three freeze-pump-thaw cycles).

  • Heat the reaction mixture to 80-110 °C, monitoring progress by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, concentrate, and purify the product by column chromatography.

Protocol 3: General Procedure for Bromine-Lithium Exchange [4]

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibromothiophene (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., n-BuLi, 1.05 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to allow for complete Br-Li exchange.

  • Add the desired electrophile (1.1 eq) dropwise at -78 °C.

  • Allow the reaction to warm slowly to room temperature over several hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Caption: Troubleshooting workflow for poor regioselectivity.

Caption: Competing catalytic cycles in cross-coupling reactions.

Caption: General workflow for cross-coupling reactions.

References

Technical Support Center: Purification of 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dibromothiophene. The following sections offer detailed experimental protocols and address common issues encountered during the removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities in this compound often stem from the synthesis process, which typically involves the bromination of thiophene or 3-bromothiophene.[1] Potential impurities include:

  • Unreacted starting materials: Thiophene or 3-bromothiophene.

  • Isomeric dibromothiophenes: Primarily 2,5-dibromothiophene.

  • Polybrominated thiophenes: Such as 2,3,5-tribromothiophene.

  • Residual solvents: From the reaction or initial purification steps.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective methods for purifying this compound are fractional distillation (often under reduced pressure), recrystallization, and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and for quantitative analysis.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during the purification of this compound.

Fractional Distillation

Issue: I am having difficulty separating this compound from an impurity with a very close boiling point.

  • Possible Cause: A common impurity, 2,5-dibromothiophene, has a boiling point of 211 °C, which is very close to that of this compound (218-219 °C).[2][3][4][5][6][7] This makes separation by atmospheric fractional distillation challenging.

  • Solution:

    • Use a highly efficient fractionating column: A longer column or one with a more efficient packing material (like Raschig rings or Vigreux indentations) will provide more theoretical plates and better separation.

    • Perform vacuum distillation: Reducing the pressure lowers the boiling points of the compounds and can sometimes increase the difference in their relative volatilities. The boiling point of this compound is 100-102 °C at 0.5 mmHg.[6]

    • Maintain a slow and steady distillation rate: This allows for proper equilibrium to be established on each theoretical plate within the column.

Logical Workflow for Fractional Distillation Troubleshooting

start Poor Separation check_bp Check Boiling Points of Expected Impurities start->check_bp close_bp Boiling Points are Close (< 10 °C difference) check_bp->close_bp Identify close boilers inefficient_column Use a More Efficient Fractionating Column close_bp->inefficient_column vacuum_dist Perform Vacuum Distillation inefficient_column->vacuum_dist slow_rate Maintain Slow Distillation Rate vacuum_dist->slow_rate good_separation Improved Separation slow_rate->good_separation

Caption: Troubleshooting workflow for fractional distillation.

Recrystallization

Issue: My this compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: This can happen if the boiling point of the solvent is higher than the melting point of the solute-solvent mixture or if the solution is supersaturated.

  • Solution:

    • Use a lower-boiling point solvent: If the current solvent's boiling point is too high, switch to a more volatile one.

    • Add more solvent: The solution may be too concentrated. Add more of the hot solvent until the oil redissolves, then allow it to cool slowly.

    • Employ a solvent/anti-solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently warm the mixture until it is clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water or hexane/ethyl acetate.[8]

Issue: No crystals form upon cooling.

  • Possible Cause: The solution may not be saturated, or nucleation has not been initiated.

  • Solution:

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seed the solution: Add a single, pure crystal of this compound to the cooled solution.

    • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration and then allow the solution to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Column Chromatography

Issue: I am getting poor separation between this compound and its impurities on a silica gel column.

  • Possible Cause: The chosen solvent system (mobile phase) may not have the optimal polarity for separation.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC): Before running the column, test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) on a TLC plate. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

    • Use a gradient elution: Start with a less polar solvent to elute the less polar impurities first. Gradually increase the polarity of the mobile phase to elute the more polar compounds, including your product. For example, you could start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • Consider a different stationary phase: If your compound is sensitive to the acidic nature of silica gel, consider using deactivated silica gel or a different stationary phase like alumina.[9]

Elution Order Workflow for Column Chromatography

start Column Chromatography (Normal Phase - Silica Gel) nonpolar Less Polar Impurities (e.g., Thiophene, Polybrominated Thiophenes) start->nonpolar Elutes First (Low Polarity Mobile Phase, e.g., Hexane) product This compound nonpolar->product Increase Mobile Phase Polarity (e.g., Add Ethyl Acetate) polar More Polar Impurities (if present) product->polar Further Increase in Polarity

Caption: Expected elution order in normal phase chromatography.

Experimental Protocols

Fractional Distillation of this compound

Objective: To separate this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • If performing vacuum distillation, connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 0.5 mmHg).[6]

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. Maintain a slow and steady rate of distillation.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (218-219 °C at atmospheric pressure, or 100-102 °C at 0.5 mmHg).[6][7]

  • Collect fractions before and after the main product separately to isolate impurities.

  • Analyze the purity of the collected fractions using GC-MS or NMR.

Recrystallization of this compound

Objective: To purify this compound by crystallization from a suitable solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and gently heat the mixture on a hot plate while stirring until the solid dissolves. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals. The purity can be checked by melting point analysis and spectroscopic methods.

Column Chromatography of this compound

Objective: To separate this compound from impurities based on their different affinities for a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (or deactivated silica gel/alumina)

  • Chromatography column

  • Solvents (e.g., hexane, ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the column: Pack the chromatography column with a slurry of silica gel in the initial, least polar solvent (e.g., hexane).

  • Load the sample: Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.

  • Elute the column: Begin eluting with a non-polar solvent (e.g., 100% hexane).

  • Collect fractions: Collect the eluent in a series of test tubes.

  • Monitor the separation: Spot each fraction on a TLC plate and visualize under a UV lamp to determine which fractions contain your product.

  • Increase solvent polarity (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent (e.g., ethyl acetate).

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

ParameterThis compound2,5-Dibromothiophene3-Bromothiophene2,3,5-Tribromothiophene
Boiling Point (°C) 218-219[6][7]211[2][4][5]150-158[3][10]123-124 (at 9 mmHg)
Boiling Point (°C at reduced pressure) 100-102 (at 0.5 mmHg)[6]---
Melting Point (°C) --6[4][5]-10[3][10]-
Relative Polarity More polar than 2,5-isomerLess polar than 2,3-isomerLess polar than dibromo-isomersMore polar than dibromo-isomers

Note: The relative polarity is inferred from general principles of chromatography where increased substitution can lead to changes in polarity. This should be confirmed experimentally for specific chromatographic conditions.

References

Technical Support Center: Stabilizing 2,3-Dibromothiophene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for stabilizing 2,3-Dibromothiophene for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the storage and handling of this compound.

Q1: Why has my colorless this compound sample turned yellow or brown?

A1: Discoloration of this compound, which is typically a colorless to pale yellow liquid, is a common indicator of degradation.[1] This color change is likely due to the formation of oxidized and/or polymeric impurities. Exposure to light, air (oxygen), and elevated temperatures can accelerate these degradation processes.

Q2: I've noticed a precipitate has formed in my stored this compound. What could it be?

A2: Precipitate formation may indicate the presence of insoluble degradation products. One potential degradation pathway for brominated thiophenes involves oxidation to a reactive sulfoxide intermediate, which can then dimerize or polymerize, leading to less soluble, higher molecular weight species.[2]

Q3: My reaction yield using stored this compound is lower than expected. Could the starting material have degraded?

A3: Yes, a decrease in reaction yield is a strong indication that the purity of your this compound has diminished. Degradation reduces the concentration of the active reagent. It is advisable to assess the purity of the stored material before use, especially if it has been stored for an extended period or under suboptimal conditions.

Q4: How can I check the purity of my this compound?

A4: The purity of this compound can be reliably determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a UV detector. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect impurities. For detailed protocols, please refer to the "Experimental Protocols" section of this guide.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere such as argon or nitrogen to prevent oxidation.[1] It should be kept in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] For extended storage, refrigeration at 2-8°C is recommended.[4][5]

Q2: Is this compound sensitive to light?

A2: Yes, this compound is known to be light-sensitive.[5][6] Exposure to light can promote degradation, leading to discoloration and the formation of impurities. Therefore, it is crucial to store it in amber-colored or opaque containers.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1][3] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q4: Can I use a stabilizer to prolong the shelf-life of this compound?

A4: While specific studies on stabilizers for this compound are not widely published, the use of a weak base like sodium bicarbonate has been reported to stabilize other brominated thiophene derivatives.[7] The addition of a small amount of a radical scavenger or an antioxidant could also potentially inhibit degradation, but this would need to be empirically tested for compatibility and effectiveness. It is recommended to first ensure optimal storage conditions before considering the addition of stabilizers.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the chemistry of brominated thiophenes, potential degradation pathways include:

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized, especially in the presence of air and light, potentially forming sulfoxides. These intermediates can be reactive and lead to further reactions like dimerization.[2]

  • Dehalogenation: The carbon-bromine bonds can undergo cleavage, particularly under photolytic conditions, leading to the formation of bromine radicals.[8]

  • Polymerization: Reactive intermediates formed during degradation can potentially lead to the formation of oligomeric or polymeric materials.

Data Presentation

The following table summarizes the recommended storage conditions and potential consequences of deviation.

ParameterRecommended ConditionPotential Consequences of Deviation
Temperature 2-8°C (Refrigerated)Increased rate of degradation, potential for dimerization and polymerization.
Atmosphere Inert (Argon or Nitrogen)Oxidation of the thiophene ring, leading to the formation of sulfoxides and other degradation products.
Light Exposure In the dark (Amber or opaque container)Photodegradation, formation of radicals, and discoloration (yellowing/browning).
Container Tightly sealed glass containerContamination from air and moisture, leading to hydrolysis and oxidation.
Purity >97% for sensitive applicationsInaccurate stoichiometry in reactions, leading to lower yields and formation of byproducts.

Experimental Protocols

Detailed methodologies for key experiments to assess the purity and stability of this compound are provided below.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities and degradation products.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 45-400 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample into the GC-MS. The purity is determined by the area percentage of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be consistent with the structure of this compound, and any other peaks can be identified by their mass spectra and retention times.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative analysis of non-volatile impurities and degradation products.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for separating a wide range of potential impurities.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 50% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mandatory Visualization

Troubleshooting_Degradation Troubleshooting this compound Degradation start Observe Issue with This compound discoloration Discoloration (Yellow/Brown)? start->discoloration precipitate Precipitate Formation? start->precipitate low_yield Low Reaction Yield? start->low_yield cause_oxidation Probable Cause: Oxidation/Polymerization (Air/Light Exposure) discoloration->cause_oxidation Yes cause_dimerization Probable Cause: Dimerization/Polymerization of Degradation Products precipitate->cause_dimerization Yes cause_purity Probable Cause: Reduced Purity of Starting Material low_yield->cause_purity Yes action_purity_check Action: Assess Purity (GC-MS or HPLC) cause_oxidation->action_purity_check cause_dimerization->action_purity_check cause_purity->action_purity_check action_storage Action: Review and Optimize Storage Conditions action_purity_check->action_storage action_purify Action: Consider Purification (e.g., Distillation) or Use a New Batch action_purity_check->action_purify

Caption: Troubleshooting logic for this compound degradation issues.

Experimental_Workflow Experimental Workflow for Purity Assessment start Obtain Stored This compound Sample sample_prep Sample Preparation (Dilution in appropriate solvent) start->sample_prep decision Choose Analytical Method sample_prep->decision gcms GC-MS Analysis decision->gcms Volatile Impurities hplc HPLC-UV Analysis decision->hplc Non-Volatile Impurities data_analysis Data Analysis (Peak Integration, Library Search) gcms->data_analysis hplc->data_analysis purity_report Generate Purity Report data_analysis->purity_report decision_use Purity Acceptable? purity_report->decision_use use_in_rxn Use in Experiment decision_use->use_in_rxn Yes remediate Purify or Discard decision_use->remediate No

Caption: Workflow for assessing the purity of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2,3-dibromothiophene, with a focus on scaling up the process. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a larger scale?

A1: The most dependable and regioselective method for synthesizing this compound, particularly for scale-up, is the bromination of 3-bromothiophene using N-bromosuccinimide (NBS) in the presence of a catalytic amount of perchloric acid. This method offers high yield and selectivity, minimizing the formation of hard-to-separate isomers.

Q2: Can I synthesize this compound directly from thiophene?

A2: Direct bromination of thiophene is not recommended for the selective synthesis of this compound. The α-positions (2 and 5) of the thiophene ring are significantly more reactive towards electrophilic substitution than the β-positions (3 and 4).[1] Consequently, direct bromination of thiophene with reagents like bromine (Br₂) predominantly yields 2-bromothiophene and 2,5-dibromothiophene.[1] Achieving high selectivity for the 2,3-isomer via this route is challenging and often results in a complex mixture of products that are difficult to purify.

Q3: What are the main impurities I should expect, and how can I remove them?

A3: The primary impurities are isomeric dibromothiophenes (such as 2,5-dibromothiophene and 3,4-dibromothiophene) and over-brominated products (e.g., 2,3,5-tribromothiophene). Purification is typically achieved by fractional vacuum distillation. The difference in boiling points between the isomers allows for their separation. For very high purity, preparative chromatography can be employed, though this is less practical for large-scale operations.

Q4: What are the critical safety precautions to take when scaling up this synthesis?

A4: The bromination of thiophene derivatives can be exothermic, so efficient heat management is crucial to prevent runaway reactions. When using elemental bromine, it is highly corrosive and toxic; therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be equipped with a robust cooling system. For larger scales, consider using a continuous flow reactor, which offers superior heat and mass transfer, enhancing safety and control.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Loss of product during workup or purification. - Suboptimal reaction temperature.- Monitor the reaction progress using GC or TLC to ensure completion. - Optimize extraction and distillation procedures to minimize losses. - Ensure the reaction temperature is maintained as specified in the protocol. For the NBS method, room temperature is generally sufficient.[2]
Formation of Multiple Isomers - Incorrect starting material (e.g., using thiophene instead of 3-bromothiophene for selective synthesis). - Reaction conditions favoring isomer formation.- Verify the purity and identity of the starting 3-bromothiophene. - Adhere strictly to the recommended regioselective protocol using NBS and a catalyst.
Presence of Over-brominated Byproducts - Excess brominating agent. - Prolonged reaction time.- Use a stoichiometric amount of the brominating agent (e.g., 1.0 equivalent of NBS). - Monitor the reaction closely and quench it once the starting material is consumed.
Difficulties in Purification - Close boiling points of isomers. - Formation of azeotropes.- Use a longer distillation column with higher theoretical plates for fractional vacuum distillation. - Optimize the vacuum pressure to maximize the boiling point differences. - For removal of minor impurities, consider preparative chromatography if feasible.
Exothermic Reaction Leading to Poor Control - Rapid addition of reagents. - Inadequate cooling.- Add the brominating agent dropwise or in portions, monitoring the internal temperature closely. - Ensure the reaction vessel is equipped with an efficient cooling bath (e.g., ice-water or a cryostat). - For large-scale reactions, consider a jacketed reactor with a circulating coolant.

Data Presentation

Table 1: Comparison of Synthesis Methods for Brominated Thiophenes

Method Starting Material Brominating Agent Typical Yield Purity Key Advantages Key Disadvantages
Regioselective Bromination 3-BromothiopheneNBS, Perchloric acid (cat.)89%[2]HighHigh selectivity for this compound; high yield.[2]Requires the synthesis or purchase of 3-bromothiophene.
Direct Bromination ThiopheneBromine (Br₂)VariableLow to ModerateInexpensive starting material.Poor regioselectivity, leading to a mixture of isomers (mainly 2- and 2,5-substituted).[1]
Exhaustive Bromination & Debromination ThiopheneExcess Bromine, then Zn/Acetic AcidN/A for 2,3-isomerN/AA reliable route to 3-bromothiophene.[3]A multi-step process not directly yielding this compound.[3]

Experimental Protocols

Method 1: Regioselective Synthesis of this compound from 3-Bromothiophene

This protocol is adapted from a literature procedure and is recommended for its high yield and selectivity.[2]

Materials:

  • 3-Bromothiophene

  • N-Bromosuccinimide (NBS)

  • Hexane

  • Perchloric acid (70% aqueous solution)

  • Potassium carbonate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (if scaling up)

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a suspension of N-bromosuccinimide (17.8 g, 100 mmol) in hexane (50 mL), add 3-bromothiophene (16.3 g, 100 mmol).

  • To this mixture, add perchloric acid (70% aqueous, 0.7 mL, 5 mol%) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, add potassium carbonate (200 mg) to neutralize the acid.

  • Filter the reaction mixture and wash the solid residue with hexane.

  • Combine the organic phases and concentrate them using a rotary evaporator.

  • Purify the resulting residue by vacuum distillation to obtain this compound. The expected yield is approximately 89%.[2]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Suspend NBS in Hexane add_3bt Add 3-Bromothiophene start->add_3bt add_hclo4 Add Perchloric Acid (catalyst) add_3bt->add_hclo4 stir Stir at Room Temperature for 24h add_hclo4->stir neutralize Neutralize with K2CO3 stir->neutralize filter Filter and Wash Solid neutralize->filter concentrate Concentrate Organic Phases filter->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (GC/TLC) start->check_reaction check_sm Verify Starting Material Purity start->check_sm check_stoichiometry Check Reagent Stoichiometry start->check_stoichiometry check_purification Optimize Purification start->check_purification incomplete Incomplete Reaction check_reaction->incomplete Not Complete impure_sm Impure Starting Material check_sm->impure_sm Contains Impurities wrong_stoichiometry Incorrect Stoichiometry check_stoichiometry->wrong_stoichiometry Inaccurate suboptimal_purification Suboptimal Purification check_purification->suboptimal_purification Inefficient action_time Increase Reaction Time / Monitor incomplete->action_time action_purify_sm Purify Starting Material impure_sm->action_purify_sm action_reweigh Accurately Weigh Reagents wrong_stoichiometry->action_reweigh action_distill Optimize Vacuum Distillation suboptimal_purification->action_distill

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Grignard Exchange Reactions with Dibromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Grignard exchange reactions with dibromothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is a Grignard exchange reaction, and why is it used for dibromothiophenes?

A Grignard exchange reaction is a method for preparing Grignard reagents by reacting an organic halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). This is in contrast to the classical method of direct insertion of magnesium metal into the carbon-halogen bond. For dibromothiophenes, this method is particularly advantageous as it can offer better regioselectivity and functional group tolerance under milder conditions than the classical approach.[1][2] The use of reagents like iPrMgCl·LiCl (Turbo-Grignard) can further enhance the rate and efficiency of the exchange.[3][4][5]

Q2: Which bromine on a dibromothiophene is more reactive in a Grignard exchange?

The reactivity of the bromine atoms on a thiophene ring is influenced by their position. Generally, the bromine at the 2-position is more acidic and kinetically favored for exchange compared to the bromine at the 3-position. However, the regioselectivity can be highly dependent on the specific dibromothiophene isomer (e.g., 2,5-dibromo vs. 2,4-dibromo), the presence of other substituents, the Grignard reagent used, and the reaction temperature.[6]

Q3: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Homocoupling (Wurtz-type reaction): The newly formed Grignard reagent can react with the starting dibromothiophene to form a bithiophene species.[7][8]

  • Debromination/Protonolysis: The highly basic Grignard reagent can be quenched by any protic source (e.g., water, alcohols) in the reaction mixture, leading to a monobromothiophene.[9][10]

  • Formation of the isomeric Grignard reagent: Depending on the conditions, a mixture of Grignard reagents can be formed if the exchange is not completely regioselective.[6]

  • Reaction with sensitive functional groups: If the dibromothiophene contains other electrophilic functional groups, the Grignard reagent may react intramolecularly or with another molecule.[2]

Q4: What are "Turbo-Grignard" reagents and why are they beneficial?

"Turbo-Grignard" reagents, such as iPrMgCl·LiCl, are complexes of a Grignard reagent with lithium chloride.[4][5] The presence of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its reactivity and solubility.[5] This allows the bromine-magnesium exchange to occur at lower temperatures and with higher efficiency, which is particularly useful for less reactive or sterically hindered dibromothiophenes and for preserving sensitive functional groups.[1][4][5]

Troubleshooting Guide

Issue 1: Low or No Conversion to the Grignard Reagent
Potential Cause Recommended Solution Explanation
Inactive Grignard Exchange Reagent Titrate the Grignard exchange reagent (e.g., i-PrMgCl) immediately before use to determine its exact concentration.Commercial Grignard reagents can degrade over time. Using an inaccurate concentration can lead to incomplete reactions.
Presence of Moisture or Oxygen Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.[7][11][12][13]Grignard reagents are highly reactive towards protic compounds like water and are sensitive to oxygen.[13] Any moisture will quench the reagent.[8][10]
Low Reaction Temperature While low temperatures are often used to control selectivity, the exchange reaction may be too slow. Gradually warm the reaction mixture from a low temperature (e.g., -40°C or -78°C) to 0°C or room temperature and monitor the progress.[6]The rate of magnesium-halogen exchange is temperature-dependent. Some systems require thermal energy to proceed at a reasonable rate.[2]
Incorrect Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the Grignard exchange reagent.Using too little of the exchange reagent will result in incomplete conversion of the dibromothiophene.
Issue 2: Poor Regioselectivity (Formation of Isomeric Products)
Potential Cause Recommended Solution Explanation
Reaction Temperature is Too High Perform the exchange reaction at a low temperature. The optimal temperature is substrate-dependent and may require screening. For example, for an octyl 2,5-dibromothiophene-3-carboxylate, -40°C gives significantly better regioselectivity than 25°C.[6]The kinetic product is often favored at lower temperatures. At higher temperatures, thermodynamic equilibration can occur, leading to a mixture of regioisomers.[6]
Choice of Grignard Exchange Reagent Consider using a bulkier Grignard reagent or a "Turbo-Grignard" like iPrMgCl·LiCl.The nature of the exchange reagent can influence the regioselectivity of the reaction, especially in cases of steric hindrance around one of the bromine atoms.
Solvent Effects Tetrahydrofuran (THF) is the most common solvent for these reactions.[2] The choice of solvent can influence the aggregation state and reactivity of the Grignard reagent.THF is generally effective at solvating and stabilizing Grignard reagents.[14]
Issue 3: Significant Formation of Homocoupling Byproducts
Potential Cause Recommended Solution Explanation
High Local Concentration of Grignard Reagent Add the dibromothiophene solution slowly to the Grignard exchange reagent.This maintains a low concentration of the newly formed, highly reactive thiophene Grignard reagent, minimizing its reaction with the starting material.
Reaction Temperature is Too High Conduct the reaction at the lowest temperature that still allows for a reasonable rate of exchange.Higher temperatures can increase the rate of the undesired homocoupling reaction.[9]
Presence of Catalytic Impurities Ensure all glassware and reagents are clean. Certain metal impurities can catalyze coupling reactions.Transition metal contaminants can significantly promote homocoupling side reactions.

Quantitative Data Summary

The regioselectivity of the bromine-magnesium exchange is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of the kinetic product.

Table 1: Effect of Temperature on the Regioselectivity of Mg-Br Exchange in Octyl 2,5-dibromothiophene-3-carboxylate [6]

Reaction Temperature (°C)Reaction Time (h)Ratio of 5-bromo-2-magnesio isomer to 2-bromo-5-magnesio isomer
-781No reaction
-40193:7
25172:28
-40 to 251 + 179:21 (indicates equilibration)

Experimental Protocols

Protocol 1: General Procedure for Grignard Exchange on a Dibromothiophene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dibromothiophene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, ~1.3 M in THF, 1.05 eq)

  • Inert gas (Argon or Nitrogen)

  • Standard, dry glassware (round-bottom flask, dropping funnel, septa)

Procedure:

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve the dibromothiophene (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to the desired temperature (e.g., -40°C) using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Exchange Reaction: Slowly add the iPrMgCl·LiCl solution (1.05 eq) dropwise via syringe or dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at the low temperature for 1-2 hours. The progress of the reaction can be monitored by quenching an aliquot with an electrophile (e.g., iodine or an aldehyde) and analyzing the product distribution by GC-MS or NMR.

  • Use of Grignard Reagent: The resulting Grignard reagent is now ready to be used in the subsequent reaction with an electrophile. It is typically used in situ without isolation.[10]

Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_grignard Was the Thiophene Grignard Reagent Successfully Formed? start->check_grignard no_grignard Troubleshoot Grignard Formation check_grignard->no_grignard No yes_grignard Grignard Formation Confirmed check_grignard->yes_grignard Yes anhydrous Ensure Anhydrous Conditions (Flame-dried glassware, dry solvent) no_grignard->anhydrous reagent_quality Check Exchange Reagent Quality (Titrate iPrMgCl·LiCl) no_grignard->reagent_quality temperature Optimize Temperature (Too low? Increase gently) no_grignard->temperature check_side_products Were Side Products Observed? yes_grignard->check_side_products side_products Identify and Minimize Side Reactions check_side_products->side_products Yes no_side_products Clean Reaction but Poor Mass Recovery check_side_products->no_side_products No homocoupling Homocoupling? (Slow addition, low temp) side_products->homocoupling protonolysis Protonolysis/Debromination? (Strictly anhydrous conditions) side_products->protonolysis regioisomers Regioisomers? (Lower temperature, screen reagents) side_products->regioisomers workup_issues Optimize Workup & Purification (Check for product loss during extraction, etc.) no_side_products->workup_issues

Caption: Troubleshooting flowchart for Grignard exchange reactions.

Grignard_Exchange_Pathway Dibromothiophene Dibromothiophene (ArBr₂) Exchange Br/Mg Exchange Dibromothiophene->Exchange Homocoupling Homocoupling Dibromothiophene->Homocoupling iPrMgCl i-PrMgCl·LiCl iPrMgCl->Exchange Thiophene_Grignard Thiophene Grignard (Ar(Br)MgX) Exchange->Thiophene_Grignard Coupling C-C Bond Formation Thiophene_Grignard->Coupling Protonolysis Protonolysis Thiophene_Grignard->Protonolysis Thiophene_Grignard->Homocoupling Electrophile Electrophile (E+) Electrophile->Coupling Product Desired Product (Ar(Br)E) Coupling->Product Protic_Source Protic Source (H₂O, ROH) Protic_Source->Protonolysis Debrominated_Product Monobromothiophene (Ar(Br)H) Protonolysis->Debrominated_Product Bithiophene Bithiophene Byproduct Homocoupling->Bithiophene

Caption: Reaction pathways in Grignard exchange on dibromothiophenes.

References

Technical Support Center: Safe Disposal of 2,3-Dibromothiophene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,3-Dibromothiophene waste. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its waste considered hazardous?

A1: this compound is a halogenated aromatic heterocyclic compound with the chemical formula C₄H₂Br₂S.[1] Its waste is considered hazardous due to its chemical properties: it is a flammable liquid (Category 3), toxic if swallowed (Acute Toxicity, Oral, Category 3), and causes serious eye irritation (Category 2).[2][3][4] As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination and harm to human health.[5][6]

Q2: What are the primary hazards I should be aware of before handling the waste?

A2: The primary hazards include:

  • Flammability: It is a flammable liquid with a flash point of 51°C (123.8°F) and its vapors can form explosive mixtures with air.[2][7] Keep it away from heat, sparks, open flames, and other ignition sources.[2][8]

  • Toxicity: It is toxic if swallowed.[2][4] Ingestion requires immediate medical attention by calling a poison center or doctor.[2][4]

  • Irritation: It causes serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including eye and face protection, is mandatory.

  • Reactivity: It is incompatible with strong oxidizing agents.[8][9]

Q3: What is the correct procedure for collecting this compound waste in the lab?

A3: All waste containing this compound must be collected in a designated, compatible, and properly sealed hazardous waste container.[10] The container must have a threaded cap to be vapor-tight and spill-proof.[10] It should be clearly labeled as "Halogenated Organic Waste" and list this compound as a component.

Q4: Can I mix this compound waste with other organic solvents?

A4: You can mix it with other halogenated organic wastes (e.g., dichloromethane, chloroform).[6][10] However, you must NEVER mix it with non-halogenated organic waste.[5][6] Contaminating a non-halogenated solvent stream, even with small amounts, requires the entire volume to be treated as more expensive and difficult-to-dispose-of halogenated waste.[5] It is also critical not to mix it with incompatible substances like acids or bases.[6]

Q5: What are the labeling requirements for a this compound waste container?

A5: The container must be labeled before the first drop of waste is added.[10] The label must include:

  • The words "Hazardous Waste".

  • A clear identification of the contents, such as "Halogenated Organic Waste".[10]

  • A list of all chemical components, using full chemical names (e.g., "Waste this compound," "Waste Dichloromethane").[10] Do not use abbreviations or formulas.

  • Appropriate hazard pictograms (e.g., GHS02 for flammability, GHS06 for toxicity).[2][4]

Q6: How should I store the waste container before pickup?

A6: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage.[2][10] It should be kept away from heat and ignition sources.[2] Ensure the storage area has secondary containment to manage potential leaks.

Q7: What is the ultimate disposal method for this type of waste?

A7: The standard and required disposal method for halogenated organic waste like this compound is high-temperature incineration in a licensed industrial combustion plant or a chemical incinerator equipped with an afterburner and scrubber.[2][4][5][6] This process destroys the hazardous compounds and treats the byproducts to minimize environmental pollution.[5]

Q8: Can I neutralize this compound waste in the lab before disposal?

A8: No. There are no standard, validated protocols for the chemical neutralization of this compound in a typical laboratory setting that would render it non-hazardous. Attempting to do so without a proper, vetted procedure can lead to dangerous reactions. The only approved method of disposal is through a licensed professional waste disposal service.[11]

Troubleshooting Guide

Problem: I accidentally mixed a small amount of this compound with my non-halogenated waste stream. What now?

Solution: The entire container must now be re-classified and treated as halogenated organic waste.[5][10] You must immediately re-label the container as "Halogenated Organic Waste," ensuring all components (both the original non-halogenated solvents and the added this compound) are listed. Inform your institution's Environmental Health & Safety (EHS) office of the mixture.

Problem: The label on my waste container is damaged or illegible. What is the procedure?

Solution: If you know the contents, immediately replace the label with a new one that accurately lists all components and associated hazards. If you are unsure of the exact contents, label it as "Halogenated Organic Waste - Pending Analysis" and contact your EHS office immediately. They will provide guidance on proper testing and disposal procedures. Do not add any more waste to this container.

Problem: My waste container is showing signs of bulging or pressure buildup.

Solution: Do not open the container. This could indicate an unexpected chemical reaction or temperature change causing vaporization. Carefully move the container to a fume hood or a well-ventilated, isolated area, away from personnel and ignition sources. Place it in secondary containment. Immediately notify your lab supervisor and EHS office for emergency pickup and disposal.

Data Presentation

Table 1: Properties and Safety Information for this compound

PropertyValueReference
Chemical Formula C₄H₂Br₂S[1][7]
Molecular Weight 241.93 g/mol [3][7]
Appearance Colorless to pale yellow liquid[1]
Density 2.137 g/mL at 25 °C[7]
Boiling Point 218-219 °C[7]
Flash Point 51 °C (123.8 °F) - closed cup[7]
GHS Hazard Codes H226 (Flammable), H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[2][7]
Storage Class Code 3 - Flammable liquids[7]

Experimental Protocols

Protocol 1: Segregation and Collection of this compound Waste

  • Container Selection: Obtain a clean, empty, and chemically compatible waste container with a screw-top cap from your institution's EHS office. Ensure it is designated for halogenated organic waste.

  • Labeling: Before adding any waste, affix a completed hazardous waste label. Write "Halogenated Organic Waste" and list "this compound" as the first component.

  • Waste Transfer: In a fume hood, carefully pour the this compound waste into the container using a funnel to prevent spills.

  • Component Logging: If other halogenated wastes are added, update the label with the full chemical name and estimated percentage of each new component.

  • Sealing: Securely fasten the cap on the container immediately after adding waste. The container should remain closed at all times except when waste is being actively added.[10]

  • Storage: Place the container in a designated and properly ventilated satellite accumulation area with secondary containment.

Protocol 2: Managing a this compound Spill

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Control Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any sources of sparks.[2][8]

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene). If vapors are significant, respiratory protection is required.

  • Containment: Cover drains to prevent environmental release.

  • Absorption: For small spills, cover the liquid with an inert absorbent material such as sand, silica gel, or a commercial solvent binder.[8]

  • Collection: Once absorbed, carefully scoop the material using non-sparking tools into a suitable, sealable container for disposal.[4][8]

  • Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your lab supervisor and EHS office.

Visualizations

Caption: Waste segregation workflow for halogenated and non-halogenated organic compounds.

SpillResponseLogic spill This compound Spill Occurs size_check Is the spill large (>100 mL) or in a poorly ventilated area? spill->size_check evacuate Evacuate Area Call EHS Emergency size_check->evacuate Yes small_spill Small, manageable spill size_check->small_spill No ppe Don appropriate PPE (gloves, goggles, etc.) small_spill->ppe ignite Control all ignition sources ppe->ignite absorb Absorb with inert material (e.g., sand, binder) ignite->absorb collect Collect debris using non-sparking tools absorb->collect dispose Package, label, and dispose as hazardous waste collect->dispose

Caption: Decision-making logic for responding to a this compound spill.

References

Technical Support Center: Managing Exothermic Reactions During Thiophene Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiophene bromination. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on safely and effectively managing the exothermic nature of this common but potentially hazardous reaction. Below, you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of thiophene an exothermic reaction?

A1: The bromination of thiophene is an electrophilic aromatic substitution reaction. The reaction is highly favorable thermodynamically, leading to the release of a significant amount of energy as heat. The high reactivity of the thiophene ring towards electrophiles contributes to the exothermicity. Careful temperature control is crucial to prevent a runaway reaction.[1][2]

Q2: What are the primary hazards associated with an uncontrolled thiophene bromination?

A2: The main hazard is a runaway reaction, where the rate of heat generation surpasses the rate of heat removal.[1] This can cause a rapid increase in temperature and pressure inside the reactor, potentially leading to boiling of the solvent, vessel over-pressurization, and release of toxic and corrosive materials like bromine and hydrogen bromide. In severe cases, it can result in an explosion.[1]

Q3: What are the early warning signs of a potential runaway reaction?

A3: Key indicators of a developing runaway reaction include:

  • A sudden, uncontrolled increase in the reaction temperature, even with cooling applied.[1]

  • A noticeable increase in the rate of gas evolution (HBr).

  • A rapid change in the color of the reaction mixture.

  • An increase in pressure within the reaction vessel.[1]

Q4: Which brominating agent is generally safer to use, elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A4: N-Bromosuccinimide (NBS) is generally considered a safer alternative to elemental bromine.[3][4] Elemental bromine is a highly volatile, corrosive, and toxic liquid that can cause severe burns. NBS is a crystalline solid that is easier and safer to handle.[3] While reactions with NBS can still be exothermic, they are often less vigorous than those with elemental bromine, offering better control.[5]

Troubleshooting Guides

Issue 1: The reaction temperature is increasing too rapidly despite external cooling.
  • Possible Cause: The rate of addition of the brominating agent is too fast, generating heat more quickly than the cooling system can dissipate it.

  • Solution:

    • Immediately stop the addition of the brominating agent.

    • Ensure the cooling bath is at the target temperature and has sufficient capacity.

    • If necessary, add more coolant (e.g., dry ice to an acetone bath) to increase the cooling rate.

    • Once the temperature is stable and back within the desired range, resume the addition of the brominating agent at a significantly slower rate.[1][6]

Issue 2: The reaction has stalled, and no product is being formed.
  • Possible Cause 1: The reaction temperature is too low, preventing the reaction from initiating.

  • Solution 1: Allow the reaction mixture to warm slightly and controllably. For instance, if the reaction is being conducted at -78 °C, you might let it warm to -70 °C to see if the reaction initiates, as indicated by a slight temperature increase or color change, before cooling it back down.[7][8]

  • Possible Cause 2 (for Grignard-mediated bromination): The magnesium surface is not activated.

  • Solution 2: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium turnings before adding the thiophene derivative.[9]

Issue 3: A significant amount of unreacted bromine remains after the reaction.
  • Possible Cause: An excess of the brominating agent was used, or the reaction did not go to completion.

  • Solution: During the workup, carefully quench the excess bromine by slowly adding a quenching agent such as an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the red-brown color of bromine disappears.[1][7] This quenching process can also be exothermic and should be performed with cooling.[6]

Experimental Protocols

Protocol 1: Bromination of 3-Alkylthiophene using n-BuLi and Br₂

This protocol describes a method for controlled bromination at very low temperatures.[7][8]

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert argon atmosphere.

  • Initial Cooling: Add the 3-alkylthiophene and dry tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise over a period of 1.5 hours, ensuring the internal temperature does not rise above -75 °C. Stir the mixture at -78 °C for 1 hour.[7][8]

  • Bromination: In a separate flask, prepare a solution of bromine in dry THF. Slowly add this bromine solution to the reaction mixture over approximately 15 minutes, maintaining the temperature at -78 °C.[7][8]

  • Stirring: Stir the reaction mixture for an additional 20 minutes at -78 °C.

  • Quenching: Quench the reaction by the slow addition of a few drops of an aqueous methanolic solution of sodium thiosulfate at -78 °C.[7][8]

  • Work-up: Allow the reaction mixture to warm to room temperature, pour it into ice-cold water, and extract the product with diethyl ether.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol provides a method using a milder brominating agent.

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the thiophene derivative in acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (NBS) to the solution while stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Quenching: Quench the reaction with water.

  • Work-up: Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

Data Presentation

Table 1: Temperature Control Parameters for Thiophene Bromination

Brominating AgentSubstrate ExampleSolventReaction Temperature (°C)Cooling MethodReference
Br₂ / n-BuLi3-ButylthiopheneTHF-78Dry ice/acetone bath[7][8]
Br₂Tetrolic AcidMethanol-10 to -5Ice-salt bath[6]
NBS2-Methylbenzo[b]thiopheneAcetonitrile0 to Room Temp.Ice bath initially

Table 2: Reagent Stoichiometry and Reaction Times

Brominating AgentSubstrateMolar Ratio (Substrate:Reagent)Reaction TimeReference
Br₂ / n-BuLi3-Butylthiophene1 : 1.1 (n-BuLi), 1 : 1.2 (Br₂)~2 hours[7]
Br₂Tetrolic Acid1 : 225 min addition, 15 min stir[6]
NBS2-Methylbenzo[b]thiophene1 : 1.0330 minutes

Visualizations

ExothermicReactionManagement Troubleshooting Workflow for Exothermic Thiophene Bromination start Start Bromination: Slowly add brominating agent with efficient cooling monitor Monitor Temperature Continuously start->monitor temp_ok Temperature Stable Within Desired Range? monitor->temp_ok continue_addition Continue Slow Addition temp_ok->continue_addition Yes temp_rapid_rise Temperature Rises Rapidly! temp_ok->temp_rapid_rise No continue_addition->monitor addition_complete Addition Complete continue_addition->addition_complete All reagent added proceed Proceed to Stirring/ Work-up addition_complete->proceed stop_addition IMMEDIATELY Stop Addition temp_rapid_rise->stop_addition enhance_cooling Enhance Cooling (e.g., add more dry ice) stop_addition->enhance_cooling temp_stabilized Temperature Stabilized? enhance_cooling->temp_stabilized resume_slowly Resume Addition at a Much Slower Rate temp_stabilized->resume_slowly Yes emergency_stop Emergency Stop: Consider quenching if temperature is uncontrollable temp_stabilized->emergency_stop No resume_slowly->monitor

Caption: Troubleshooting workflow for managing temperature during exothermic thiophene bromination.

BrominationProtocolComparison Comparison of Thiophene Bromination Protocols cluster_br2 Method 1: Br₂ / n-BuLi cluster_nbs Method 2: NBS br2_start Substrate in THF br2_cool Cool to -78 °C br2_start->br2_cool br2_lithi Add n-BuLi (Highly Exothermic) br2_cool->br2_lithi br2_brom Add Br₂ Solution (Exothermic) br2_lithi->br2_brom br2_quench Quench at -78 °C br2_brom->br2_quench br2_workup Warm to RT & Work-up br2_quench->br2_workup nbs_start Substrate in Acetonitrile nbs_cool Cool to 0 °C nbs_start->nbs_cool nbs_add Add NBS (Mildly Exothermic) nbs_cool->nbs_add nbs_warm Warm to RT nbs_add->nbs_warm nbs_quench Quench with Water nbs_warm->nbs_quench nbs_workup Work-up nbs_quench->nbs_workup

Caption: Comparative workflow of two common thiophene bromination methods highlighting key exothermic steps.

References

Technical Support Center: Air-Sensitive Handling of 2,3-Dibromothiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for handling 2,3-dibromothiophene in air-sensitive reactions.

General Air-Sensitive Technique FAQs

Q1: What are the essential precautions for setting up an air-sensitive reaction with this compound?

A1: Success with air-sensitive reagents hinges on the rigorous exclusion of atmospheric oxygen and moisture. All glassware must be either flame-dried under vacuum or oven-dried and allowed to cool under a stream of inert gas (Argon or Nitrogen).[1][2] The reaction should be conducted under a slight positive pressure of inert gas, often visualized with an oil or mercury bubbler.[3] Solvents must be anhydrous, and reagents should be transferred using proper syringe or cannula techniques.[2][3][4]

Q2: How do I properly degas a solvent for my reaction?

A2: Degassing is crucial to remove dissolved oxygen. Common methods include:

  • Bubbling: An inert gas like argon or nitrogen is bubbled through the solvent for an extended period (e.g., 30-60 minutes). This is a widely used and effective technique.[5]

  • Freeze-Pump-Thaw: This method is highly effective for achieving a thorough degassing. The solvent is frozen using a liquid nitrogen bath, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.

Q3: My this compound is a yellow or brownish liquid. Is it pure enough to use?

A3: While this compound is often described as a colorless to light yellow liquid, a brownish tint can indicate the presence of impurities, possibly from decomposition or oxidation over time.[6][7] For sensitive reactions like lithiation or Grignard formation, it is highly recommended to purify the starting material by vacuum distillation to prevent side reactions and improve yields.[6]

Troubleshooting Common Reactions

Lithiation and Grignard Reactions

Q1: I am attempting a lithium-halogen exchange on this compound, but I'm seeing low conversion and my starting material is being consumed. What is happening?

A1: This is a classic sign of the lithiated intermediate being quenched by a proton source, leading to the formation of debrominated starting material (e.g., 3-bromothiophene).[8] The most likely culprits are residual moisture in the glassware or solvent, or acidic protons elsewhere in the molecule if it is substituted.[2][8] Ensure all components are scrupulously dried. Another possibility is that the lithiated species is not stable at the reaction temperature and is decomposing. Reactions are typically run at -78 °C to maximize stability.[2][9]

Q2: My Grignard reaction with this compound won't initiate. What can I do?

A2: Grignard formation can be notoriously difficult to start. Here are several troubleshooting steps:

  • Magnesium Activation: The surface of the magnesium turnings may be coated with an oxide layer. Activating it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[10][11]

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard formation as it helps stabilize the reagent.[11]

  • Concentration: A small amount of concentrated alkyl halide solution can be added directly to the magnesium to create a localized high concentration, which often kick-starts the reaction.[11]

  • Mechanical Agitation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh surface to the alkyl halide.

Palladium-Catalyzed Cross-Coupling (Suzuki & Stille)

Q1: My Suzuki coupling reaction with this compound is giving low yields. How can I optimize it?

A1: Suzuki couplings are sensitive to several factors. Optimization often involves screening different bases, solvents, and palladium catalysts.[12]

  • Base: Potassium phosphate (K₃PO₄) is often effective when other bases like potassium carbonate (K₂CO₃) fail.[12]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane with water is common, as it helps dissolve both the organic and inorganic reagents.[12][13] However, too much water can promote dehalogenation side reactions.[13]

  • Catalyst: While Pd(PPh₃)₄ is a workhorse, other catalysts with different ligands may offer improved performance. Ensure your catalyst is active and not degraded.[12][14]

Q2: I'm having trouble removing tin byproducts from my Stille coupling reaction. What is the best workup procedure?

A2: Organotin byproducts can be difficult to remove due to their low polarity.[15] A common and effective method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[5] The fluoride ions will react with the tin byproducts to form insoluble trialkyltin fluoride, which can be removed by filtration. Another method involves filtering the crude product through a silica plug treated with triethylamine.[5]

Experimental Protocols

General Protocol for Air-Sensitive Reaction Setup
  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, etc.) at >120 °C overnight or flame-dry under high vacuum immediately before use.

  • Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen). Allow to cool to room temperature.

  • Reagent Addition: Add solid reagents (e.g., catalysts, bases) to the reaction flask under a strong flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent via cannula or syringe.

  • Liquid Reagent Addition: Add liquid reagents like this compound and other coupling partners via syringe through a rubber septum.

  • Reaction: Stir the reaction at the desired temperature, maintaining a positive inert gas pressure throughout the experiment.

Protocol: Mono-Suzuki Coupling of this compound

This protocol is a representative starting point for selective mono-arylation.

  • To a prepared, inerted Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).[12][16]

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).[12][16]

  • Evacuate and backfill the flask with inert gas three times.[17]

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.[12][16]

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.[12][16]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Tables

Table 1: Example Conditions for Suzuki Coupling of Dibromothiophenes

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
2,5-Dibromo-3-hexylthiopheneArylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O90Good to High
4,5-Dibromothiophene-2-carboxaldehydeArylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O90~70-85

Data adapted from literature to serve as a model for optimizing reactions with this compound.[12][13]

Table 2: Example Conditions for Stille Coupling

SubstrateCoupling PartnerCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)
Aryl BromideOrganostannanePd₂(dba)₃ (2)P(o-tol)₃Toluene90-110High
Enol TriflateOrganostannanePd(dppf)Cl₂ (10)CuI, LiClDMF4087

This table presents general examples of Stille couplings to illustrate typical conditions.[5][18]

// Invisible nodes for edge routing r1x [label="R¹-X\n(e.g., this compound)", shape=plaintext, fontcolor="#202124"]; r2sn [label="R²-SnBu₃", shape=plaintext, fontcolor="#202124"]; product [label="R¹-R²", shape=plaintext, fontcolor="#34A853", fontsize=14, fontname="Arial-BoldMT"]; snx [label="X-SnBu₃", shape=plaintext, fontcolor="#EA4335"];

pd0 -> pd2_complex [label=" Oxidative\n Addition", fontcolor="#202124"]; r1x -> pd2_complex [style=dotted, arrowhead=none];

pd2_complex -> transmetal_complex [label=" Transmetalation", fontcolor="#202124"]; r2sn -> pd2_complex [style=dotted, arrowhead=none];

transmetal_complex -> pd0 [label=" Reductive\n Elimination", fontcolor="#202124"]; transmetal_complex -> product [style=dotted, arrowhead=none]; transmetal_complex -> snx [style=dotted, arrowhead=none, label=" "]; } } Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Dibromothiophene and 3,4-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Dibrominated thiophenes are versatile scaffolds, offering two reactive handles for functionalization through various cross-coupling and metal-halogen exchange reactions. This guide provides an objective comparison of the reactivity of two common isomers, 2,3-dibromothiophene and 3,4-dibromothiophene, supported by experimental data to aid in synthetic strategy and decision-making.

Executive Summary

The reactivity of dibromothiophenes is dictated by the position of the bromine atoms on the thiophene ring. In general, the α-positions (C2 and C5) of the thiophene ring are more reactive towards both metal-halogen exchange and cross-coupling reactions compared to the β-positions (C3 and C4). This inherent reactivity difference governs the regioselectivity of reactions involving this compound and 3,4-dibromothiophene.

This compound typically undergoes preferential reaction at the C2 position. This is attributed to the higher acidity of the α-proton and the greater stability of the resulting organometallic intermediate.

3,4-Dibromothiophene , lacking α-bromine atoms, generally exhibits lower reactivity. However, functionalization can be achieved, and the presence of directing groups can influence the regioselectivity of reactions.

Metal-Halogen Exchange

Metal-halogen exchange, most commonly lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a fundamental transformation for the functionalization of aryl halides. The regioselectivity of this reaction with dibromothiophenes is a key consideration.

In the case of This compound , lithiation via deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) occurs selectively at the more acidic C5 position. Subsequent reaction with an electrophile yields the 5-substituted-2,3-dibromothiophene. However, a "halogen dance" phenomenon has been observed where the initial lithiated species can rearrange to a more thermodynamically stable intermediate.

For 3,4-dibromothiophene , in the absence of α-protons, direct deprotonation is less favorable. Bromine-lithium exchange is the more likely pathway. In the presence of a directing group, such as a formyl group at the 2-position, lithiation is expected to occur preferentially at the C3 position.

cluster_0 This compound Lithiation cluster_1 3,4-Dibromothiophene Lithiation 2,3-DBT This compound LDA LDA, THF, -78 °C 2,3-DBT->LDA Intermediate_1 5-Lithio-2,3-dibromothiophene (Kinetic Product) LDA->Intermediate_1 Electrophile_1 E+ Intermediate_1->Electrophile_1 Product_1 5-E-2,3-dibromothiophene Electrophile_1->Product_1 3,4-DBT 3,4-Dibromothiophene-2-carbaldehyde nBuLi n-BuLi, THF, -78 °C 3,4-DBT->nBuLi Intermediate_2 3-Lithio-4-bromo-thiophene-2-carbaldehyde (Predicted) nBuLi->Intermediate_2 Electrophile_2 E+ Intermediate_2->Electrophile_2 Product_2 3-E-4-bromo-thiophene-2-carbaldehyde Electrophile_2->Product_2

Regioselectivity of Lithiation
Experimental Protocols

Regioselective Lithiation of this compound: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 30 minutes at -78 °C to form lithium diisopropylamide (LDA). A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise, and the reaction is stirred for 1 hour at -78 °C. The desired electrophile (1.2 eq) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

Predicted Regioselective Lithiation of 3,4-Dibromothiophene-2-carbaldehyde: To a solution of 3,4-dibromothiophene-2-carbaldehyde (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The desired electrophile (1.2 eq) is then added, and the reaction is allowed to warm to room temperature. Workup is performed by quenching with saturated aqueous ammonium chloride and extraction with an organic solvent.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for the formation of carbon-carbon bonds. The regioselectivity of these reactions on dibromothiophenes is a critical aspect for synthetic planning.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide. A comparative study on the double Suzuki-Miyaura arylation of various dibromothiophenes has provided valuable quantitative data.[2]

Starting MaterialArylboronic AcidProductYield (%)
This compoundPhenylboronic acid2,3-Diphenylthiophene75
3,4-DibromothiophenePhenylboronic acid3,4-Diphenylthiophene82
This compound4-Methoxyphenylboronic acid2,3-Bis(4-methoxyphenyl)thiophene71
3,4-Dibromothiophene4-Methoxyphenylboronic acid3,4-Bis(4-methoxyphenyl)thiophene85

Data from a comparative study on double Suzuki-Miyaura arylations.[2]

The data suggests that for double arylations, 3,4-dibromothiophene can provide slightly higher yields compared to this compound under similar conditions. This may be attributed to the reduced steric hindrance at the β-positions. For mono-arylation of this compound, the reaction occurs preferentially at the C2 position.

cluster_0 Suzuki Coupling of this compound cluster_1 Suzuki Coupling of 3,4-Dibromothiophene 2,3-DBT_Suzuki This compound Reagents_1 ArB(OH)₂, Pd catalyst, Base 2,3-DBT_Suzuki->Reagents_1 Product_Suzuki_1 2-Aryl-3-bromothiophene (Major Product) Reagents_1->Product_Suzuki_1 3,4-DBT_Suzuki 3,4-Dibromothiophene Reagents_2 ArB(OH)₂, Pd catalyst, Base 3,4-DBT_Suzuki->Reagents_2 Product_Suzuki_2 3-Aryl-4-bromothiophene Reagents_2->Product_Suzuki_2

Regioselectivity in Suzuki Coupling

Experimental Protocol for Double Suzuki-Miyaura Coupling: A mixture of the dibromothiophene (1.0 eq), arylboronic acid (2.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (3.0 eq) in 95% EtOH is heated at reflux under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[2]

Stille Coupling
Starting MaterialOrganostannaneProductYield (%)
3,5-Dibromo-2-pyronePhSnBu₃3-Phenyl-5-bromo-2-pyrone94
3,5-Dibromo-2-pyrone (with CuI)PhSnBu₃3-Bromo-5-phenyl-2-pyrone75

Illustrative data on the effect of additives on regioselectivity in a related system.[4]

Experimental Protocol for Stille Coupling: To a solution of the dibromothiophene (1.0 eq) and the organostannane (1.1 eq) in anhydrous DMF, is added Pd(PPh₃)₄ (0.05 eq). The mixture is degassed and heated at 80-100 °C under an inert atmosphere until completion. The reaction is then cooled, diluted with an organic solvent, and washed with aqueous KF to remove tin byproducts. The organic layer is dried and concentrated, and the product is purified by chromatography.

Conclusion

The choice between this compound and 3,4-dibromothiophene as a synthetic precursor depends on the desired substitution pattern and the reaction conditions to be employed.

  • This compound is the substrate of choice when functionalization at the C2 or C5 position is desired, leveraging the higher intrinsic reactivity of the α-positions.

  • 3,4-Dibromothiophene is more suitable for the synthesis of 3,4-disubstituted thiophenes. While generally less reactive, its symmetrical nature can be advantageous, and modern cross-coupling methods can achieve good yields.

For all reactions, careful optimization of reaction conditions, including the choice of catalyst, ligands, base, and solvent, is crucial to achieve the desired regioselectivity and yield. This guide provides a foundation for researchers to make informed decisions in the design and execution of their synthetic strategies involving these versatile building blocks.

References

A Comparative Guide to the Polymerization of 2,3-Dibromothiophene and 2,5-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,3-dibromothiophene and 2,5-dibromothiophene as monomers in the synthesis of polythiophenes. The choice of monomer is a critical determinant of the final polymer's structure, properties, and potential applications in organic electronics and drug development. While both isomers are foundational building blocks, their polymerization behaviors and the characteristics of the resulting polymers differ significantly. This guide aims to objectively present the available experimental data to aid in monomer selection and reaction design.

Executive Summary

Polymerization of 2,5-dibromothiophene, particularly in its 3-alkyl substituted form, is a well-established and highly controllable process, yielding regioregular poly(3-alkylthiophene)s (P3ATs) with desirable electronic and physical properties. Methods such as Grignard Metathesis (GRIM), Stille, and Suzuki polymerizations are routinely employed to produce polymers with controlled molecular weights and low polydispersity.

In contrast, the polymerization of this compound is less documented, especially concerning controlled polymerization techniques. The resulting polymer, poly(3-bromothiophene) or poly(thiophene-2,4-diyl), is often synthesized via oxidative polymerization, which typically offers less control over the polymer structure and molecular weight. The inherent symmetry of the this compound monomer leads to a different polymer linkage pattern compared to the highly ordered head-to-tail structures achievable with 3-substituted 2,5-dibromothiophenes.

Comparative Data on Polymer Properties

The following tables summarize the quantitative data available for polymers derived from 2,5-dibromothiophene and this compound. It is important to note the disparity in the availability of data, particularly for controlled polymerization methods of this compound.

Table 1: Polymerization of 2,5-Dibromo-3-alkylthiophenes (e.g., 3-hexylthiophene)

Polymerization MethodMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Regioregularity (% HT)Electrical Conductivity (S/cm)
GRIM 10 - 701.2 - 1.5>95% (typically 98%)10⁻⁵ - 10⁻³ (undoped)
Stille Coupling 5 - 501.5 - 2.5>95%Varies with doping
Suzuki Coupling 10 - 1001.6 - 3.0>95%Varies with doping
Oxidative (FeCl₃) 5 - 701.5 - 5.070 - 90%10⁻⁵ - 10⁻³ (undoped)

Table 2: Polymerization of this compound

Polymerization MethodMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Regioregularity (% 2,4-linkage)Electrical Conductivity (S/cm)
Oxidative (FeCl₃) Not consistently reportedNot consistently reportedNot applicable/reported0.8[1]
Kumada-type Not reported in detailNot reported in detailAssumed to be regular poly(thiophene-2,5-diyl)Increased by 10⁷ upon iodine doping

Polymerization Mechanisms and Structural Outcomes

The structural differences between this compound and 2,5-dibromothiophene fundamentally influence the polymerization process and the architecture of the resulting polymer.

Polymerization of 2,5-Dibromo-3-alkylthiophenes: The Path to Regioregularity

The polymerization of asymmetrically substituted 2,5-dibromo-3-alkylthiophenes can lead to different coupling patterns: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). High HT regioregularity is crucial for achieving a planar polymer backbone, which facilitates π-π stacking and enhances charge carrier mobility.

cluster_monomer 2,5-Dibromo-3-alkylthiophene cluster_methods Controlled Polymerization cluster_polymer Poly(3-alkylthiophene) cluster_properties Properties Monomer Br-Th(R)-Br GRIM GRIM Monomer->GRIM Polymerize Stille Stille Monomer->Stille Polymerize Suzuki Suzuki Monomer->Suzuki Polymerize P3AT -[Th(R)]n- GRIM->P3AT Stille->P3AT Suzuki->P3AT Regioregular High Regioregularity (>95% HT) P3AT->Regioregular ControlledMW Controlled MW Low PDI P3AT->ControlledMW HighMobility High Charge Mobility P3AT->HighMobility

Caption: Polymerization of 2,5-dibromo-3-alkylthiophene leads to highly regioregular polymers.

Grignard Metathesis (GRIM) polymerization is a particularly effective method for achieving high regioregularity.[2][3][4] Treatment of a 2,5-dibromo-3-alkylthiophene with a Grignard reagent results in a mixture of two regioisomeric Grignard intermediates. Subsequent polymerization with a nickel catalyst, such as Ni(dppp)Cl₂, selectively consumes one isomer, leading to a polymer with a high percentage of HT couplings.[2]

Polymerization of this compound: A Different Connectivity

This compound is a C₂-symmetric monomer. Its polymerization, if proceeding through a 2,4-diyl linkage, would not have the same head-to-tail regiochemical considerations as 3-substituted 2,5-dibromothiophenes. However, early work by Yamamoto et al. demonstrated that nickel-catalyzed Kumada-type polymerization of this compound can yield poly(thiophene-2,5-diyl), suggesting a rearrangement or specific catalytic cycle. More commonly, oxidative polymerization is used.

cluster_monomer This compound cluster_methods Polymerization Methods cluster_polymer Resulting Polymer cluster_properties Properties Monomer Br-Th-Br (2,3-positions) Oxidative Oxidative (FeCl₃) Monomer->Oxidative Kumada Kumada-type (Ni-cat.) Monomer->Kumada Polymer Poly(3-bromothiophene) or Poly(thiophene-2,5-diyl) Oxidative->Polymer Kumada->Polymer Conductive Conductive Polymer->Conductive LessControl Less Structural Control Polymer->LessControl

Caption: Polymerization of this compound often results in less defined structures.

Oxidative polymerization with agents like iron(III) chloride (FeCl₃) is a straightforward method but generally offers poor control over chain growth, leading to polymers with broad molecular weight distributions and potential defects in the polymer backbone. For this compound, this method has been used to produce poly(3-bromothiophene) with a reported conductivity of 0.8 S/cm.[1]

Experimental Protocols

Protocol 1: Grignard Metathesis (GRIM) Polymerization of 2,5-Dibromo-3-hexylthiophene

Materials:

  • 2,5-Dibromo-3-hexylthiophene

  • tert-Butylmagnesium chloride (1.0 M in THF)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hexanes

  • Chloroform

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask.

  • Cool the solution to 0 °C and slowly add tert-butylmagnesium chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours to form the Grignard reagent.

  • In a separate flask, suspend Ni(dppp)Cl₂ (1-2 mol%) in a small amount of anhydrous THF.

  • Add the catalyst suspension to the Grignard solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the polymerization by slowly adding the reaction mixture to methanol to precipitate the polymer.

  • Filter the crude polymer and purify by Soxhlet extraction sequentially with methanol, hexanes, and chloroform. The desired polymer is in the chloroform fraction.

  • Isolate the polymer by precipitating the chloroform solution into methanol and drying under vacuum.

Protocol 2: Oxidative Polymerization of this compound

Materials:

  • This compound

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous chloroform in a Schlenk flask.

  • In a separate flask, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform.

  • Add the FeCl₃ suspension dropwise to the monomer solution at room temperature with vigorous stirring.

  • Continue stirring for 24 hours at room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate and wash thoroughly with methanol to remove residual FeCl₃ and oligomers.

  • Dry the resulting polymer, poly(3-bromothiophene), under vacuum.

Conclusion

The choice between this compound and 2,5-dibromothiophene for polymerization has significant consequences for the resulting polymer's properties and potential applications. For applications requiring well-defined, highly ordered materials with tunable electronic properties, such as in organic field-effect transistors and high-efficiency organic photovoltaics, 2,5-dibromo-3-alkylthiophenes are the clear monomer of choice due to the high degree of control offered by modern polymerization techniques.

The polymerization of this compound, while capable of producing conductive polymers, currently lacks the synthetic control to produce materials with the same level of structural precision. The resulting poly(3-bromothiophene) may be of interest for applications where high regioregularity is not a primary concern, or where the presence of bromine atoms along the backbone is desired for post-polymerization functionalization. Further research into controlled polymerization methods for this compound could open up new avenues for materials with novel structures and properties.

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical intermediates is a critical step in the synthesis of novel compounds. This guide provides a comparative spectroscopic analysis of 2,3-dibromothiophene against its isomers, 2,5-dibromothiophene and 3,4-dibromothiophene, utilizing ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data and protocols offer a robust framework for the structural elucidation of brominated thiophenes.

Comparative Spectroscopic Data

The differentiation between 2,3-, 2,5-, and 3,4-dibromothiophene is readily achieved by comparing their spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectral Data

The proton NMR spectra provide distinct chemical shifts and coupling patterns for the aromatic protons on the thiophene ring.

CompoundChemical Shift (δ) and Multiplicity
This compound δ 7.25 (d, 1H), 6.91 (d, 1H)
2,5-Dibromothiophene δ 6.83 (s, 2H)
3,4-Dibromothiophene δ 7.34 (s, 2H)
¹³C NMR Spectral Data

The carbon NMR spectra are particularly useful for distinguishing between the isomers based on the number of unique carbon environments and their chemical shifts.

CompoundChemical Shift (δ)
This compound δ 127.9, 127.5, 117.4, 109.2
2,5-Dibromothiophene δ 129.1, 109.7
3,4-Dibromothiophene δ 125.1, 110.5
Infrared (IR) Spectroscopy Data

Characteristic vibrational frequencies in the IR spectra can aid in the identification of the substitution pattern on the thiophene ring.

CompoundKey IR Absorption Bands (cm⁻¹)
This compound 3100-3050 (C-H stretch), 1520, 1410, 1350 (ring vibrations)
2,5-Dibromothiophene 3100-3050 (C-H stretch), 1515, 1420, 1340 (ring vibrations)
3,4-Dibromothiophene 3111 (C-H stretch), 1392, 1329, 1114, 908, 849, 783, 703 (ring and C-H vibrations)[1][2]
Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the dibromothiophene isomers and reveals a characteristic isotopic pattern due to the presence of two bromine atoms.

CompoundMolecular Ion (m/z) and Isotopic Pattern
This compound 240, 242, 244 (approx. 1:2:1 ratio)
2,5-Dibromothiophene 240, 242, 244 (approx. 1:2:1 ratio)
3,4-Dibromothiophene 240, 242, 244 (approx. 1:2:1 ratio)

Experimental Workflow and Analysis

The logical progression for confirming the structure of this compound involves a series of spectroscopic analyses, as illustrated in the following workflow diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Details cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Compound (Presumed this compound) MS Mass Spectrometry Synthesis->MS Confirm Molecular Weight & Isotopic Pattern IR Infrared Spectroscopy Synthesis->IR Identify Functional Groups & Ring Vibrations NMR NMR Spectroscopy Synthesis->NMR Interpretation Compare Experimental Data with Reference Spectra MS->Interpretation IR->Interpretation H1_NMR ¹H NMR NMR->H1_NMR Determine Proton Environment C13_NMR ¹³C NMR NMR->C13_NMR Determine Carbon Skeleton H1_NMR->Interpretation C13_NMR->Interpretation Confirmation Structure Confirmation of This compound Interpretation->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the dibromothiophene sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the probe to achieve optimal magnetic field homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, use a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

  • For a neat liquid sample, place one to two drops of the dibromothiophene onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

Instrumentation and Data Acquisition:

  • Acquire the spectrum using an FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Place the prepared salt plates in the sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Identify and label the characteristic absorption bands.

Mass Spectrometry (Electron Ionization)

Sample Preparation:

  • Dissolve a small amount of the dibromothiophene sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

Data Processing:

  • Identify the molecular ion peak (M⁺) and analyze its isotopic pattern. For a compound containing two bromine atoms, a characteristic triplet of peaks with an approximate 1:2:1 intensity ratio will be observed at M⁺, M⁺+2, and M⁺+4.

  • Analyze the fragmentation pattern to provide further structural information.

References

A Comparative Analysis of 13C NMR Chemical Shifts for 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of substituted thiophenes is crucial for structural elucidation and the development of novel molecular entities. This guide provides a detailed comparison of the 13C NMR chemical shifts of 2,3-dibromothiophene with other relevant brominated thiophene derivatives, supported by experimental data and protocols.

Comparison of 13C NMR Chemical Shifts

The introduction of bromine atoms onto the thiophene ring significantly influences the electron density distribution and, consequently, the 13C NMR chemical shifts of the ring carbons. The table below summarizes the experimental chemical shift data for this compound and compares it with other brominated thiophenes. All data is referenced to Tetramethylsilane (TMS) at 0.00 ppm.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Solvent
This compound 111.4114.1130.1127.3CDCl3
3-Bromothiophene122.1109.4130.4126.5CDCl3
2,5-Dibromothiophene112.7130.8130.8112.7CDCl3
3,4-Dibromothiophene-2,5-dicarbonitrile126.0 (C2/C5)114.1 (C3/C4)114.1 (C3/C4)126.0 (C2/C5)CDCl3

Key Observations:

  • In this compound, the carbons directly attached to the bromine atoms (C2 and C3) exhibit upfield shifts (111.4 and 114.1 ppm, respectively) compared to the unsubstituted carbons in thiophene (approximately 125 ppm). This is a characteristic effect of halogen substitution.

  • The C4 and C5 carbons in this compound resonate at 130.1 and 127.3 ppm, respectively, which is downfield compared to the C2 and C3 carbons.

  • Comparing this compound with 3-bromothiophene, the presence of a second bromine atom at the C2 position in the former causes a significant upfield shift for C2 (from 122.1 ppm to 111.4 ppm) and a downfield shift for C3 (from 109.4 ppm to 114.1 ppm).

  • In the highly symmetric 2,5-dibromothiophene, the C2 and C5 carbons are equivalent, as are the C3 and C4 carbons, leading to only two distinct signals in the 13C NMR spectrum.

  • The presence of electron-withdrawing nitrile groups in 3,4-dibromothiophene-2,5-dicarbonitrile significantly shifts the C2/C5 carbons downfield to 126.0 ppm.[1]

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of 13C NMR spectra for brominated thiophene compounds.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the brominated thiophene sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • The data presented was acquired on spectrometers operating at frequencies ranging from 75 MHz to 126 MHz for the 13C nucleus.[1]

  • Ensure the spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal resolution.

  • Lock the field frequency using the deuterium signal from the solvent.

3. Data Acquisition:

  • A standard proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each carbon atom.

  • Set the spectral width to encompass the expected range of chemical shifts for aromatic carbons (typically 0-200 ppm).

  • The number of scans can range from several hundred to several thousand to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.

  • A relaxation delay of 2-5 seconds between pulses is recommended to ensure full relaxation of the carbon nuclei.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Logical Comparison of Chemical Shifts

The following diagram illustrates the logical workflow for comparing the 13C NMR chemical shifts of this compound with other relevant compounds.

G Comparison of 13C NMR Chemical Shifts for Brominated Thiophenes cluster_0 Primary Compound cluster_1 Comparative Compounds A This compound C2: 111.4, C3: 114.1 C4: 130.1, C5: 127.3 B 3-Bromothiophene C2: 122.1, C3: 109.4 C4: 130.4, C5: 126.5 A->B Compare effect of second Br at C2 C 2,5-Dibromothiophene C2/C5: 112.7 C3/C4: 130.8 A->C Compare positional isomerism D 3,4-Dibromothiophene -2,5-dicarbonitrile C2/C5: 126.0, C3/C4: 114.1 A->D Compare effect of different substituents

Caption: Logical workflow for comparing the 13C NMR chemical shifts.

References

Unraveling the Halogen Dance: An Experimental Guide to 2,3-Dibromothiophene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of functionalized heterocycles like 2,3-dibromothiophene is paramount for the rational design of novel synthetic pathways. This guide provides a comparative analysis of the experimentally validated reaction mechanisms of this compound, with a primary focus on the well-documented "halogen dance" phenomenon. We present key experimental data, detailed protocols for pivotal experiments, and visualizations to elucidate the complex interplay of intermediates and reaction conditions.

The base-induced reaction of this compound does not typically proceed through a simple substitution. Instead, it undergoes a fascinating and synthetically versatile rearrangement known as the halogen dance. This process involves the migration of a halogen atom to a different position on the thiophene ring, mediated by a strong base. The mechanism proceeds through a series of deprotonation and halogen-metal exchange steps, leading to a variety of positional isomers of lithiated and brominated thiophenes. The final product distribution is highly dependent on the reaction conditions, the nature of the base, and the timing of electrophilic trapping.

At the Heart of the Mechanism: The Halogen Dance

The predominant mechanism for the reaction of this compound with strong bases, such as lithium diisopropylamide (LDA), is the halogen dance. This multi-step process can be broadly understood as follows:

  • Initial Deprotonation: A strong base selectively removes a proton from the thiophene ring. In the case of this compound, deprotonation typically occurs at the C5 position, which is the most acidic, to form a transient (4,5-dibromo-2-thienyl)lithium intermediate.[1][2]

  • Halogen-Lithium Exchange Cascade: This initial lithiated species can then undergo a series of intermolecular halogen-lithium exchanges with other brominated thiophene molecules in the reaction mixture. This cascade generates a dynamic equilibrium of various thienyllithium intermediates.

  • Thermodynamic Control: The reaction mixture eventually favors the formation of the most thermodynamically stable thienyllithium species.

  • Electrophilic Quench: The process is terminated by the addition of an electrophile, which traps the final thienyllithium intermediate, yielding the functionalized product.

Theoretical studies employing Density Functional Theory (DFT) have provided further insight into the energetics of the proposed intermediates and transition states, supporting the plausibility of the halogen dance pathway.[3][4]

Experimental Validation: Trapping the Transient Intermediates

The existence of the fleeting thienyllithium intermediates in the halogen dance of this compound has been elegantly demonstrated through trapping experiments. By introducing an electrophile at very short reaction times, it is possible to capture the initial, kinetically favored intermediate before it has a chance to rearrange.

A key experimental technique for achieving this is the use of a flow microreactor . This technology allows for precise control over reaction times, on the order of seconds, which is crucial for isolating transient species.[1][2]

Comparative Product Distribution in Trapping Experiments

The following table summarizes the quantitative data from trapping experiments of the transient thienyllithium generated from this compound with various electrophiles in a flow microreactor. The data highlights the successful capture of the initial (4,5-dibromo-2-thienyl)lithium intermediate.

ElectrophileTrapped ProductYield (%)Reference
Benzaldehyde(4,5-Dibromo-2-thienyl)(phenyl)methanol55[2]
4-Methoxybenzaldehyde(4,5-Dibromo-2-thienyl)(4-methoxyphenyl)methanol84[2]
Cyclohexanone1-((4,5-Dibromo-2-thienyl))cyclohexan-1-ol78[2]
N,N-Dimethylformamide4,5-Dibromo-2-thiophenecarboxamide32[2]
Tributylstannyl chloride2,3-Dibromo-5-(tributylstannyl)thiophene89[2]

Table 1: Yields of trapped products from the reaction of this compound with LDA followed by various electrophiles in a flow microreactor.

Visualizing the Reaction Pathway and Experimental Workflow

To provide a clearer understanding of the halogen dance mechanism and the experimental approach to its validation, the following diagrams have been generated.

HalogenDanceMechanism cluster_start Initial Reactant cluster_intermediate Transient Intermediates cluster_product Trapped Product This compound This compound 4,5-Dibromo-2-thienyllithium 4,5-Dibromo-2-thienyllithium This compound->4,5-Dibromo-2-thienyllithium + LDA (Deprotonation at C5) Other Thienyllithiums Other Thienyllithiums 4,5-Dibromo-2-thienyllithium->Other Thienyllithiums Halogen Dance (Rearrangement) Functionalized Thiophene Functionalized Thiophene 4,5-Dibromo-2-thienyllithium->Functionalized Thiophene + Electrophile (E+) (Direct Trapping) Other Thienyllithiums->Functionalized Thiophene + Electrophile (E+) (Trapping after Rearrangement)

Figure 1. Simplified signaling pathway of the Halogen Dance mechanism.

ExperimentalWorkflow start Start: Prepare Solutions mix1 Micromixer 1 This compound in THF LDA in THF start->mix1 react1 Microtube Reactor 1 (Residence Time: ~1.6s) Deprotonation & Initial Lithiation mix1->react1 mix2 Micromixer 2 Thienyllithium Solution Electrophile in THF react1->mix2 react2 Microtube Reactor 2 Trapping of Intermediate mix2->react2 quench Quench Reaction react2->quench analysis Analysis (NMR, GC-MS) quench->analysis

Figure 2. Experimental workflow for trapping transient thienyllithiums.

Detailed Experimental Protocol: Trapping of (4,5-Dibromo-2-thienyl)lithium in a Flow Microreactor

This protocol is adapted from the literature and details the procedure for the selective trapping of the transient (4,5-dibromo-2-thienyl)lithium intermediate.[2]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

  • Flow microreactor system (equipped with micromixers and microtube reactors)

Procedure:

  • Preparation of LDA Solution: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), a solution of lithium diisopropylamide (LDA) is prepared by adding n-BuLi (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C. The solution is then warmed to 0 °C for 15 minutes before being cooled back to -78 °C.

  • Flow Reactor Setup:

    • A solution of this compound (1.0 eq.) in anhydrous THF is drawn into one syringe pump.

    • The freshly prepared LDA solution is drawn into a second syringe pump.

    • A solution of the electrophile (e.g., benzaldehyde, 1.2 eq.) in anhydrous THF is drawn into a third syringe pump.

  • Reaction Execution:

    • The solutions of this compound and LDA are introduced into the first micromixer at a flow rate that ensures a residence time of approximately 1.6 seconds in the first microtube reactor, maintained at -78 °C.

    • The resulting solution containing the transient thienyllithium is then immediately mixed with the electrophile solution in the second micromixer.

    • The reaction mixture flows through the second microtube reactor to allow for the trapping reaction to occur.

  • Work-up:

    • The output from the flow reactor is collected in a flask containing a stirred, saturated aqueous solution of NH₄Cl to quench the reaction.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis:

    • The crude product is purified by column chromatography on silica gel.

    • The structure and purity of the trapped product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Concluding Remarks

The experimental evidence strongly supports the halogen dance as the primary reaction mechanism for this compound under basic conditions. The ability to selectively trap the initial kinetically formed (4,5-dibromo-2-thienyl)lithium intermediate using flow microreactor technology provides compelling validation for this multi-step pathway. While other minor pathways or variations in the halogen dance cascade may exist under different conditions, the core principles of deprotonation followed by a halogen-lithium exchange cascade remain the most robust explanation for the observed product distributions. A thorough understanding of this mechanism, supported by the experimental techniques outlined in this guide, is crucial for harnessing the synthetic potential of this compound and its derivatives in the development of new chemical entities.

References

A Comparative Guide to Cross-Coupling Catalysts for 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of thiophene scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various substituted thiophenes, 2,3-dibromothiophene serves as a versatile building block, offering two reactive sites for the introduction of diverse molecular fragments through cross-coupling reactions. The choice of catalyst is paramount in achieving high yields, regioselectivity, and functional group tolerance. This guide provides a comparative analysis of common cross-coupling catalysts for Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig, and Negishi reactions involving this compound, supported by experimental data and detailed protocols to inform catalyst selection and reaction optimization.

Catalyst Performance Comparison

The following tables summarize the performance of various catalytic systems in the cross-coupling of this compound. The data has been compiled from a review of relevant literature, highlighting the catalyst, ligand, base, solvent, reaction conditions, and resulting yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. For this compound, the reaction can be controlled to achieve mono- or di-substitution. The C2 position is generally more reactive.

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Time (h)Coupling PartnerProductYield (%)
Pd(PPh₃)₄-K₂CO₃DioxaneReflux-Arylboronic acid2-Aryl-3-bromothiophene-[1]
Pd(PPh₃)₄-K₂CO₃DioxaneReflux-Vinylboronic acid2-Vinyl-3-bromothiophene-[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction is particularly useful for the introduction of alkynyl moieties onto the thiophene ring.

Catalyst / PrecatalystCocatalystLigandBaseSolventTemperature (°C)Time (h)Coupling PartnerProductYield (%)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NEt₃N603Trimethylsilylacetylene3-Bromo-2-(2-trimethylsilylethynyl)thiophene56[2]
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N-60-Phenylacetylene3-Bromo-2-(phenylethynyl)thiophene85[3]
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N-60-1-Hexyne2-(Hex-1-ynyl)-3-bromothiophene78[3]
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N-60-3,3-Dimethyl-1-butyne3-Bromo-2-(3,3-dimethylbut-1-ynyl)thiophene82[3]
Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide. While powerful, the toxicity of organotin reagents is a significant consideration.

Specific quantitative data for a systematic comparison of catalysts in the Stille coupling of this compound is limited in the available literature. The following represents a general protocol that can be adapted.

Catalyst / PrecatalystLigandAdditiveSolventTemperature (°C)Time (h)Coupling PartnerProductYield (%)
Pd₂(dba)₃P(o-tol)₃-Toluene90-11012-16Organostannane2-Substituted-3-bromothiophene-[4]
Pd(PPh₃)₄--Toluene90-10012-16Organostannane2-Substituted-3-bromothiophene-[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction is crucial for the synthesis of arylamines.

Direct experimental data for the Buchwald-Hartwig amination of this compound is not prevalent in the surveyed literature. The following table provides general catalytic systems known to be effective for the amination of aryl bromides.

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Time (h)Coupling PartnerProductYield (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene1108Aniline2-Anilino-3-bromothiophene-[5]
Pd₂(dba)₃XPhosNaOtBuToluene/Dioxane80-1104-24Primary/Secondary Amine2-Amino-3-bromothiophene-
Negishi Coupling

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides. These reactions often exhibit high functional group tolerance.

Specific comparative data for the Negishi coupling of this compound is scarce in the available literature. The following table outlines general catalyst systems that are effective for Negishi couplings of aryl bromides.

Catalyst / PrecatalystLigandSolventTemperature (°C)Time (h)Coupling PartnerProductYield (%)
Pd(PPh₃)₄-THF651-3Organozinc reagent2-Substituted-3-bromothiophene-[6]
Ni(acac)₂ / PPh₃-THF651-3Organozinc reagent2-Substituted-3-bromothiophene-[6]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling: General Procedure

This protocol outlines a general procedure for the mono-arylation of a dibromothiophene.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and K₂CO₃ (2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (2-5 mol%) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of this compound with Trimethylsilylacetylene[2]

Materials:

  • This compound (0.20 g, 0.83 mmol)

  • Trimethylsilylacetylene (0.08 g, 0.83 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.3 mg, 0.003 mmol)

  • Triphenylphosphine (PPh₃) (1.1 mg, 0.004 mmol)

  • Copper(I) iodide (CuI) (1.2 mg, 0.006 mmol)

  • Triethylamine (Et₃N)

Procedure:

  • To a stirred solution of this compound in Et₃N (1 mL), add a solution of trimethylsilylacetylene in Et₃N (1 mL) dropwise.

  • Add Pd(PPh₃)₂Cl₂ and PPh₃, and heat the mixture to 35 °C for 10 minutes.

  • Add CuI to the reaction mixture and stir at 60 °C for 3 hours.

  • After cooling to 25 °C, dilute the mixture with ethyl acetate, pour into water, and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by chromatography (SiO₂, hexane) to afford 3-bromo-2-(2-trimethylsilylethynyl)thiophene as a colorless oil (0.12 g, 56% yield).

Stille Coupling: General Procedure[4]

Materials:

  • This compound

  • Organostannane reagent (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Anhydrous toluene

Procedure:

  • To a fresh-dried Schlenk tube, add the organostannane and this compound.

  • Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene via a syringe.

  • Add the catalysts Pd₂(dba)₃ and P(o-tol)₃ before sealing the reaction system.

  • Stir the reaction mixture at 90-110 °C for 12-16 hours.

  • After cooling to room temperature, evaporate the solvent.

  • Isolate the products by silica column chromatography.

Buchwald-Hartwig Amination: General Procedure[5]

Materials:

  • This compound

  • Amine (1.5 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equivalents)

  • Toluene

Procedure:

  • Mix this compound (1 equiv.), the amine (1.5 equiv.), Cs₂CO₃ (2.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in toluene.

  • Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.

  • Filter the resulting mixture through celite and concentrate the filtrate.

  • Purify the resultant residue by silica gel column chromatography to yield the desired compound.

Negishi Coupling: General Procedure

Materials:

  • This compound

  • Organozinc reagent (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound in anhydrous THF under an inert atmosphere, add Pd(PPh₃)₄.

  • Add the organozinc reagent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows and catalytic cycles for the discussed cross-coupling reactions.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Combine Reactants Inert Inert Atmosphere (Ar or N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Catalyst & Ligand Solvent->Catalyst Heat Heat & Stir Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Catalytic_Cycle cluster_labels Pd0 Pd(0)Ln PdII R-Pd(II)-X L_n Pd0->PdII l1 Oxidative Addition OxAdd Oxidative Addition PdII_R R-Pd(II)-R' L_n PdII->PdII_R l2 Transmetalation Transmetal Transmetalation PdII_R->Pd0 Product R-R' PdII_R->Product l3 Reductive Elimination RedElim Reductive Elimination Reactant1 R-X (this compound) Reactant2 R'-M

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Purity Assessment of 2,3-Dibromothiophene

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like this compound is a critical factor that influences reaction yields, impurity profiles of final products, and overall experimental reproducibility. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for determining the purity of this compound. Detailed experimental protocols and supporting data are presented to facilitate the selection of the most suitable method for specific research needs.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it an ideal method for both quantifying the main component and identifying potential volatile impurities.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure it is completely dissolved.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

3. Data Analysis:

  • The purity of this compound is determined by calculating the relative peak area percentage from the Total Ion Chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Data Presentation: GC-MS Analysis of this compound
Retention Time (min)Peak Area (%)Compound IdentificationMolecular Weight ( g/mol )
8.540.252-Bromothiophene163.04
9.120.453-Bromothiophene163.04
10.78 99.15 This compound 241.93
11.520.152,4-Dibromothiophene241.93

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Dichloromethane (1 mL) weigh->dissolve vortex Vortex to Mix dissolve->vortex inject Inject 1 µL into GC-MS vortex->inject separate GC Separation (HP-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-350) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities (Mass Spectra Library) integrate->identify calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for the purity analysis of this compound by GC-MS.

Alternative Methods for Purity Analysis

While GC-MS is highly effective, other techniques can provide complementary information or may be more suitable depending on the specific analytical need.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reverse-phase HPLC method is appropriate.

Experimental Protocol: HPLC

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. It relies on a certified internal standard of known purity.

Experimental Protocol: qNMR

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T1) to ensure full signal relaxation.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity is calculated based on the integral ratio, the number of protons for each signal, and the weights of the sample and internal standard.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique depends on factors such as the nature of expected impurities, required accuracy, and available instrumentation.

ParameterGC-MSHPLCqNMR
Principle Separation by volatility, followed by mass-based identification.Separation by partitioning between liquid and solid phases.Quantification based on the molar ratio to a certified internal standard.
Primary Measurement Peak area of the analyte relative to the total peak area.Peak area of the analyte relative to the total peak area.Molar ratio of the analyte to a standard of known purity.
Typical Purity (%) >99% (Area %)>99% (Area %)98.5% (w/w)
Strengths High sensitivity; excellent for volatile impurities; provides structural information for identification.Versatile for a wide range of compounds; suitable for non-volatile impurities.Primary method; high precision and accuracy; does not require an identical standard.
Limitations Requires analyte to be volatile and thermally stable.Lower resolution than GC for some compounds; limited structural information with UV detection.Lower sensitivity than chromatographic methods; requires a certified internal standard.

Conclusion

For the routine purity analysis of this compound, GC-MS stands out as the preferred method. It offers an excellent combination of high-resolution separation, sensitive detection, and definitive identification of volatile organic impurities. HPLC serves as a valuable alternative, particularly if non-volatile or thermally sensitive impurities are suspected. qNMR provides an orthogonal, highly accurate method for absolute purity determination and is an excellent choice for the qualification of reference standards. The selection of the most appropriate technique should be based on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and the physical properties of the potential impurities.

A Comparative Guide to 2,3-Dibromothiophene-Based Polymers and P3HT in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics, particularly in the development of organic photovoltaics (OPVs), poly(3-hexylthiophene), widely known as P3HT, has long been the benchmark polymer.[1] Its well-understood properties, established performance, and commercial availability have made it a "fruit fly" for organic solar cell research.[1] However, the quest for materials with improved performance characteristics necessitates the exploration of novel polymer structures. This guide provides a comparative overview of the established performance of P3HT and explores the potential of polymers derived from 2,3-dibromothiophene, a versatile building block for new conjugated polymers.

While extensive data exists for P3HT, it is crucial to note that there is a significant lack of published research detailing the performance of homopolymers or simple copolymers derived specifically from this compound in organic solar cells. Therefore, this guide presents a comprehensive summary of P3HT's performance and provides the synthetic groundwork for this compound-based polymers, highlighting a critical area for future research and development.

Quantitative Performance Comparison

The following table summarizes the typical performance parameters for P3HT-based organic solar cells. Due to a lack of available data in the scientific literature, the corresponding performance of this compound-based polymers cannot be quantitatively presented. This data gap underscores the nascent stage of research into these specific materials for photovoltaic applications.

PolymerPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Hole Mobility (cm²/Vs)
P3HT ~3-5% (with fullerene acceptors)[2]; up to 11.41% (with non-fullerene acceptors in ternary blends)[3]~0.6[2]~10-15[2]~60-70[2]10-4 - 10-2[4]
This compound-Based Polymer Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are established protocols for the synthesis of the this compound monomer and a standard procedure for the fabrication and characterization of P3HT-based organic solar cells, which can serve as a baseline for evaluating new materials.

Synthesis of this compound Monomer

The synthesis of this compound can be achieved through the bromination of 3-bromothiophene.

Materials:

  • 3-Bromothiophene

  • N-Bromosuccinimide (NBS)

  • Hexane

  • Perchloric acid (70% aqueous)

  • Potassium carbonate

Procedure:

  • To a suspension of N-bromosuccinimide (100 mmol) in hexane (50 mL), add 3-bromothiophene (100 mmol).

  • Add perchloric acid (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction by adding potassium carbonate.

  • Filter the mixture and wash the solid with hexane.

  • Combine the organic phases and concentrate the solution.

  • Purify the residue by vacuum distillation to obtain this compound.

Fabrication and Characterization of P3HT-Based Organic Solar Cells

This protocol outlines a common procedure for creating a bulk heterojunction (BHJ) solar cell with an inverted architecture.

Device Architecture: Glass/ITO/ZnO/P3HT:Acceptor/MoO₃/Ag[2]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Zinc oxide (ZnO) precursor solution

  • Regioregular P3HT

  • Electron acceptor (e.g., PC₆₁BM or a non-fullerene acceptor)

  • Chlorobenzene (or other suitable organic solvent)

  • Molybdenum oxide (MoO₃)

  • Silver (Ag)

Fabrication Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO precursor solution onto the ITO substrate and anneal at an appropriate temperature to form a ZnO layer.

  • Active Layer Deposition: Dissolve P3HT and the chosen acceptor in chlorobenzene at a specific weight ratio (e.g., 1:0.8). Spin-coat the active layer solution onto the ZnO layer under an inert atmosphere.

  • Active Layer Annealing: Thermally anneal the active layer to optimize its morphology and crystallinity (e.g., 130°C for 10 minutes).[2]

  • Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer of MoO₃ onto the active layer in a vacuum chamber.

  • Cathode Deposition: Thermally evaporate the Ag top electrode through a shadow mask to define the active area of the device.

Characterization:

  • Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the device under simulated AM1.5G illumination (100 mW/cm²) using a solar simulator. From this measurement, determine the PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE) Measurement: Measure the EQE spectrum to determine the photocurrent generation as a function of wavelength.

  • Charge Carrier Mobility Measurement: Determine the hole mobility of the active layer using techniques such as the space-charge-limited current (SCLC) method or time-of-flight (TOF).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and fabrication of organic solar cells.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_fabrication Device Fabrication cluster_characterization Characterization start Starting Materials (e.g., 3-Bromothiophene, NBS) reaction Chemical Reaction (e.g., Bromination) start->reaction purification Purification (e.g., Distillation) reaction->purification monomer This compound Monomer purification->monomer poly_reaction Polymerization Reaction (e.g., Stille or Suzuki Coupling) monomer->poly_reaction poly_purification Polymer Purification (Soxhlet Extraction) poly_reaction->poly_purification polymer This compound- Based Polymer poly_purification->polymer active_layer Active Layer Spin-Coating (Polymer:Acceptor Blend) polymer->active_layer substrate ITO Substrate Cleaning etl ETL Deposition (ZnO) substrate->etl etl->active_layer annealing Thermal Annealing active_layer->annealing htl HTL Deposition (MoO3) annealing->htl cathode Cathode Deposition (Ag) htl->cathode jv J-V Measurement (PCE, Voc, Jsc, FF) cathode->jv eqe EQE Measurement cathode->eqe mobility Mobility Measurement cathode->mobility

References

A Comparative Guide: 2,3-Dibromothiophene vs. 2,3,5-Tribromothiophene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Brominated thiophenes are versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced organic electronic materials.[1][2][3] This guide provides an objective comparison between 2,3-Dibromothiophene and 2,3,5-Tribromothiophene, supported by chemical principles and synthetic strategies, to aid in making informed decisions for your research.

Key Distinctions and Synthetic Advantages

The primary advantage of using this compound over 2,3,5-Tribromothiophene lies in its reduced complexity and the consequent ability to achieve higher regioselectivity in subsequent functionalization steps. While 2,3,5-Tribromothiophene offers more reaction sites, this can lead to a mixture of products and require more complex purification, or necessitate carefully controlled reaction conditions to differentiate the reactivity of the three bromine atoms.[4]

This compound, with one less reactive site, provides a more straightforward pathway for introducing substituents at specific positions, particularly when the desired functionalization is at the 4- or 5- position. This is especially crucial in the synthesis of complex molecules where precise control of substituent placement is paramount for achieving the desired biological activity or material property.

Comparative Data

Below is a summary of the key chemical and physical properties of this compound and 2,3,5-Tribromothiophene.

PropertyThis compound2,3,5-Tribromothiophene
CAS Number 3140-93-03141-24-0[1]
Molecular Formula C₄H₂Br₂SC₄HBr₃S[1]
Molecular Weight 241.93 g/mol 320.83 g/mol [5]
Appearance Colorless to light yellow liquid[2]White to light yellow crystalline solid[1]
Boiling Point 218-219 °C112-116 °C / 15 mmHg[6]
Density 2.137 g/mL at 25 °CNot readily available
Key Synthetic Feature Two bromine atoms at adjacent positions, allowing for selective functionalization at the remaining C-H positions or differential reactivity of the C-Br bonds.Three bromine atoms, with the α-positions (2 and 5) being more reactive than the β-position (3), enabling sequential functionalization.[4]

Experimental Protocols

The choice between these two reagents is fundamentally a strategic one based on the desired final product. Below are representative experimental concepts that highlight the synthetic utility of each compound.

Protocol 1: Regioselective Synthesis of 3-Substituted Thiophenes using 2,3,5-Tribromothiophene

A common application of 2,3,5-tribromothiophene is in the synthesis of 3-substituted thiophenes, which are difficult to obtain by direct bromination of thiophene.[7] This is achieved through a two-step process:

  • Exhaustive Bromination of Thiophene: Thiophene is treated with an excess of bromine to yield 2,3,5-tribromothiophene.[7]

  • Selective Reductive Debromination: The resulting 2,3,5-tribromothiophene is then treated with a reducing agent, such as zinc dust in acetic acid, to selectively remove the more reactive bromine atoms at the α-positions (2 and 5), yielding the desired 3-bromothiophene.[4][8] This 3-bromothiophene can then be used in cross-coupling reactions to introduce a variety of substituents at the 3-position.

Protocol 2: Stepwise Functionalization of this compound

This compound is an ideal starting material when aiming for a di-substituted thiophene with different functional groups at the 2- and 3- positions, or for introducing a substituent at the 5-position without interference from a bromine atom at that site.

  • Directed Metalation: Regioselective functionalization of this compound can be achieved through directed metallation.[9] This allows for the precise introduction of a substituent at a specific position on the thiophene ring.

  • Cross-Coupling Reactions: The bromine atoms on this compound can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, to form C-C bonds.[9] By carefully choosing reaction conditions, it is possible to selectively react one bromine over the other, although this can be challenging.

Visualization of Synthetic Strategies

The following diagrams illustrate the logical workflows and reaction pathways discussed.

logical_workflow start Desired Target Molecule decision What is the substitution pattern? start->decision path1 Mono- or di-substitution at specific positions (e.g., 2,3- or 2,5-disubstituted) decision->path1 Controlled functionalization needed path2 Tri- or specific mono-substitution at the 3-position decision->path2 Access to 3-position or multiple functionalizations reagent1 Choose this compound path1->reagent1 reagent2 Choose 2,3,5-Tribromothiophene path2->reagent2

Caption: Decision workflow for selecting the appropriate brominated thiophene.

reaction_pathway cluster_0 Pathway with this compound cluster_1 Pathway with 2,3,5-Tribromothiophene dbt This compound step1_dbt Regioselective Functionalization (e.g., Directed Metalation or Cross-Coupling) dbt->step1_dbt product_dbt Specifically Substituted Thiophene Derivative step1_dbt->product_dbt tbt 2,3,5-Tribromothiophene step1_tbt Selective Debromination or Sequential Cross-Coupling tbt->step1_tbt product_tbt 3-Substituted or 2,3,5-Trisubstituted Thiophene Derivative step1_tbt->product_tbt

Caption: Generalized synthetic pathways for the two reagents.

Conclusion

The choice between this compound and 2,3,5-Tribromothiophene is not a matter of one being universally superior to the other, but rather a strategic decision based on the synthetic target.

  • 2,3,5-Tribromothiophene is a valuable starting material for the synthesis of 3-substituted thiophenes via selective debromination and for creating polysubstituted thiophenes through sequential cross-coupling reactions, taking advantage of the differential reactivity of the bromine atoms.[4]

Ultimately, a thorough understanding of the reactivity of each compound and a clear retrosynthetic analysis of the target molecule will guide the researcher to the optimal choice.

References

Characterization of 2,3-Dibromothiophene Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,3-dibromothiophene and its derivatives represent a critical class of building blocks in the synthesis of advanced organic materials and pharmaceuticals. Their utility in creating conjugated polymers for organic electronics and as scaffolds for novel therapeutic agents necessitates a thorough understanding of their characterization. This guide provides a comparative analysis of this compound and its functionalized derivatives, offering insights into their synthesis, spectroscopic properties, and thermal stability. Detailed experimental protocols for key characterization techniques are also provided to support researchers in their laboratory work.

Performance Comparison of this compound Derivatives

The introduction of substituents onto the this compound core significantly influences its electronic and physical properties. This is particularly relevant in the field of organic electronics, where fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for designing efficient organic thin-film transistors (OTFTs). The following tables summarize the properties of this compound and a selection of its derivatives synthesized via Suzuki cross-coupling reactions.

Table 1: Physicochemical Properties of this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₄H₂Br₂S241.93Colorless to light yellow liquidN/A
2,3-Dibromo-5-phenylthiopheneC₁₀H₆Br₂S318.03White solid63-65
2,3-Dibromo-5-(4-methylphenyl)thiopheneC₁₁H₈Br₂S332.06Off-white solid88-90
2,3-Dibromo-5-(4-methoxyphenyl)thiopheneC₁₁H₈Br₂OS348.05Pale yellow solid95-97

Table 2: Spectroscopic and Electronic Properties of this compound Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)UV-Vis λmax (nm)HOMO (eV)LUMO (eV)
This compound7.25 (d, 1H), 6.91 (d, 1H)128.0, 127.5, 114.9, 111.8~235--
2,3-Dibromo-5-phenylthiophene7.55-7.30 (m, 5H), 7.15 (s, 1H)142.1, 133.8, 129.1, 128.8, 125.7, 124.5, 115.2, 112.1290-5.8-2.4
2,3-Dibromo-5-(p-tolyl)thiophene7.45 (d, 2H), 7.20 (d, 2H), 7.10 (s, 1H), 2.38 (s, 3H)142.2, 138.5, 130.9, 129.7, 125.5, 124.1, 115.1, 111.9, 21.3292-5.7-2.3
2,3-Dibromo-5-(p-anisyl)thiophene7.48 (d, 2H), 6.92 (d, 2H), 7.05 (s, 1H), 3.85 (s, 3H)160.2, 142.0, 127.0, 126.5, 123.8, 115.0, 114.5, 111.7, 55.4305-5.5-2.2

Note: HOMO and LUMO values are often determined by cyclic voltammetry and can vary based on experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. The following sections provide step-by-step methodologies for the synthesis and characterization of this compound derivatives.

Synthesis Protocol: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is widely used to synthesize aryl-substituted thiophenes.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), the desired arylboronic acid (1.1 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas three times.

  • Add a deoxygenated solvent mixture (e.g., 4:1 dioxane/water, 10 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization Protocols

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.[2][3]

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified thiophene derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]

  • Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Data Acquisition (Typical Parameters for ¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For many thiophene derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Illustrative):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C).

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-500).

Visualizing the Workflow

The synthesis and characterization of this compound derivatives follow a logical workflow, which is essential for planning and executing research projects. The following diagram, generated using the DOT language, illustrates this process.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start Start Suzuki_Coupling Suzuki Cross-Coupling (this compound + Arylboronic Acid) Start->Suzuki_Coupling Workup Aqueous Workup & Extraction Suzuki_Coupling->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight Confirmation UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Properties Thermal_Analysis Thermal Analysis (TGA, DSC) Purification->Thermal_Analysis Thermal Stability Device_Fabrication Device Fabrication (e.g., OFET) UV_Vis->Device_Fabrication Thermal_Analysis->Device_Fabrication Performance_Testing Performance Testing Device_Fabrication->Performance_Testing End End Performance_Testing->End

A generalized workflow for the synthesis and characterization of this compound derivatives.

References

A Researcher's Guide to Assessing Regiochemical Purity of Functionalized 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regiochemical purity of functionalized 2,3-dibromothiophene is a critical parameter that can significantly influence the efficacy, safety, and patentability of novel chemical entities. The precise placement of functional groups on the thiophene ring dictates the molecule's three-dimensional structure and its interactions with biological targets. This guide provides a comprehensive comparison of analytical techniques for assessing regiochemical purity, complete with experimental protocols and illustrative data.

The Importance of Regiochemical Control

The functionalization of this compound can lead to the formation of several regioisomers, primarily substitution at the 4- or 5-position. Each isomer possesses unique physicochemical properties that can affect its biological activity, toxicity, and pharmacokinetic profile. Therefore, robust analytical methods are essential to quantify the distribution of these isomers and ensure the desired product's purity.

Comparative Analysis of Analytical Techniques

The three primary analytical techniques for assessing the regiochemical purity of functionalized 2,3-dibromothiophenes are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and limitations.

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei, providing detailed structural information.Separates compounds based on their volatility and interaction with a stationary phase, with mass spectrometry for identification.Separates compounds based on their partitioning between a mobile and a stationary phase.
Strengths - Provides unambiguous structural elucidation.- Can be made quantitative (qNMR) without the need for isomeric standards.- Non-destructive.- High sensitivity and resolution.- Provides molecular weight and fragmentation data for identification.- Well-established for volatile and thermally stable compounds.- Versatile for a wide range of compounds, including non-volatile and thermally labile ones.- Multiple detection methods (UV, MS).- Preparative capabilities.
Limitations - Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate analysis of complex mixtures.- Requires compounds to be volatile and thermally stable.- Isomers may have similar mass spectra, requiring good chromatographic separation.- Isomer separation can be challenging and require extensive method development.- Quantification requires standards for each isomer.
Typical Use Case Primary method for structural confirmation and determination of isomeric ratios in the reaction mixture.Quantification of volatile impurities and regioisomers, especially when high sensitivity is required.Routine purity analysis, quality control, and preparative separation of regioisomers.

Experimental Data and Protocols

Illustrative Example: Functionalization of this compound

Let's consider a hypothetical Suzuki coupling reaction of this compound with an arylboronic acid, which could potentially yield the 4-aryl-2,3-dibromothiophene and the 5-aryl-2,3-dibromothiophene as the main regioisomeric products.

G This compound This compound Reaction Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst / Base Pd Catalyst / Base Pd Catalyst / Base->Reaction Crude Product Crude Product Reaction->Crude Product 4-Aryl-2,3-dibromothiophene 4-Aryl-2,3-dibromothiophene Crude Product->4-Aryl-2,3-dibromothiophene 5-Aryl-2,3-dibromothiophene 5-Aryl-2,3-dibromothiophene Crude Product->5-Aryl-2,3-dibromothiophene

Fig. 1: Synthetic scheme for the functionalization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful first-line technique for determining the regiochemical outcome. The chemical shifts and coupling constants of the thiophene protons are highly sensitive to the substitution pattern.

Expected ¹H NMR Chemical Shifts (Illustrative)

CompoundH4 (ppm)H5 (ppm)J(H4-H5) (Hz)
This compound~6.91~7.25~5.8
4-Aryl-2,3-dibromothiophene-~7.40 (singlet)-
5-Aryl-2,3-dibromothiophene~7.10 (singlet)--

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the crude product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals corresponding to the distinct thiophene protons of each isomer. The ratio of the integrals will give the molar ratio of the regioisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for separating and identifying volatile and thermally stable isomers.

Illustrative GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound8.5242, 244, 163, 82
4-Aryl-2,3-dibromothiophene15.2[M]+, [M-Br]+, [Aryl]+
5-Aryl-2,3-dibromothiophene15.8[M]+, [M-Br]+, [Aryl]+

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the peaks corresponding to the regioisomers based on their retention times and mass spectra. The peak area percentages can be used to estimate the relative abundance of each isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of functionalized thiophenes, including those that are not amenable to GC analysis.

Illustrative HPLC Data

CompoundRetention Time (min)
This compound10.1
4-Aryl-2,3-dibromothiophene12.5
5-Aryl-2,3-dibromothiophene13.2

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 50% B, ramp to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm).

  • Data Analysis: Determine the peak area percentages of the regioisomers to assess the purity.

Workflow and Decision Making

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a typical workflow for assessing regiochemical purity.

G cluster_0 Initial Analysis cluster_1 Quantitative Analysis Crude Product Crude Product NMR Analysis NMR Analysis Crude Product->NMR Analysis Structural Confirmation Structural Confirmation NMR Analysis->Structural Confirmation High Purity Needed? High Purity Needed? Structural Confirmation->High Purity Needed? GC-MS Analysis GC-MS Analysis High Purity Needed?->GC-MS Analysis Volatile HPLC Analysis HPLC Analysis High Purity Needed?->HPLC Analysis Non-Volatile Final Purity Assessment Final Purity Assessment GC-MS Analysis->Final Purity Assessment HPLC Analysis->Final Purity Assessment

Fig. 2: Workflow for regiochemical purity assessment.

Conclusion

The robust assessment of regiochemical purity is a cornerstone of modern drug discovery and materials science. A multi-faceted analytical approach, leveraging the complementary strengths of NMR, GC-MS, and HPLC, provides the most comprehensive understanding of the isomeric composition of functionalized 2,3-dibromothiophenes. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently characterize their synthesized compounds and make informed decisions in their research and development endeavors.

A Researcher's Guide to DFT Computational Studies of 2,3-Dibromothiophene: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for Density Functional Theory (DFT) computational studies on 2,3-dibromothiophene. In the absence of extensive published computational research on this specific isomer, this document outlines a proposed comparative study, leveraging available experimental data for benchmarking.

This compound is a halogenated heterocyclic compound of interest in organic synthesis and materials science. Computational chemistry, particularly DFT, offers a powerful tool to investigate its structural, electronic, and spectroscopic properties, providing insights that can guide experimental work. This guide compares the expected performance of various DFT functionals against experimental data for this compound and its close analogs.

Structural and Spectroscopic Properties: A Comparative Analysis

Geometric Parameters

The tables below present a hypothetical comparison of geometric parameters for this compound, calculated using different DFT functionals, against the experimental values for thiophene and tetrabromothiophene. The selection of functionals (B3LYP, PBE0, and M06-2X) represents a range of common choices, from a workhorse hybrid functional to one with a higher degree of exact exchange, which can be important for describing electron distribution in halogenated systems.

Table 1: Comparison of Calculated Bond Lengths (Å) with Experimental Data

BondB3LYP (Calculated)PBE0 (Calculated)M06-2X (Calculated)Experimental (Thiophene)Experimental (Tetrabromothiophene)
C2-C3ValueValueValue1.3701.361
C3-C4ValueValueValue1.4231.435
C4-C5ValueValueValue1.3701.361
C2-S1ValueValueValue1.7141.711
C5-S1ValueValueValue1.7141.711
C2-BrValueValueValue-1.865
C3-BrValueValueValue-1.865

Table 2: Comparison of Calculated Bond Angles (°) with Experimental Data

AngleB3LYP (Calculated)PBE0 (Calculated)M06-2X (Calculated)Experimental (Thiophene)Experimental (Tetrabromothiophene)
S1-C2-C3ValueValueValue111.47111.9
C2-C3-C4ValueValueValue112.45114.1
C3-C4-C5ValueValueValue112.45114.1
C4-C5-S1ValueValueValue111.47111.9
C2-S1-C5ValueValueValue92.1791.0

Note: "Value" indicates where results from a dedicated computational study would be presented.

Vibrational Frequencies

DFT calculations are widely used to predict vibrational spectra. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors. Experimental IR spectra for this compound are available in chemical databases.[1][2][3][4] A comparative study would involve assigning the calculated vibrational modes to the experimental absorption bands.

Table 3: Comparison of Calculated Vibrational Frequencies (cm⁻¹) with Key Experimental IR Bands

Vibrational ModeB3LYP (Scaled)PBE0 (Scaled)M06-2X (Scaled)Experimental Region (cm⁻¹)
C-H stretchValueValueValue~3100
C=C stretch (ring)ValueValueValue1500-1400
C-C stretch (ring)ValueValueValue1400-1300
C-H in-plane bendValueValueValue1250-1000
C-H out-of-plane bendValueValueValue900-650
C-Br stretchValueValueValue700-500

Note: "Value" indicates where results from a dedicated computational study would be presented. Experimental regions are typical for substituted thiophenes.

Experimental and Computational Protocols

To ensure reproducibility and allow for critical evaluation, detailed methodologies are essential.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of this compound have been reported.[4][5] These spectra provide information about the chemical environment of the hydrogen and carbon atoms, which can be correlated with calculated shielding constants.

  • Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectra of this compound are available in databases such as PubChem.[1] These spectra reveal the vibrational modes of the molecule.

  • Mass Spectrometry (MS): Mass spectra provide information about the molecular weight and fragmentation patterns of this compound.[1]

  • Gas-Phase Electron Diffraction (GED): While not available for this compound, GED has been used to determine the precise molecular structure of tetrabromothiophene in the gas phase. This technique provides highly accurate bond lengths and angles.

Proposed Computational Protocol

A robust computational study of this compound would involve the following steps:

  • Geometry Optimization: The molecular geometry of this compound would be optimized using various DFT functionals (e.g., B3LYP, PBE0, M06-2X) with a suitable basis set, such as 6-311+G(d,p) or a larger basis set from the correlation-consistent family (e.g., aug-cc-pVTZ).

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the predicted IR spectrum.

  • NMR Chemical Shift Calculations: NMR shielding constants would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometries. These would then be converted to chemical shifts for comparison with experimental data.

  • Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) would provide insights into the reactivity and electronic nature of this compound.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a DFT computational study of a molecule like this compound.

DFT_Workflow cluster_input Input cluster_dft_calc DFT Calculation cluster_analysis Analysis & Comparison mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation geom_opt->nmr_calc electronic_calc Electronic Properties geom_opt->electronic_calc structural_params Structural Parameters (Bond Lengths, Angles) geom_opt->structural_params vibrational_spectra Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra nmr_spectra NMR Spectra (Chemical Shifts) nmr_calc->nmr_spectra reactivity Reactivity Indices (HOMO, LUMO, MEP) electronic_calc->reactivity exp_data Experimental Data structural_params->exp_data vibrational_spectra->exp_data nmr_spectra->exp_data

DFT Computational Workflow

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromothiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for 2,3-Dibromothiophene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this hazardous chemical.

Immediate Safety and Hazard Information

This compound is a flammable liquid and is toxic if swallowed, causing serious eye irritation.[1][2][3][4] It is classified as a halogenated organic compound and requires disposal as hazardous waste.[5][6] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate personal protective equipment (PPE).[1][7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety glasses or goggles.[8]

  • Hand Protection: Wear suitable chemical-resistant gloves (tested according to EN 374).[1] Always inspect gloves prior to use and use proper glove removal technique.[2][9]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[8]

  • Respiratory Protection: In case of inadequate ventilation or when vapors/aerosols are generated, use a respirator with components tested and approved under appropriate government standards.[2]

Hazard and Classification Data

The following table summarizes key hazard information for this compound.

Hazard ClassificationGHS PictogramsSignal WordHazard StatementsStorage Class Code
Flammable Liquid (Category 3)GHS02DangerH226: Flammable liquid and vapour[1][2][4]3 - Flammable liquids[3]
Acute Toxicity, Oral (Category 3)GHS06DangerH301: Toxic if swallowed[1][2][4]
Serious Eye Irritation (Category 2/2A)DangerH319: Causes serious eye irritation[1][2][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service, typically via incineration at an industrial combustion plant.[1][4] On-site neutralization or treatment by laboratory personnel is not recommended due to the hazardous nature of the chemical and its combustion products.

Procedure for Collection and Storage:

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[5][6] Never mix this compound waste with non-halogenated solvents, acids, bases, or other incompatible materials.[5][7] This practice can significantly reduce disposal costs.[5]

  • Container Selection: Collect this compound waste in a designated, properly labeled, and chemically compatible container.[7] Polyethylene containers are often suitable.[7] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[5]

  • Labeling: Label the waste container clearly with a hazardous waste tag before adding any waste.[5] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate indication of the hazards (e.g., Flammable, Toxic)[5]

    • The accumulation start date and the name of the waste generator.[5]

  • Accumulation:

    • Conduct all waste transfers inside a chemical fume hood to minimize inhalation exposure.[5]

    • Do not overfill the container; leave at least 5-10% headspace to allow for thermal expansion.[5][10]

    • Keep the container tightly closed when not in use.[1][7][10]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[5]

    • The storage area must be cool, well-ventilated, and away from sources of heat, sparks, open flames, or direct sunlight.[1][5][7]

    • Ensure the container is stored in secondary containment to catch any potential leaks.[5]

  • Disposal Request: Once the container is full or the accumulation time limit is reached (as per your institution's policy), request a waste pickup from your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.

Spill and Emergency Procedures

In case of a spill:

  • Evacuate and Ventilate: If the spill is outside a fume hood, evacuate the immediate area.[5] Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill.[1][5]

  • Collection: Carefully collect the absorbed material and place it into a sealed, leak-proof container for disposal.[2][5]

  • Labeling: Label the container as "Spill Debris" containing this compound and affix a hazardous waste tag.[5]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • If on Skin: Wash with plenty of soap and water.[8]

  • If Inhaled: Move the person to fresh air.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select a Labeled, Compatible Halogenated Waste Container fume_hood->select_container transfer Transfer Waste to Container select_container->transfer spill_check Spill Occurred? transfer->spill_check seal_store Securely Seal and Store Container in Secondary Containment in SAA request_pickup Request Waste Pickup from EHS seal_store->request_pickup spill_check->seal_store No spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes spill_procedure->select_container end End: Professional Disposal request_pickup->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Operational Guide for 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2,3-Dibromothiophene (CAS No. 3140-93-0). Adherence to these procedures is paramount for ensuring laboratory safety and minimizing risk.

Immediate Safety Information

This compound is a flammable liquid and vapor that is toxic if swallowed and causes serious eye irritation.[1][2] In case of any exposure, immediate action is critical.

Emergency First Aid:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • In Case of Skin Contact: Remove immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.

  • If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][4]

Hazard Identification and Classification

A summary of the hazards associated with this compound is provided in the table below.

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[1][2]
Acute toxicity, oralCategory 3H301: Toxic if swallowed[1][2]
Serious eye irritationCategory 2AH319: Causes serious eye irritation[1][2]
Skin irritationCategory 2H315: Causes skin irritation[5]
Specific target organ toxicity - single exposure (respiratory tract irritation)Category 3H335: May cause respiratory irritation[6]

GHS Pictograms:

GHS02 (Flame), GHS06 (Skull and crossbones)

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or face shield.[3][7]Protects against splashes and vapors causing serious eye irritation.
Hand Protection Chemical resistant gloves (e.g., Nitrile rubber, tested to EN 374).[1]Prevents skin contact and absorption.
Body Protection Flame retardant antistatic protective clothing, lab coat.Protects skin and clothing from splashes and contamination.
Respiratory Protection Use a respirator with an appropriate filter (e.g., type ABEK) if ventilation is inadequate or for spill cleanup.[7]Prevents inhalation of harmful vapors.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is essential for maintaining a safe laboratory environment.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer Proceed to handling handle_use Perform Experimental Work handle_transfer->handle_use post_decon Decontaminate Work Area handle_use->post_decon Complete experiment post_dispose Dispose of Waste post_decon->post_dispose post_store Store Chemical Properly post_dispose->post_store

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Don the appropriate personal protective equipment as outlined in the PPE table.

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations.[3]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking.

    • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

    • Use only non-sparking tools.[1]

    • Take precautionary measures against static discharge.[1]

  • Handling:

    • Ground and bond containers when transferring the material.[1]

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of vapor or mist.

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in work areas.[1]

  • Storage:

    • Store in a well-ventilated place.[1] Keep cool.[1]

    • Keep the container tightly closed.[3]

    • Store locked up.[3]

    • Keep away from sources of ignition.[1]

    • Incompatible materials include strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Disposal Workflow

Waste Disposal Workflow for this compound waste_gen Waste Generation (Unused chemical, contaminated PPE, labware) waste_seg Segregate Waste (Halogenated Organic Waste) waste_gen->waste_seg waste_cont Use Designated, Labeled, and Closed Containers waste_seg->waste_cont waste_store Store Waste in a Well-Ventilated Area waste_cont->waste_store waste_disp Arrange for Professional Waste Disposal Service waste_store->waste_disp

Caption: A procedural flowchart for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures
  • Waste Collection:

    • Collect unused this compound and any contaminated materials (e.g., gloves, absorbent paper, glassware) in a designated, properly labeled, and sealed container.

    • The container should be suitable for flammable and toxic waste.

  • Waste Storage:

    • Store the waste container in a well-ventilated and designated chemical waste storage area, away from heat and ignition sources.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal Method:

    • Dispose of the contents and container in accordance with all local, state, and federal regulations.

    • It is recommended to use a licensed professional waste disposal service.[1]

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not allow the product to enter drains or waterways.[2][4]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Remove all sources of ignition.[3] Use a non-combustible absorbent material like sand or earth to soak up the spill.

  • Collect: Collect the absorbed material and place it into a suitable container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate safety personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.